Tetrabutylammonium Azide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
993-22-6 |
|---|---|
Molecular Formula |
C15H34N4 |
Molecular Weight |
270.46 g/mol |
IUPAC Name |
tributyl(propyl)azanium azide |
InChI |
InChI=1S/C15H34N.N3/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;1-3-2/h5-15H2,1-4H3;/q+1;-1 |
InChI Key |
KVPHRYVMEZBXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-] |
Other CAS No. |
993-22-6 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
10549-76-5 (Parent) |
Synonyms |
tetra-n-butylammonium dodecylsulfate tetra-n-butylammonium hexafluorophosphate tetrabutylammonium tetrabutylammonium azide tetrabutylammonium bromide tetrabutylammonium chloride tetrabutylammonium cyanide tetrabutylammonium fluoride tetrabutylammonium hydrogen sulfate tetrabutylammonium hydroxide tetrabutylammonium iodide tetrabutylammonium monophosphate tetrabutylammonium nitrate tetrabutylammonium perchlorate tetrabutylammonium sulfate tetrabutylammonium sulfate (1:1), sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Tetrabutylammonium Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile and widely utilized reagent in modern organic synthesis. Its unique solubility profile, high reactivity, and stability have established it as a superior alternative to traditional inorganic azides in numerous applications. This guide provides an in-depth overview of the chemical, physical, and safety properties of tetrabutylammonium azide. It further details experimental protocols for its application in key synthetic transformations and presents a visual representation of a common reaction workflow.
Core Properties of this compound
This compound is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₄H₉)₄]N₃. It is a white to off-white crystalline solid at room temperature.[1][2][3] Unlike inorganic azides such as sodium azide, TBAA exhibits remarkable solubility in a broad range of organic solvents, including both polar and nonpolar media, which significantly expands its utility in organic synthesis.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₃₆N₄ | [3] |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | White to off-white or pale yellow powder/solid | [3] |
| Melting Point | 84-88 °C | [3][4] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, chloroform, benzene, and toluene. | [1] |
| Stability | Hygroscopic; decomposes upon heating or exposure to light. Stable under proper storage conditions. | [1][5] |
| Hygroscopicity | Readily absorbs moisture from the air. | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features | References |
| FT-IR (Fourier-Transform Infrared) | The most characteristic vibrational feature is the strong, sharp azide asymmetric stretching mode, which typically appears around 2100 cm⁻¹. | [1] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum exhibits characteristic signals for the four butyl groups of the tetrabutylammonium cation. | [1] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum shows distinct signals for the different carbon environments within the butyl chains of the cation. | [1] |
| ¹⁵N NMR (Nitrogen-15 Nuclear Magnetic Resonance) | Can provide detailed information about the electronic environment of the azide nitrogen atoms. | [1] |
Safety and Handling
This compound is a toxic and hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6]
Hazard Identification
| Hazard | Description | References |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [5][6][7] |
| Skin Irritation | Causes skin irritation. | [6][7] |
| Eye Irritation | Causes serious eye irritation. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation. | [6][7] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [6] |
Storage and Disposal
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[5][6] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[1] Disposal of this chemical must be carried out in accordance with local, state, and federal regulations.[5][6]
Applications in Scientific Research
This compound is a valuable reagent in numerous areas of chemical research, particularly in organic synthesis.
-
Synthesis of Organic Azides : It is widely used for the nucleophilic substitution of alkyl, aryl, and acyl halides to produce the corresponding organic azides.[1][3] These azides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3]
-
Click Chemistry : TBAA is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction is employed for the efficient and specific formation of 1,2,3-triazoles, which have broad applications in drug discovery, materials science, and bioconjugation.[3]
-
Polymer Chemistry : The compound is instrumental in the synthesis of azide-functionalized polymers.[1][3] These polymers can be further modified using click chemistry to create advanced materials with tailored properties.[1][3]
-
Heterocyclic Synthesis : It serves as a nitrogen source in the synthesis of various nitrogen-containing heterocyclic compounds.[8]
Experimental Protocols
General Protocol for Azidation of Alkyl Halides
This protocol describes a general procedure for the synthesis of alkyl azides from alkyl halides using this compound.
Materials:
-
Alkyl halide
-
This compound (1.5 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide in anhydrous toluene.
-
Add this compound (1.5 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the tetrabutylammonium salts. This typically involves washing the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting alkyl azide by column chromatography on silica (B1680970) gel, if necessary.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for a "click" reaction between an azide and an alkyne, a reaction where this compound can be used to generate the azide-functionalized starting material.
Materials:
-
Azide-functionalized compound
-
Alkyne-functionalized compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Reaction vessel
Procedure:
-
Dissolve the azide and alkyne starting materials in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the triazole product can be isolated by extraction and purified by crystallization or column chromatography.
Visualized Workflow
The following diagram illustrates the general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key application of azide-containing compounds synthesized using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Click Chemistry [organic-chemistry.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tetrabutylammonium (B224687) azide (B81097) (TBAA), a versatile reagent in organic chemistry. TBAA serves as a soluble and reactive source of the azide anion, finding applications in the synthesis of organic azides, functionalized polymers, and as a component in click chemistry.[1][2][3] This document outlines detailed experimental protocols for its preparation and summarizes key analytical data for its characterization.
Physical and Chemical Properties
Tetrabutylammonium azide is a white to off-white crystalline solid.[1][3] It is soluble in many organic solvents, such as methanol (B129727) and acetonitrile, but insoluble in water.[1] Due to its azide functional group, it is a potentially explosive compound and should be handled with appropriate safety precautions, including use in a well-ventilated area and avoiding heat, sparks, and open flames.[1] It is also hygroscopic and should be stored in a dry environment at 2-8°C.[1][4]
| Property | Value |
| CAS Number | 993-22-6 |
| Molecular Formula | C₁₆H₃₆N₄ |
| Molecular Weight | 284.48 g/mol |
| Melting Point | 84-88 °C |
| Appearance | White to off-white or pale yellow powder[3] |
Synthesis of this compound
Two common methods for the synthesis of this compound are presented below.
Method 1: From Tetrabutylammonium Hydroxide (B78521)
This procedure involves the reaction of tetrabutylammonium hydroxide with sodium azide in a biphasic system.[5]
Experimental Protocol:
-
Dissolve sodium azide (200 mmol, 13 g) in 30 mL of water.
-
Add tetrabutylammonium hydroxide (100 mmol, 26 g) to the aqueous solution.
-
Stir the mixture at room temperature for 90 minutes.
-
Add 50 mL of dichloromethane (B109758) to the reaction mixture and continue stirring for an additional 10 minutes.
-
Separate the organic layer.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Dry the resulting product under vacuum for 24 hours to yield this compound.[5]
Method 2: From Tetrabutylammonium Chloride
This alternative synthesis route utilizes tetrabutylammonium chloride and sodium azide in an organic solvent.[5]
Experimental Protocol:
-
Combine sodium azide (79 mmol, 5.13 g) and tetrabutylammonium chloride (85 mmol, 22 g) in 35 mL of dimethylformamide (DMF).
-
Stir the mixture overnight at 50 °C under an argon atmosphere.
-
Add 70 mL of dry tetrahydrofuran (B95107) (THF) and continue stirring for 15 minutes.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
Heat the product under vacuum for 2 hours to remove residual DMF.[5]
It is important to note that complete removal of solvent from the product in this second method can be challenging.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflows for this compound.
Characterization of this compound
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.
| Parameter | Value |
| Molecular Ion Peak (m/z) | 284.49[4] |
| Exact Mass | 284.294006 Da[4] |
| Major Fragment Ion (m/z) | 242.28 (Tetrabutylammonium cation)[4] |
Under electrospray ionization (ESI) in positive mode, the most prominent ion observed is the tetrabutylammonium cation at m/z 242.28, which corresponds to the loss of the azide anion.[4]
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the strong asymmetric stretching vibration of the azide group.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Azide Asymmetric Stretch | ~2120 - 2145[4][5] |
This absorption is a key indicator of the presence of the azide functional group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the tetrabutylammonium cation.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the butyl groups of the tetrabutylammonium cation.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the four distinct carbon environments within the butyl chains of the tetrabutylammonium cation.[4]
¹⁵N NMR Spectroscopy: In studies using isotopically labeled this compound, ¹⁵N NMR can provide insights into the electronic environment of the azide nitrogen atoms.[4]
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
References
An In-depth Technical Guide to Tetrabutylammonium Azide (CAS 993-22-6)
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) azide (B81097) (TBAz), identified by CAS number 993-22-6, is a quaternary ammonium (B1175870) salt with significant utility in modern organic synthesis. Comprising a tetrabutylammonium cation and an azide anion, this compound serves as a highly effective and versatile source of the azide moiety.[1] Its principal advantage over inorganic azides, such as sodium azide, lies in its exceptional solubility in a wide array of organic solvents, ranging from polar to nonpolar.[1][2] This property allows it to be used in homogenous reaction conditions where other azide sources would be ineffective, making it an invaluable tool in pharmaceutical research, materials science, and chemical development.[3]
This guide provides a comprehensive overview of Tetrabutylammonium Azide, including its physicochemical properties, key applications, detailed experimental protocols, and critical safety information tailored for a technical audience.
Physicochemical and Safety Data
The physical, chemical, and safety properties of this compound are summarized below. Its unique solubility profile is a key differentiator from inorganic azide salts.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 993-22-6 | [3][4][5] |
| Molecular Formula | C₁₆H₃₆N₄ | [3][6][7] |
| Molecular Weight | 284.48 g/mol | [3][6][8] |
| Appearance | White to off-white or pale yellow powder/crystals | [3][4] |
| Melting Point | 84-88 °C | [3][4][6] |
| Boiling Point | Decomposes | [1] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, acetonitrile, dichloromethane (B109758), chloroform, benzene, and toluene (B28343). | [1][2][4] |
| Sensitivity | Hygroscopic; sensitive to heat and light. | [1][4][5] |
| Storage | Store at 2-8 °C under an inert atmosphere. | [3][4][6] |
Table 2: Safety and Hazard Information for this compound
| Hazard Category | GHS Classification and Statements | References |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation). H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [9][10] |
| Skin Irritation | Category 2. H315: Causes skin irritation. | [9][10] |
| Eye Irritation | Category 2. H319: Causes serious eye irritation. | [9][10] |
| Flammability | Flammable Solid. H228. | [10] |
| Aquatic Hazard | Acute & Chronic Category 1. H410: Very toxic to aquatic life with long lasting effects. | [8][9] |
| Other Hazards | EUH032: Contact with acids liberates very toxic gas (Hydrazoic Acid, HN₃). | [8][11] |
| Precautionary | P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [8][9] |
Core Applications and Mechanisms
TBAz is a cornerstone reagent for introducing the azide functional group into organic molecules. Its applications span nucleophilic substitution, catalysis, and bioorthogonal chemistry.
Nucleophilic Azidation
The primary use of TBAz is as a nucleophilic source of the azide ion (N₃⁻) for displacing leaving groups (e.g., halides, mesylates, tosylates) from alkyl substrates. Its solubility in organic solvents ensures high effective concentrations of the azide nucleophile in the reaction medium, leading to efficient and often rapid conversions.[1][2] This is particularly advantageous for secondary and tertiary halides, where inorganic azides perform poorly.[1][2]
Caption: General workflow for nucleophilic azidation using TBAz.
Phase-Transfer Catalysis (PTC)
While TBAz is often used stoichiometrically, the underlying principle of its efficacy relates to phase-transfer catalysis. The lipophilic tetrabutylammonium cation can transport the azide anion from a solid or aqueous phase (like that of sodium azide) into an organic phase where the reaction with an organic substrate occurs. Although pre-formed TBAz is used for convenience and to avoid water, understanding its role as a phase-transfer agent is key. When used catalytically with an inorganic azide, the tetrabutylammonium salt shuttles azide ions into the organic phase and the leaving group anion back, regenerating the catalyst.
Caption: Logical diagram of phase-transfer catalysis for azidation.
Click Chemistry
TBAz is a preferred azide source for "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction forms a stable triazole linkage, a cornerstone of bioconjugation, drug discovery, and materials science.[12][13][14] TBAz's solubility in organic solvents used for these reactions ensures efficient participation of the azide component, which is crucial for achieving the high yields and reliability characteristic of click reactions.[3][15]
Caption: Role of TBAz in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Protocols
The following protocols are adapted from published literature and demonstrate the practical application of this compound.
Protocol 1: Synthesis of this compound
This procedure describes the synthesis of TBAz from sodium azide and a tetrabutylammonium salt via ion exchange.[16]
-
Reagents:
-
Sodium Azide (NaN₃): 13 g (200 mmol)
-
Tetrabutylammonium Hydroxide (B78521) (Bu₄NOH): 26 g (100 mmol)
-
Deionized Water: 30 mL
-
Dichloromethane (DCM): 50 mL
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Methodology:
-
In a suitable flask, dissolve sodium azide in 30 mL of deionized water.
-
To this solution, add tetrabutylammonium hydroxide and stir the mixture at room temperature for 90 minutes.
-
Add 50 mL of dichloromethane to the mixture and continue stirring for an additional 10 minutes to facilitate phase transfer.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum for 24 hours to yield this compound.
-
Protocol 2: Oxidative α-Azidation of β-Ketocarbonyl Compounds
This protocol details a method for the direct α-azidation of carbonyl derivatives, a powerful transformation for accessing valuable organic azides.[17] Note: This literature example uses sodium azide with a phase-transfer catalyst (TBAI), which generates TBAz in situ. Using pre-formed TBAz can be an alternative in a suitable solvent system.
-
Reagents:
-
β-Ketocarbonyl Substrate: 100 µmol (1.0 equiv)
-
Sodium Azide (NaN₃): 7.8 mg (120 µmol, 1.2 equiv)
-
Tetrabutylammonium Iodide (TBAI): 7.4 mg (20 µmol, 20 mol %)
-
Dibenzoyl Peroxide (BPO), anhydrous: 29.1 mg (120 µmol, 1.2 equiv)
-
1,2-Dichloroethane (DCE): 2.0 mL
-
Dichloromethane (DCM) for workup
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
-
Methodology:
-
Suspend the β-ketocarbonyl substrate, sodium azide, and TBAI in 1.0 mL of DCE in a reaction vial with a stir bar.
-
In a separate vial, dissolve the anhydrous dibenzoyl peroxide in 1.0 mL of DCE.
-
Add the BPO solution to the substrate suspension and stir the resulting mixture at room temperature for 20 hours.
-
Upon completion, dilute the reaction mixture with 8 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 5 mL of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with 10 mL of DCM each time.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-azidated product for further purification.
-
Protocol 3: Synthesis of Azido-End Functionalized Polymethacrylate (PMMA-N₃)
This protocol demonstrates a metal-free method for the quantitative end-group transformation of a halide-terminated polymer to an azide-terminated polymer using TBAz in a nonpolar solvent.[2]
-
Reagents:
-
Iodo-terminated PMMA (PMMA-I): (e.g., Mₙ = 2600, 40 mM solution)
-
This compound (TBAz): (60 mM solution)
-
Toluene (anhydrous)
-
Hexane/Ethanol mixture (4:1 v/v) for precipitation
-
-
Methodology:
-
In a reaction flask under an inert atmosphere, dissolve the PMMA-I polymer and this compound in anhydrous toluene to achieve the final concentrations (40 mM and 60 mM, respectively).
-
Heat the reaction mixture to 50 °C with constant stirring.
-
Monitor the reaction progress over time (e.g., quantitative conversion is achieved in approximately 30-60 minutes).
-
After the desired reaction time, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred beaker containing a hexane/ethanol (4:1 v/v) mixture (approx. 10x the volume of the reaction mixture).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the precipitation mixture and dry under vacuum to yield the azido-end functionalized polymer (PMMA-N₃).
-
Conclusion
This compound is a superior reagent for introducing azide functionality into organic molecules, a critical step in many synthetic routes within drug development and materials science. Its defining feature—high solubility in organic solvents—overcomes the limitations of inorganic azides, enabling faster, more efficient, and higher-yielding reactions under homogenous conditions.[1][2] From fundamental nucleophilic substitutions to its enabling role in modern click chemistry, TBAz provides researchers with a powerful and versatile tool for molecular construction and modification. Proper handling and adherence to safety protocols are paramount due to its toxicity and the potential to release hazardous hydrazoic acid.
References
- 1. Buy this compound | 993-22-6 [smolecule.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 993-22-6 [chemicalbook.com]
- 5. This compound CAS#: 993-22-6 [m.chemicalbook.com]
- 6. This compound 993-22-6 [merckmillipore.com]
- 7. scbt.com [scbt.com]
- 8. This compound 993-22-6 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chembk.com [chembk.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. interchim.fr [interchim.fr]
- 16. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 17. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]
Tetrabutylammonium Azide: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile reagent in organic synthesis, prized for its broad solubility in a range of organic solvents, a characteristic that distinguishes it from its inorganic counterparts like sodium azide. This technical guide provides a detailed overview of the solubility of tetrabutylammonium azide in various common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents a qualitative summary based on established chemical knowledge and available safety and handling documentation. Furthermore, a comprehensive, best-practice experimental protocol for determining the solubility of hygroscopic and potentially hazardous organic salts is provided, alongside a visual workflow to guide researchers in this process.
Introduction
This compound, with the chemical formula [N(C₄H₉)₄]N₃, is a quaternary ammonium (B1175870) salt that serves as a convenient and efficient source of the azide anion (N₃⁻) in a variety of chemical transformations. Its bulky, non-polar tetrabutylammonium cation imparts significant solubility in a wide array of organic media, from polar aprotic to non-polar aromatic solvents. This broad solubility profile is a key advantage, enabling its use in homogeneous reaction conditions where inorganic azides would require phase-transfer catalysts or highly polar, often undesirable, solvents. Understanding the solubility of TBAA is therefore crucial for reaction optimization, process development, and safety in its handling and application.
Solubility Profile of this compound
While specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature) for this compound is not widely reported in publicly accessible literature, its qualitative solubility is well-documented. The following table summarizes the known solubility of TBAA in a range of common organic solvents. This information is compiled from various chemical supplier safety data sheets and organic synthesis literature.
| Solvent | Chemical Formula | Polarity | Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Benzene | C₆H₆ | Non-polar | Soluble |
Note on Water Solubility: this compound is also reported to be soluble in water.[2][3][4][5]
Experimental Protocol for Determining Solubility of a Hygroscopic Organic Salt
The following is a general, best-practice protocol for the experimental determination of the solubility of a hygroscopic and potentially hazardous organic salt, such as this compound, in an organic solvent. This protocol can be adapted for various analytical techniques, including gravimetric, spectroscopic, and chromatographic methods.
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Static Discharge: Take precautions to prevent static discharge, which could potentially initiate the decomposition of the azide.
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can form highly explosive compounds with azides.[6][7][8][9]
-
Handling: Use non-metallic spatulas (e.g., plastic or ceramic) to handle solid azide to prevent the formation of shock-sensitive metal azides.[7]
-
Hygroscopic Nature: this compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas stream) to prevent absorption of moisture.[2][3]
3.2. Materials and Equipment
-
This compound (or the organic salt of interest)
-
Anhydrous organic solvent of choice
-
Analytical balance
-
Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, GC, or equipment for gravimetric analysis)
3.3. Procedure
3.3.1. Preparation of a Saturated Solution
-
Accurately weigh an excess amount of the organic salt into a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation and moisture ingress.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature.
-
Stir or agitate the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that the solution reaches saturation. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
3.3.2. Sample Collection and Preparation
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered saturated solution to a known volume with the same anhydrous solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.
3.3.3. Quantification of the Solute
The concentration of the organic salt in the diluted solution can be determined using one of the following methods:
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the filtered, undiluted saturated solution into a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the salt.
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved salt is the difference between the final and initial weights of the container.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
-
Spectroscopic Analysis (e.g., UV-Vis):
-
Prepare a series of standard solutions of the organic salt of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted, saturated solution.
-
Use the calibration curve to determine the concentration of the salt in the diluted solution.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Chromatographic Analysis (e.g., HPLC, GC):
-
Develop a suitable chromatographic method for the separation and quantification of the organic salt.
-
Prepare a series of standard solutions of the organic salt of known concentrations and inject them into the chromatograph to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted, saturated solution into the chromatograph.
-
Use the calibration curve to determine the concentration of the salt in the diluted solution.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Tetrabutylammonium Azide molecular weight and formula
Tetrabutylammonium (B224687) azide (B81097) is a quaternary ammonium (B1175870) salt that serves as a versatile and stable source of the azide ion for various applications in organic synthesis. It is particularly valued for its solubility in organic solvents, facilitating its use in a wide range of chemical reactions.
Core Physicochemical Data
The fundamental properties of tetrabutylammonium azide, including its molecular formula and weight, are summarized below. This data is essential for stoichiometric calculations in synthesis and for material characterization.
| Property | Value |
| Molecular Formula | C₁₆H₃₆N₄[1][2][3][4] |
| Molecular Weight | 284.48 g/mol [1][2][3][4] |
| CAS Number | 993-22-6[1][2][3] |
| Appearance | White to off-white or pale yellow powder[1] |
| Melting Point | 84-88 °C[1] |
Note: While most chemical suppliers and databases report the molecular formula as C₁₆H₃₆N₄ and the molecular weight as 284.48 g/mol , some database entries may contain conflicting information.
The structure of this compound consists of a central nitrogen atom bonded to four butyl groups, forming the tetrabutylammonium cation, and a linear azide anion.
Applications in Research and Development
This compound is a key reagent in several areas of chemical synthesis:
-
Click Chemistry: It serves as a reliable azide source for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[1]
-
Organic Synthesis: The compound is used to introduce the azide functional group into molecules, which is a precursor for synthesizing amines, nitriles, and nitrogen-containing heterocycles.[5]
-
Polymer Chemistry: It is utilized in the development of functionalized polymers and materials, contributing to advancements in drug delivery and catalysis.[1]
Due to the nature of the query, which focuses on the fundamental physicochemical properties of a chemical compound, the requested sections on experimental protocols and signaling pathways are not applicable. These sections are relevant for describing biological processes or detailed experimental procedures, rather than reporting intrinsic molecular data.
References
The Stability of Tetrabutylammonium Azide: A Technical Guide for Researchers
For Immediate Release
Tetrabutylammonium (B224687) azide (B81097) (TBAz), a quaternary ammonium (B1175870) salt, is a versatile reagent in organic synthesis, prized for its solubility in a wide range of organic solvents and its utility as a potent source of the azide anion. However, its application in research and drug development necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the stability of tetrabutylammonium azide, addressing its thermal and chemical properties, explosive hazards, and recommended handling procedures for laboratory professionals.
Executive Summary
This compound is a powerful synthetic tool, but its inherent energetic nature demands stringent safety protocols. This document consolidates available data on its stability, highlighting its sensitivity to heat, shock, and friction. While specific quantitative thermal analysis data such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for TBAz is not extensively available in public literature, this guide provides a framework for its safe handling and evaluation based on data for related compounds and general knowledge of organic azides.
Physicochemical Properties
This compound is a white to off-white or pale yellow crystalline solid.[1] Key physical properties are summarized in Table 1. Its notable solubility in both polar and nonpolar organic solvents distinguishes it from inorganic azides like sodium azide, broadening its applicability in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 993-22-6 | [1] |
| Molecular Formula | C₁₆H₃₆N₄ | [1] |
| Molecular Weight | 284.48 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder | [1] |
| Melting Point | 84 - 88 °C | [1][3] |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane, chloroform, benzene | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Thermal Stability
The stability of organic azides is influenced by the ratio of carbon and oxygen atoms to nitrogen atoms. A general rule of thumb for manageable stability is a ratio of (nC + nO) / nN ≥ 3.[4] For this compound (C₁₆H₃₆N₄), this ratio is (16 + 0) / 4 = 4, which suggests a relatively higher degree of stability compared to smaller organic azides.
To provide a contextual understanding, Table 2 presents thermal decomposition data for other tetrabutylammonium salts. It is important to note that the azide anion's inherent instability generally leads to lower decomposition temperatures compared to halides or other more stable anions.[2]
Table 2: Onset of Decomposition Temperatures for Various Tetrabutylammonium Salts (TGA)
| Tetrabutylammonium Salt | Anion | Onset Decomposition Temperature (°C) |
| Bromide (TBAB) | Br⁻ | ~285 |
| Chloride (TBAC) | Cl⁻ | ~250 |
| Perchlorate (TBAP) | ClO₄⁻ | Not Specified (~291 peak) |
| Hexafluorophosphate (TBAPF₆) | PF₆⁻ | ~370 |
| Tetrafluoroborate (TBABF₄) | BF₄⁻ | ~360 |
| Azide (TBAz) | N₃⁻ | >100 (Decomposition reported) |
Note: Data for salts other than azide is compiled from a comparative analysis and should be used for contextual purposes only as experimental conditions may vary.[5]
Chemical Stability and Incompatibilities
This compound is incompatible with strong oxidizing agents and acids.[6] Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[7][8] The compound is also hygroscopic, and absorbed moisture can potentially catalyze decomposition reactions.[2]
Care should be taken to avoid contact with certain metals, as this can lead to the formation of highly sensitive and explosive metal azides.[8]
Explosive Hazard
This compound is a shock-sensitive and potentially explosive compound.[9] It can detonate upon heating, impact, or friction.[10] Due to its explosive nature, it is crucial to handle this compound with extreme caution and in the smallest feasible quantities.
Experimental Protocols for Stability Assessment
For a thorough assessment of the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. The following are generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and weight loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of dry this compound into a tared TGA pan (e.g., aluminum or platinum). Due to its sensitivity, handle the sample with non-metal spatulas.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300°C) at a controlled linear heating rate (e.g., 5-10 °C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset of decomposition temperature, and heat of decomposition of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 1-2 mg) of dry this compound into a hermetically sealed DSC pan (e.g., aluminum). Using a hermetic pan is crucial to contain any evolved gases during decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that includes its melting and decomposition events (e.g., from room temperature to 300°C).
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. From this, the onset temperatures and the enthalpy (heat) of these transitions can be determined.
Synthesis and Purification
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of sodium azide with a tetrabutylammonium salt, such as the hydroxide (B78521) or bromide.[2][11]
Purification is typically achieved by recrystallization from a suitable solvent system.[12] It is crucial that the purified product is thoroughly dried, as the presence of residual solvents or water can affect its stability.[2][11]
Safe Handling and Storage Workflow
Given the hazardous nature of this compound, a strict workflow for its handling and storage must be followed.
Conclusion
This compound is a valuable reagent whose utility is coupled with significant stability concerns. It is an energetic material that requires careful handling and storage to mitigate the risks of explosive decomposition. While this guide provides a comprehensive overview of its known stability characteristics and outlines necessary safety and experimental protocols, the lack of publicly available, detailed quantitative thermal analysis data is a significant knowledge gap. Researchers and drug development professionals are strongly encouraged to perform their own thermal stability assessments under controlled conditions to ensure the safe and effective use of this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 993-22-6 [smolecule.com]
- 3. テトラブチルアンモニウムアジド | Sigma-Aldrich [sigmaaldrich.com]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) azide (B81097) (TBAA) is a versatile reagent in organic synthesis, valued for its solubility in a wide range of organic solvents. However, its azide functionality necessitates stringent safety protocols to mitigate the risks of toxicity and explosive decomposition. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for the safe use of tetrabutylammonium azide in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous substance with multiple risk factors. It is crucial to understand its classification to handle it appropriately.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: ChemicalBook[1], Sigma-Aldrich[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₃₆N₄ |
| Molecular Weight | 284.48 g/mol |
| Appearance | White to off-white or pale yellow powder/crystalline solid |
| Melting Point | 84-88 °C (lit.) |
| Boiling Point | Decomposes above 100 °C |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane (B109758), chloroform (B151607), and benzene. |
| Stability | Hygroscopic; decomposes upon heating or exposure to light. |
| Storage Temperature | 2-8°C |
Source: Smolecule[3], Sigma-Aldrich[2], Chem-Impex[4], ChemicalBook[5]
Experimental Protocols for Safe Handling
Adherence to a strict, detailed protocol is paramount when working with this compound. The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: Wear a flame-resistant lab coat. For larger quantities or procedures with a higher risk of exposure, impervious clothing and protective boots may be necessary.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask (type N95, US) should be used for handling the solid.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.
-
Ignition Sources: Use non-sparking tools and explosion-proof equipment. Prevent fire caused by electrostatic discharge.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Line the work surface with absorbent paper.
-
Weighing and Transferring: Use plastic or ceramic spatulas for weighing and transferring the solid. Never use metal spatulas , as this can lead to the formation of highly sensitive and explosive heavy metal azides.[4][6]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Avoid heating the mixture to increase the rate of dissolution.
-
Reaction Setup: Avoid the use of ground glass joints, as friction can cause the azide to decompose explosively.[7] Use glassware with smooth surfaces or utilize equipment with appropriate septa.
-
Incompatible Materials:
-
Acids: Do not allow this compound to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[6]
-
Metals: Avoid contact with heavy metals and their salts (e.g., copper, lead, mercury, silver, zinc) to prevent the formation of shock-sensitive metal azides.[6]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform in reactions, as this can lead to the formation of explosive diazidomethane and triazidomethane.[2][6]
-
Oxidizing Agents: Keep away from strong oxidizing agents.
-
Storage Procedures
-
Container: Store in a tightly closed, clearly labeled container. Plastic amber containers are recommended.
-
Location: Store in a cool, dry, and well-ventilated place, away from light and sources of heat, shock, and friction. The recommended storage temperature is 2-8°C.[2][4]
-
Segregation: Store separately from incompatible materials, particularly acids and metals.[6]
Disposal Procedures
-
Waste Collection: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix with other chemical waste, especially acidic waste.
-
Deactivation (for dilute solutions): Dilute aqueous solutions of azides (≤5%) can be deactivated by slowly adding a freshly prepared 20% aqueous solution of sodium nitrite (B80452) with stirring. The addition should be done in a fume hood. After the addition is complete, stir for several hours. Test for the presence of residual azide using a ferric chloride solution.
-
Final Disposal: All azide waste, including deactivated solutions and contaminated materials, must be disposed of through the institution's hazardous waste program. Under no circumstances should azide waste be poured down the drain , as it can react with lead or copper in the plumbing to form explosive metal azides.[3]
Logical and Decomposition Pathways
Visualizing the workflow for safe handling and the potential decomposition pathways is crucial for reinforcing safety protocols.
Caption: Logical workflow for the safe handling of this compound.
Caption: Potential decomposition pathways of this compound.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).
-
Carefully sweep up the material and place it in a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry to the area.
-
Contact the institution's emergency response team.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By understanding the hazards and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can safely utilize this compound in their work. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.
References
- 1. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 2. ucd.ie [ucd.ie]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
Tetrabutylammonium Azide in Azidation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) azide (B81097) (TBAA), with the chemical formula (C₄H₉)₄N⁺N₃⁻, has emerged as a highly effective and versatile reagent for the introduction of the azide functional group into organic molecules. Its unique properties, particularly its solubility in a wide range of organic solvents, offer significant advantages over traditional inorganic azides like sodium azide (NaN₃). This guide provides an in-depth overview of azidation reactions using TBAA, focusing on its applications, experimental protocols, and quantitative data to support its use in research and development.
Core Concepts and Advantages
Tetrabutylammonium azide is an organic-soluble salt that serves as a potent source of the azide anion (N₃⁻). Unlike sodium azide, which is primarily soluble in polar protic or highly polar aprotic solvents like DMF and DMSO, TBAA dissolves in both polar and nonpolar organic solvents such as toluene (B28343) and dichloromethane (B109758).[1] This enhanced solubility allows for homogeneous reaction conditions in a broader array of solvent systems, often leading to faster reaction rates, higher yields, and milder reaction conditions.[2][3]
The primary applications of TBAA in synthetic chemistry include:
-
Nucleophilic Substitution: Conversion of alkyl halides and sulfonates to the corresponding alkyl azides.[1]
-
Ring-Opening Reactions: Opening of epoxides to yield vicinal azido (B1232118) alcohols.[4]
-
Polymer Chemistry: Synthesis of azido-terminated polymers, which are crucial precursors for "click" chemistry and the development of block copolymers and other complex macromolecules.[1][5]
-
Drug Discovery: Introduction of the azide moiety as a versatile handle for further functionalization or as a key component in biologically active molecules.[6][7][8]
A key advantage of using TBAA is the ability to conduct metal-free azidation reactions. This is particularly important in the synthesis of polymers and pharmaceuticals where metal contamination can be a significant issue.[5][6]
Mechanism of Azidation
The most common azidation reaction using TBAA is the nucleophilic substitution of an alkyl halide (R-X). The reaction typically proceeds via an Sₙ2 mechanism , where the azide anion acts as the nucleophile, displacing the halide leaving group.
R-X + (n-Bu)₄N⁺N₃⁻ → R-N₃ + (n-Bu)₄N⁺X⁻
In nonpolar solvents like toluene, the reaction is often driven to completion by the precipitation of the tetrabutylammonium halide byproduct (e.g., tetrabutylammonium iodide), which has poor solubility in such media. This process is characteristic of a Finkelstein-type reaction.[2]
Quantitative Data and Reaction Conditions
The efficiency of TBAA is evident when comparing its performance to sodium azide, especially for sterically hindered substrates. The following tables summarize typical reaction conditions and yields for the azidation of various substrates.
Table 1: Azidation of Various Alkyl Halides using this compound
| Substrate | Leaving Group | Solvent | Temperature (°C) | Time | Conversion (%) |
|---|---|---|---|---|---|
| Ethyl α-bromoisobutyrate | Br | Toluene-d8 | 50 | 20 min | >99 |
| Ethyl α-iodoisobutyrate | I | Toluene-d8 | 50 | 20 min | 98 |
| 2-Bromopropane | Br | Toluene-d8 | 50 | 60 min | 90 |
| Bromo-end polymethacrylate (B1205211) | Br | Toluene | 50 | 12 h | ~95 |
| Iodo-end polymethacrylate | I | Toluene | 50 | 45 min | 96 |
Data compiled from a study on metal-free fast azidation.[2]
Table 2: Comparison of TBAA and Sodium Azide (NaN₃) for Polymethacrylate Azidation
| Azidating Agent | Substrate | Solvent | Conditions | Comments |
|---|---|---|---|---|
| TBAA (BNN₃) | Iodo-end polymethacrylate | Toluene | 50 °C, 45 min, 1.2 eq | Rapid, quantitative, metal-free, and polar-solvent-free.[2][5] |
| NaN₃ | Bromo-end polymethacrylate | DMF/DMSO | ≥ 12 h, 10-fold excess | Reaction is slow, especially for tertiary alkyl halides.[2] |
| NaN₃ / 18-crown-6 | Iodo-end polymethacrylate | Toluene-d8 | 50 °C, 2 h | Only 3% conversion, demonstrating the inefficiency of NaN₃ in nonpolar solvents even with a phase-transfer catalyst.[2] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for the synthesis of TBAA and its use in a typical azidation reaction.
Protocol 1: Synthesis of this compound [9]
-
Method A (from Tetrabutylammonium Hydroxide):
-
Dissolve sodium azide (13 g, 200 mmol) in 30 mL of water.
-
Add tetrabutylammonium hydroxide (B78521) (26 g, 100 mmol) to the solution.
-
Stir the mixture at room temperature for 90 minutes.
-
Add dichloromethane (50 mL) and continue stirring for an additional 10 minutes.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Remove the solvent under reduced pressure and dry the resulting product under vacuum for 24 hours.
-
-
Method B (from Tetrabutylammonium Chloride):
-
Mix sodium azide (5.13 g, 79 mmol) and tetrabutylammonium chloride (22 g, 85 mmol) in 35 mL of dimethylformamide (DMF).
-
Stir the mixture overnight under an argon atmosphere at 50 °C.
-
Add dry tetrahydrofuran (B95107) (THF) (70 mL) and stir for 15 minutes.
-
Filter the reaction mixture and remove the solvent from the filtrate under reduced pressure. Note: Complete removal of DMF can be difficult without product decomposition.[9]
-
Protocol 2: General Procedure for Azidation of an Alkyl Halide [2]
-
In a reaction vessel, dissolve the alkyl halide substrate in toluene (e.g., to a concentration of 40 mM).
-
Add this compound (typically 1.2 to 1.5 equivalents).
-
Heat the mixture to the desired temperature (e.g., 50 °C) and stir.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR, IR spectroscopy). The appearance of a strong azide stretch at ~2100 cm⁻¹ in the IR spectrum is indicative of product formation.
-
Upon completion, cool the reaction mixture. The byproduct, tetrabutylammonium halide, may precipitate and can be removed by filtration.
-
Purify the product using standard techniques such as column chromatography or extraction.
Mandatory Visualizations
The following diagrams illustrate the workflow of TBAA-mediated reactions and their application in drug development.
Caption: General experimental workflow for an azidation reaction using TBAA.
Caption: Role of TBAA azidation in a typical drug development pathway via click chemistry.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution. It is a shock-sensitive and potentially explosive compound.[1] The azide anion is toxic if swallowed or inhaled and causes skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle TBAA in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Handling: Use non-sparking tools. Avoid friction, impact, and heating, which can lead to detonation.[1] Prevent fire caused by electrostatic discharge.[10]
-
Storage: Store in a cool, dry, well-ventilated place, away from heat, ignition sources, and acids.[11] TBAA is hygroscopic and should be stored in a tightly sealed container.[1]
-
Disposal: Dispose of TBAA and any contaminated materials as hazardous waste according to local, state, and federal regulations.[12] Do not let the chemical enter drains.[10] Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[11][12]
Conclusion
This compound is a superior reagent for a wide range of azidation reactions. Its excellent solubility in organic solvents enables rapid, high-yielding, and often metal-free transformations under mild conditions.[3] These characteristics make it an invaluable tool in modern organic synthesis, from the preparation of functionalized polymers to the development of novel therapeutics.[7] While its hazardous nature requires careful handling, the synthetic advantages it offers ensure its continued importance in both academic and industrial research settings.
References
- 1. Buy this compound | 993-22-6 [smolecule.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chembk.com [chembk.com]
Tetrabutylammonium Azide: A Versatile and Efficient Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium (B224687) azide (B81097) (TBAA) has emerged as a highly effective and versatile reagent in organic synthesis. Its high solubility in a wide range of organic solvents, coupled with the nucleophilicity of the azide anion, makes it a superior alternative to traditional azide sources like sodium azide, particularly in nonpolar reaction media. This guide provides a comprehensive overview of the core applications of TBAA, including its utility in the synthesis of organic azides, the formation of tetrazoles, and its role in the increasingly important field of click chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for laboratory chemists.
Introduction
Organic azides are pivotal intermediates in synthetic organic chemistry, serving as precursors to a variety of nitrogen-containing functional groups and participating in powerful transformations such as the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry").[1] The choice of the azide source is crucial for the efficiency and substrate scope of azidation reactions. Tetrabutylammonium azide (N4H36C16N), an organic-soluble azide salt, offers distinct advantages over inorganic azides like sodium azide (NaN3). Its enhanced solubility in nonpolar solvents facilitates reactions with a broader range of organic substrates under milder conditions and often with improved reaction rates and yields.[2]
Physicochemical Properties and Safety Considerations
This compound is a white to off-white solid with a melting point in the range of 84-88°C.[3] It is soluble in both polar and nonpolar organic solvents, a key property that underpins its utility in organic synthesis.[2]
Safety Precautions: Like other azides, this compound is a potentially hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Importantly, contact with acids liberates highly toxic hydrazoic acid gas.[6] TBAA may decompose explosively upon heating, shock, or friction.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[4][6] All waste containing TBAA must be disposed of according to institutional and national regulations.
Core Applications in Organic Synthesis
Synthesis of Organic Azides
One of the primary applications of TBAA is the nucleophilic substitution of halides and other leaving groups to form organic azides. This transformation is a cornerstone of organic synthesis, providing access to versatile building blocks.
From Alkyl Halides: TBAA is particularly effective for the azidation of primary, secondary, and even tertiary alkyl halides.[2][7] The use of TBAA in nonpolar solvents like toluene (B28343) has been shown to lead to fast and quantitative conversion of alkyl halides to the corresponding azides, often outperforming the conventional NaN3/DMF system, especially for sterically hindered substrates like tertiary halides.[2][7]
Table 1: Comparison of TBAA and NaN3 in the Azidation of Alkyl Halides
| Entry | Alkyl Halide | Azide Source | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 2-bromo-2-methylpropionate | TBAA (1.5 eq) | Toluene | 50 | 20 min | >99 | [2] |
| 2 | Ethyl 2-bromo-2-methylpropionate | NaN3 (10 eq) | DMF | 50 | 12 h | ~95 | [2] |
| 3 | 1-Bromooctane | TBAA (1.5 eq) | Toluene | 50 | 1 h | >99 | [7] |
| 4 | 2-Bromooctane | TBAA (1.5 eq) | Toluene | 50 | 2 h | >99 |[7] |
Experimental Protocol: Synthesis of Ethyl 2-azido-2-methylpropionate [2] To a solution of ethyl 2-bromo-2-methylpropionate (1.0 mmol) in toluene (25 mL) is added this compound (1.5 mmol). The reaction mixture is stirred at 50°C and monitored by TLC or 1H NMR. Upon completion (typically within 20 minutes), the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove the tetrabutylammonium bromide byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired product.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
AlkylHalide [label="Alkyl Halide (R-X)\nX = Cl, Br, I, OTs, etc.", fillcolor="#4285F4"]; TBAA [label="this compound\n(Bu₄N⁺N₃⁻)", fillcolor="#EA4335"]; OrganicAzide [label="Organic Azide (R-N₃)", fillcolor="#34A853"]; Byproduct [label="Tetrabutylammonium Halide\n(Bu₄N⁺X⁻)", fillcolor="#FBBC05"];
AlkylHalide -> OrganicAzide [label="SN2 Reaction"]; TBAA -> OrganicAzide; AlkylHalide -> Byproduct; TBAA -> Byproduct; } caption { label="Figure 1: General scheme for SN2 azidation using TBAA."; fontsize=10; }
Synthesis of Tetrazoles
Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, materials science, and as energetic materials. The [3+2] cycloaddition of an azide source with a nitrile is a common method for their synthesis. TBAA can serve as an efficient source of the azide anion for this transformation.
In some protocols, TBAA is generated in situ. For instance, molten tetrabutylammonium bromide (TBAB) can be used as both a solvent and a phase-transfer catalyst to react with sodium azide and an organonitrile to form the corresponding 5-substituted 1H-tetrazole.[8] A proposed mechanism involves the formation of this compound as a key intermediate.[8] Another approach involves the reaction of 2-halopyridines with trimethylsilyl (B98337) azide (TMSN3) in the presence of tetrabutylammonium fluoride (B91410) (TBAF), where TBAA is likely formed in situ.[9]
Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using in situ generated TBAA
| Entry | Nitrile | Azide Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzonitrile (B105546) | NaN3 | TBAB | Molten TBAB | 120 | 24 | 92 | [8] |
| 2 | 4-Cyanopyridine | NaN3 | TBAB | Molten TBAB | 120 | 24 | 95 | [8] |
| 3 | 2-Chloropyridine | TMSN3 | TBAF·xH2O | NMP | 85 | 24 | 90 |[9] |
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [8] A mixture of benzonitrile (1 mmol), sodium azide (1.5 mmol), and tetrabutylammonium bromide (1 mmol) is heated to 120°C with stirring for 24 hours. After cooling to room temperature, the reaction mixture is dissolved in water and acidified with concentrated HCl to pH ~1. The resulting precipitate is filtered, washed with water, and dried to afford 5-phenyl-1H-tetrazole.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
Nitrile [label="Organonitrile (R-C≡N)", fillcolor="#4285F4"]; AzideSource [label="Azide Source\n(e.g., NaN₃ + TBAB or TMSN₃ + TBAF)", fillcolor="#EA4335"]; Intermediate [label="this compound (in situ)", fillcolor="#FBBC05"]; Tetrazole [label="5-Substituted 1H-Tetrazole", fillcolor="#34A853"];
Nitrile -> Tetrazole [label="[3+2] Cycloaddition"]; AzideSource -> Intermediate; Intermediate -> Tetrazole; } caption { label="Figure 2: Synthesis of tetrazoles via in situ TBAA."; fontsize=10; }
Role in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction.[10][12] While TBAA is not a direct participant in the catalytic cycle of CuAAC, its utility in the efficient synthesis of the necessary azide-functionalized building blocks is crucial.[2][7] The ability of TBAA to cleanly and efficiently introduce the azide moiety into a wide array of molecules under mild conditions makes it an enabling reagent for the broader application of click chemistry.[2][7]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
Substrate [label="Substrate with\nLeaving Group", fillcolor="#4285F4"]; TBAA [label="this compound", fillcolor="#EA4335"]; AzideFunctionalized [label="Azide-Functionalized\nMolecule", fillcolor="#FBBC05"]; Alkyne [label="Alkyne", fillcolor="#4285F4"]; Triazole [label="1,2,3-Triazole", fillcolor="#34A853"];
Substrate -> AzideFunctionalized [label="Azidation"]; TBAA -> AzideFunctionalized; AzideFunctionalized -> Triazole [label="CuAAC"]; Alkyne -> Triazole; } caption { label="Figure 3: Role of TBAA in preparing substrates for click chemistry."; fontsize=10; }
Conclusion
This compound is a powerful reagent in the synthetic chemist's toolbox. Its excellent solubility in organic solvents allows for efficient and often rapid synthesis of organic azides from a variety of precursors under mild conditions. This property also facilitates its use, either directly or generated in situ, for the construction of tetrazole rings. As a reliable method for introducing the azide functional group, TBAA plays a critical indirect role in the widespread application of click chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the applications and handling of TBAA is essential for the development of efficient and robust synthetic routes to complex molecular targets.
References
- 1. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Alkyl Azides using Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of alkyl azides is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry, materials science, and bioconjugation via "click" chemistry. Tetrabutylammonium (B224687) azide (B81097) (TBAN3) has emerged as a superior reagent for the nucleophilic substitution of alkyl halides to form alkyl azides. Unlike the commonly used sodium azide, TBAN3 is soluble in a wide range of organic solvents, including nonpolar ones like toluene, which facilitates homogeneous reaction conditions and often leads to faster reaction times and higher yields, particularly for sterically hindered substrates.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of alkyl azides using TBAN3.
Advantages of Tetrabutylammonium Azide
-
Enhanced Solubility: TBAN3 is soluble in both polar and nonpolar organic solvents, allowing for a wider choice of reaction media compared to inorganic azides like sodium azide which are primarily soluble in polar aprotic solvents like DMF and DMSO.[1]
-
Improved Reactivity: The "naked" azide anion in organic solvents, free from strong coordination with metal cations, exhibits enhanced nucleophilicity, leading to faster reaction rates.[1]
-
Milder Reaction Conditions: Reactions with TBAN3 can often be carried out at lower temperatures and with shorter reaction times.[1]
-
Suitability for Hindered Substrates: TBAN3 has shown high efficiency in the azidation of secondary and tertiary alkyl halides, which are often challenging substrates for traditional azidation methods.[1][2][3][4]
-
Metal-Free Conditions: The use of TBAN3 allows for metal-free azidation reactions, which is advantageous in applications where metal contamination is a concern.[2][4]
Reaction Mechanism and Workflow
The synthesis of alkyl azides from alkyl halides using this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.
Caption: SN2 mechanism for the synthesis of alkyl azides using this compound.
Experimental Data
The following tables summarize the reaction conditions and yields for the azidation of various alkyl halides with this compound in toluene.
Table 1: Azidation of Low Molar Mass Alkyl Halides [1]
| Entry | Alkyl Halide (Substrate) | TBAN3 (Equivalents) | Temperature (°C) | Time | Conversion (%) |
| 1 | Ethyl 2-iodo-2-methylpropionate | 1.5 | Room Temp | 3 h | 96 |
| 2 | Ethyl 2-iodo-2-methylpropionate | 1.5 | 50 | 20 min | >99 |
| 3 | Ethyl 2-iodo-2-methylpropionate | 1.2 | 50 | 45 min | 96 |
| 4 | Ethyl 2-bromo-2-methylpropionate | 1.5 | 50 | 2 h | >99 |
Table 2: Azidation of Halide-End Polymers [1]
| Entry | Polymer | TBAN3 (Equivalents) | Temperature (°C) | Time | Conversion (%) |
| 11 | PMMA-I | 1.5 | 50 | 30 min | >99 |
| 12 | PMMA-Br | 1.5 | 50 | 2 h | >99 |
PMMA-I: Poly(methyl methacrylate)-iodide PMMA-Br: Poly(methyl methacrylate)-bromide
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-azido-2-methylpropionate
This protocol is adapted from a model reaction for the azidation of a tertiary alkyl halide.[1]
Materials:
-
Ethyl 2-iodo-2-methylpropionate (EMA-I)
-
This compound (TBAN3)
-
Toluene-d8 (B116792) (for NMR monitoring) or Toluene (for preparative scale)
-
NMR tubes
-
Reaction flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry reaction flask, dissolve ethyl 2-iodo-2-methylpropionate (40 mM) and this compound (60 mM, 1.5 equivalents) in toluene. For reaction monitoring, toluene-d8 can be used and the reaction can be performed directly in an NMR tube.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction progress by ¹H NMR spectroscopy. The reaction is typically complete within 20 minutes as indicated by the disappearance of the starting material signals and the appearance of the product signals.[1]
-
Upon completion, the reaction mixture can be used directly for subsequent steps or purified. For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Azido-Terminated Poly(methyl methacrylate) (PMMA-N₃)
This protocol describes the end-group modification of a polymer.[1]
Materials:
-
Iodo-terminated poly(methyl methacrylate) (PMMA-I) or Bromo-terminated poly(methyl methacrylate) (PMMA-Br)
-
This compound (TBAN3)
-
Toluene
-
Hexane/Ethanol mixture (4/1 v/v)
-
Reaction flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
In a reaction flask, dissolve PMMA-I (e.g., 40 mM) and TBAN3 (60 mM, 1.5 equivalents) in toluene.
-
Heat the reaction mixture to 50 °C with stirring.
-
Allow the reaction to proceed for the required time (e.g., 30 minutes for PMMA-I, 2 hours for PMMA-Br).[1]
-
After the prescribed time, cool the reaction solution to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise to a vigorously stirred hexane/ethanol (4/1 v/v) mixture. This step is crucial for removing unreacted TBAN3 and the tetrabutylammonium halide byproduct, which are soluble in the hexane/ethanol mixture.[1]
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the resulting azido-terminated polymer (PMMA-N₃) in a vacuum oven to a constant weight.
Safety Precautions
This compound is a toxic and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]
-
Handling: Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[5] Use non-sparking tools.[5]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][8] It is hygroscopic and should be stored under an inert atmosphere.[6]
-
In case of exposure:
-
Disposal: Dispose of waste according to local, state, and federal regulations.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Impure starting materials | Ensure alkyl halide and TBAN3 are pure and dry. |
| Low reaction temperature | Increase the reaction temperature as specified in the protocol. | |
| Insufficient reaction time | Extend the reaction time and monitor by TLC or NMR. | |
| Formation of side products (e.g., elimination) | Substrate is prone to elimination (e.g., secondary/tertiary halides) | Use a less polar solvent or lower the reaction temperature. |
| Difficulty in purification | Incomplete removal of TBAN3 or byproduct | For polymeric products, ensure efficient precipitation. For small molecules, optimize chromatographic conditions. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of alkyl azides from alkyl halides. Its excellent solubility in organic solvents and high reactivity allow for rapid and high-yielding conversions under mild, metal-free conditions. The provided protocols offer a starting point for researchers to utilize this efficient transformation in their synthetic endeavors. Adherence to strict safety protocols is paramount when working with this energetic compound.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Buy this compound | 993-22-6 [smolecule.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for Nucleophilic Substitution using Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) azide (B81097) (TBAN) is a highly effective and versatile source of the azide anion for nucleophilic substitution reactions. Its superior solubility in a wide range of organic solvents, compared to inorganic azides like sodium azide, offers significant advantages in the synthesis of organic azides. This protocol booklet provides detailed application notes, experimental procedures, and comparative data for the use of TBAN in nucleophilic substitution reactions, enabling researchers to leverage its benefits for efficient and high-yield synthesis of azide-containing molecules, which are crucial intermediates in drug discovery and development, particularly in click chemistry applications.[1][2] The use of TBAN often leads to faster reaction times and higher conversions, even with challenging substrates.[3]
Advantages of Tetrabutylammonium Azide
The key advantages of using this compound over traditional azide sources like sodium azide (NaN₃) stem from its physical properties and the nature of its cation-anion interaction:
-
Enhanced Solubility: TBAN is soluble in a broad spectrum of organic solvents, including nonpolar solvents like toluene (B28343) and moderately polar solvents like tetrahydrofuran (B95107) (THF).[3] This contrasts with sodium azide, which is primarily soluble in polar aprotic solvents like DMF and DMSO.[3] This expanded solvent scope allows for reactions with substrates that may have poor solubility in highly polar media.
-
Increased Nucleophilicity: The large, non-polar tetrabutylammonium cation forms a "loose ion pair" with the azide anion in organic solvents.[3] This lack of tight coordination enhances the nucleophilicity of the azide ion, making it more reactive towards electrophilic carbon centers.
-
Milder Reaction Conditions: The increased reactivity of the azide anion from TBAN often allows for reactions to be carried out at lower temperatures and for shorter durations compared to reactions with sodium azide.
-
Higher Yields and Cleaner Reactions: The combination of better solubility and increased nucleophilicity frequently results in higher yields of the desired azide product and fewer side reactions.[3]
-
Metal-Free Conditions: TBAN provides a metal-free source of azide, which is advantageous in synthetic routes where the presence of metal ions could be detrimental to downstream reactions or the final product.[4]
Experimental Protocols
General Safety Precautions
Organic azides are potentially explosive and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Avoid heating organic azides to high temperatures, and do not use heavy metal spatulas or stir bars that could form sensitive metal azides.
Protocol 1: General Procedure for the Azidation of Primary and Secondary Alkyl Halides
This protocol describes a general method for the Sₙ2 substitution of primary and secondary alkyl halides using this compound.
Materials:
-
Alkyl halide (e.g., 1-bromooctane, 2-bromopentane)
-
This compound (TBAN)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon line for inert atmosphere (optional but recommended)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 eq).
-
Dissolve the alkyl halide in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add this compound (1.1-1.5 eq) to the solution.
-
If necessary, flush the flask with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyl azide.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Conversion of Alcohols to Alkyl Azides via Tosylates or Mesylates
This two-step protocol is useful for converting alcohols, which have a poor leaving group (-OH), into alkyl azides. The alcohol is first converted to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution.
Step 1: Formation of the Tosylate/Mesylate
Materials:
-
Alcohol
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.5-2.0 eq) to the solution and cool the flask in an ice bath.
-
Slowly add tosyl chloride or mesyl chloride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate or mesylate, which can often be used in the next step without further purification.
Step 2: Azidation of the Tosylate/Mesylate
Materials:
-
Tosylate or Mesylate from Step 1
-
This compound (TBAN)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the tosylate or mesylate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add this compound (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture with stirring (typically 60-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1 (steps 8-12).
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of various substrates with this compound.
Table 1: Azidation of Alkyl Halides with this compound
| Entry | Substrate | Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromooctane | Br | Toluene | 80 | 6 | >95 | Generic |
| 2 | 2-Bromopentane | Br | Acetonitrile | 60 | 12 | 90 | Generic |
| 3 | Benzyl Bromide | Br | THF | 25 | 2 | >98 | Generic |
| 4 | 1-Iodobutane | I | Toluene | 50 | 3 | >95 | [4] |
| 5 | tert-Butyl Bromide | Br | Toluene | 50 | 0.5 | 96 | [4] |
Table 2: Comparison of this compound and Sodium Azide
| Entry | Substrate | Azide Source | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Allyl Bromide on Butyl Rubber | NaN₃ (6-10 eq) | THF/DMF | 60 | 4 days | 76 | [3] |
| 2 | Allyl Bromide on Butyl Rubber | TBAN (1.1-1.4 eq) | THF | 60 | 1 day | 100 | [3] |
| 3 | Benzyl Bromide | NaN₃ | DMF | 25 | 12 h | 85 | Generic |
| 4 | Benzyl Bromide | TBAN | THF | 25 | 2 h | >98 | Generic |
Table 3: Azidation of Alkyl Sulfonates with this compound
| Entry | Substrate | Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Octyl Tosylate | OTs | DMF | 80 | 4 | 92 | Generic |
| 2 | Cyclohexyl Mesylate | OMs | Toluene | 100 | 18 | 85 | Generic |
| 3 | Benzyl Tosylate | OTs | Acetonitrile | 60 | 2 | >95 | Generic |
Visualizations
Experimental Workflow for Nucleophilic Azidation
Caption: General experimental workflow for the synthesis of alkyl azides using TBAN.
Logical Relationship of Factors Influencing Nucleophilic Substitution
Caption: Factors influencing the mechanism of nucleophilic substitution with TBAN.
Sₙ1 vs. Sₙ2 Pathway Decision Diagram
Caption: Decision diagram for predicting Sₙ1 vs. Sₙ2 pathways with TBAN.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Curtius Rearrangement Utilizing Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a powerful synthetic transformation that converts carboxylic acids into their corresponding amines with one less carbon atom, proceeding through an isocyanate intermediate. This reaction is widely employed in organic synthesis, particularly in the fields of drug discovery and natural product synthesis, due to its broad functional group tolerance and stereospecificity.[1][2][3] A key step in this process is the formation of an acyl azide (B81097), which upon thermal or photochemical activation, rearranges to the isocyanate. The choice of the azide source is crucial for the reaction's efficiency and safety.
Tetrabutylammonium (B224687) azide (TBAA) has emerged as a valuable reagent for the Curtius rearrangement. Its solubility in a range of organic solvents allows for homogeneous reaction conditions, often leading to improved yields and reproducibility compared to the use of insoluble inorganic azides like sodium azide.[2] This document provides detailed application notes, experimental protocols, and comparative data for the use of tetrabutylammonium azide in the Curtius rearrangement.
Advantages of this compound
The use of this compound in the Curtius rearrangement offers several advantages:
-
Enhanced Solubility: TBAA is soluble in many common organic solvents, enabling homogeneous reaction mixtures. This avoids issues associated with the low solubility of sodium azide in non-polar organic solvents.[2]
-
Milder Reaction Conditions: The increased reactivity of the azide anion in a homogeneous solution can lead to faster reactions at lower temperatures.
-
Improved Safety: While all azides should be handled with care, the use of TBAA in solution can be safer than handling solid sodium azide, which can be shock-sensitive. Furthermore, it avoids the need to handle the highly toxic and explosive hydrazoic acid.[2]
-
Versatility: TBAA can be used for the conversion of a variety of acyl chlorides to the corresponding acyl azides, which can then undergo the Curtius rearrangement.[2]
Reaction Mechanism and Workflow
The Curtius rearrangement proceeds through the formation of an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can be subsequently trapped by various nucleophiles to yield amines, carbamates, or ureas.
Caption: General workflow of the Curtius rearrangement using TBAA.
Experimental Protocols
Two primary protocols for the Curtius rearrangement involving tetrabutylammonium salts are presented below. The first is a classical approach using pre-formed or in-situ generated this compound with an acyl chloride. The second is a modern one-pot procedure for the synthesis of Boc-protected amines directly from carboxylic acids using tetrabutylammonium bromide as a phase-transfer catalyst.
Protocol 1: Curtius Rearrangement of Acyl Chlorides with this compound
This protocol is adapted from the work of Brändström et al. and is suitable for the conversion of a range of acyl chlorides to their corresponding isocyanates, which can be subsequently converted to ureas for characterization or used in further reactions.[2]
Materials:
-
This compound (TBAA)
-
Acyl chloride
-
Anhydrous solvent (e.g., benzene (B151609), toluene, or dichloromethane)
-
Aniline (B41778) (for derivatization)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure for Preparation of this compound Solution:
-
A solution of tetrabutylammonium hydroxide (B78521) is prepared by adding an excess of 10 M sodium hydroxide solution to tetrabutylammonium hydrogen sulphate in water.[2]
-
To this solution, a concentrated aqueous solution of sodium azide is added.[2]
-
The this compound is extracted into an organic solvent such as dichloromethane.[2]
-
The organic layer is separated, and the solvent is evaporated under reduced pressure to yield crude TBAA as an oil.[2]
-
Residual water can be removed by azeotropic distillation with benzene or toluene. The resulting solution can be used directly.[2]
Procedure for Curtius Rearrangement:
-
To a solution of the acyl chloride in an appropriate anhydrous solvent, add a solution of this compound.
-
The reaction mixture is heated to induce the rearrangement, which is accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by measuring the volume of nitrogen evolved.[2]
-
Upon completion of the reaction (cessation of gas evolution), the resulting isocyanate can be used in situ for the next step.
Work-up and Derivatization (as substituted ureas):
-
To the solution containing the isocyanate, a slight excess of aniline is added.[2]
-
The reaction mixture is stirred until the formation of the N-alkyl-N'-phenylurea is complete.
-
The solution is washed with water to remove the tetrabutylammonium chloride byproduct.[2]
-
The organic solvent is evaporated, and the resulting solid urea derivative can be recrystallized from a suitable solvent system (e.g., aqueous ethanol).[2]
Caption: Experimental workflow for Protocol 1.
Protocol 2: One-Pot Synthesis of Boc-Protected Amines from Carboxylic Acids
This modern protocol, developed by Lebel and coworkers, utilizes tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a one-pot reaction to generate Boc-protected amines directly from carboxylic acids. This method is particularly useful in drug development for the introduction of protected amine functionalities.
Materials:
-
Carboxylic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Zinc(II) triflate (Zn(OTf)₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flask containing the carboxylic acid (1.0 equiv), add anhydrous THF.
-
Add sodium azide (2.0-3.5 equiv), tetrabutylammonium bromide (0.09-0.15 equiv), and zinc(II) triflate (0.02-0.033 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.
-
Stir the reaction mixture at 40 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and cautiously quench with a 10% aqueous solution of sodium nitrite (B80452) (NaNO₂) to destroy any residual azide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the pure Boc-protected amine.
References
Application Notes and Protocols for Tetrabutylammonium Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrabutylammonium (B224687) azide (B81097) (TBAA) as an azide source in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This document offers detailed protocols for both one-pot, two-step batch reactions and continuous flow synthesis, highlighting the utility of TBAA in generating 1,2,3-triazoles, which are crucial structural motifs in medicinal chemistry and drug development.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability, mild reaction conditions, and wide functional group tolerance have made it an invaluable tool in drug discovery, bioconjugation, and materials science. While sodium azide is a common source of the azide moiety, its limited solubility in organic solvents can pose challenges. Tetrabutylammonium azide (TBAA) offers a valuable alternative due to its enhanced solubility in a broader range of organic solvents, facilitating reactions with hydrophobic substrates.
TBAA is particularly well-suited for one-pot, two-step procedures where an organic halide is first converted to an organic azide in situ, followed by the CuAAC reaction without the need for isolation of the potentially hazardous azide intermediate. This approach streamlines the synthetic process and improves safety. Furthermore, the use of TBAA has been demonstrated in continuous flow systems, allowing for the rapid and efficient synthesis of azide-containing intermediates for subsequent cycloaddition.[3]
Data Presentation
The following table summarizes representative reaction conditions for a one-pot, two-step CuAAC reaction involving the in situ generation of an organic azide from an alkyl halide using this compound. Yields in such one-pot procedures are generally high, often exceeding 80%, depending on the specific substrates and reaction conditions.
| Parameter | Description | Typical Value / Range | Reference |
| Substrates | Alkyl/Benzyl (B1604629) Halide, Terminal Alkyne | 1.0 equivalent (halide), 1.0-1.2 equivalents (alkyne) | [4] |
| Azide Source | This compound (TBAA) | 1.1-1.5 equivalents | [3] |
| Copper Source | Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄·5H₂O) with a reducing agent | 1-10 mol% | [4][5] |
| Reducing Agent | Sodium Ascorbate (if using CuSO₄) | 10-20 mol% | [5] |
| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 1-5 mol% | [6] |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or mixtures with water | - | [3][4] |
| Temperature | Room Temperature to 80 °C | Ambient or elevated | [3] |
| Reaction Time | 1-24 hours | Varies with substrates and temperature | [4] |
| Yield | Isolated yield of the 1,2,3-triazole product | Generally 70-95% | [4] |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Synthesis of 1,4-Disubstituted-1,2,3-Triazoles in a Batch Reaction
This protocol describes the in situ generation of an organic azide from an organic halide using TBAA, followed by the copper-catalyzed cycloaddition with a terminal alkyne.
Materials:
-
Organic halide (e.g., benzyl bromide)
-
This compound (TBAA)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the organic halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add the solvent (5 mL of DMF) and stir the mixture at room temperature for 1-3 hours to facilitate the conversion of the halide to the azide. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Once the azidation is complete, add the terminal alkyne (1.1 mmol, 1.1 equiv) and copper(I) iodide (0.05 mmol, 0.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the cycloaddition by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: Continuous Flow Synthesis of an Azide Intermediate using this compound
This protocol, adapted from Martin and co-workers, describes the synthesis of an azide intermediate in a continuous flow system, which can then be used in a subsequent cycloaddition reaction.[3]
Materials and Equipment:
-
Organic bromide precursor
-
This compound (TBAA) solution in a suitable solvent (e.g., Acetonitrile - MeCN)
-
Syringe pumps
-
T-mixer
-
Tubing reactor
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of the organic bromide precursor in acetonitrile.
-
Prepare a solution of this compound in acetonitrile.
-
Using two separate syringe pumps, introduce the two solutions into a T-mixer at controlled flow rates.
-
The combined stream flows through a heated tubing reactor to allow for the nucleophilic substitution to occur. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
The output from the reactor, containing the organic azide product, is passed through a back-pressure regulator and collected.
-
This solution of the in situ generated azide can then be directly used in a subsequent copper-catalyzed azide-alkyne cycloaddition step, either in batch or by introducing it into another flow stream with the alkyne and a packed-bed copper catalyst.
Mandatory Visualizations
Caption: One-Pot, Two-Step CuAAC Workflow with TBAA.
References
- 1. Electrolytic copper as cheap and effective catalyst for one-pot triazole synthesis [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrabutylammonium Azide for Click Chemistry Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the rapid and efficient construction of complex molecular architectures from simple building blocks.[1][2] Among the most prominent click reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[3][4] Tetrabutylammonium (B224687) azide (B81097) (TBAN₃) has gained significant traction as a key reagent in these reactions due to its enhanced solubility in organic solvents compared to inorganic azides like sodium azide.[5][6] This property facilitates homogeneous reaction conditions, often leading to faster reaction rates and higher yields.[7] These application notes provide detailed protocols and data for the use of tetrabutylammonium azide in click chemistry functionalization, with a focus on applications in bioconjugation and drug development.
Advantages of this compound in Click Chemistry
This compound offers several advantages over traditional azide sources:
-
Enhanced Solubility: Its organic cation renders it soluble in a wide range of organic solvents, enabling reactions to be carried out in a homogeneous phase.[6]
-
Improved Reaction Kinetics: Homogeneous reaction conditions can lead to significantly faster reaction rates.[7]
-
Milder Reaction Conditions: The increased reactivity can allow for lower reaction temperatures, which is crucial when working with sensitive biomolecules.[5]
-
Metal-Free Azidation: TBAN₃ can be used for the metal-free synthesis of azido-functionalized polymers.[6]
Applications in Research and Drug Development
The use of this compound in click chemistry has found broad applications in:
-
Bioconjugation: Covalent attachment of molecules to proteins, nucleic acids, and other biomolecules for labeling, imaging, and therapeutic purposes.[8][9]
-
Drug Discovery: Synthesis of compound libraries for high-throughput screening and the development of targeted drug delivery systems.[5][10]
-
Materials Science: Functionalization of polymers and surfaces to create novel materials with tailored properties.[2]
-
Radiochemistry: Synthesis of radiotracers for molecular imaging.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for click chemistry reactions involving azide functionalization.
Table 1: Comparison of Reaction Conditions and Yields for Azide-Alkyne Cycloadditions
| Catalyst System | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O (1 mol%) | Organic Azide | Methanol | Room Temp | N/A | 74 | [3] |
| Cu(I) | Benzyl Azide | Liquid Ammonia | Room Temp | N/A | up to 99 | [11] |
| CuI | Organic Azides | Glycerol | N/A | N/A | High | [12] |
| None (SPAAC) | Tetra-fluorinated aromatic azide | N/A | N/A | N/A | High | [13] |
Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactants | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | [13] |
| General SPAAC reactions | 10⁻³ to 10³ | [14] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the CuAAC reaction using in-situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule (e.g., synthesized using TBAN₃)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., water, DMSO, t-BuOH/H₂O mixture)
Procedure:
-
Prepare Stock Solutions:
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA). Allow the mixture to stand for a few minutes.[8]
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-modified biomolecule in the chosen reaction buffer.
-
Add the azide-functionalized molecule stock solution. A molar excess (e.g., 10-50 fold) of the azide is typically used.[8]
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.1-1 mM.[8]
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Purification: Purify the product using standard methods such as column chromatography, precipitation, or dialysis for biomolecules.
Protocol 2: Synthesis of an Azido-Carbocycle using this compound
This protocol details the synthesis of a glucose-configured azido-carbocycle, a potential inhibitor for enzymes like heparanase, using this compound.[5]
Materials:
-
Triflate-functionalized carbocycle intermediate
-
This compound (TBAN₃)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the triflate-intermediate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of this compound to the solution. The use of TBAN₃ is preferred over sodium azide due to its better solubility, allowing for lower reaction temperatures.[5]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired azido-carbocycle. In a specific example, this method yielded the glucose-configured azido-carbocycle at 82%.[5]
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com.cn [confluore.com.cn]
Metal-Free Synthesis of Azido-End Polymethacrylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-free synthesis of azido-end functionalized polymethacrylates. The absence of metal contaminants is crucial for applications in biomedical fields, such as drug delivery, tissue engineering, and bioconjugation, where metal residues can elicit toxic responses. The following protocols outline three robust and popular methods for achieving well-defined azido-terminated polymethacrylates without the use of transition metal catalysts:
-
Organocatalyzed Living Radical Polymerization (LRP) followed by a novel, rapid azidation.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization utilizing an azide-functionalized chain transfer agent.
-
Metal-Free Photoinduced Atom Transfer Radical Polymerization (ATRP) with subsequent end-group modification.
These methods provide excellent control over polymer molecular weight and dispersity, leading to polymers with a high degree of end-group fidelity.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of azido-end polymethacrylates using the described metal-free techniques.
Table 1: Organocatalyzed LRP and Subsequent Azidation of Poly(methyl methacrylate) (PMMA)
| Entry | Precursor Polymer | M_n,precursor ( g/mol ) | Đ (PDI)_precursor | Azidation Time (min) | Final Polymer | M_n,final ( g/mol ) | Đ (PDI)_final | % Azide (B81097) Functionality |
| 1 | PMMA-I | 5,500 | 1.15 | 30 | PMMA-N₃ | 5,400 | 1.15 | >99% |
| 2 | PMMA-Br | 6,000 | 1.20 | 60 | PMMA-N₃ | 5,900 | 1.20 | >99% |
Table 2: RAFT Polymerization for Azido-End Poly(methyl methacrylate) (PMMA-N₃)
| Entry | Monomer to CTA Ratio | Initiator | Reaction Time (h) | Conversion (%) | M_n,theo ( g/mol ) | M_n,exp ( g/mol ) | Đ (PDI) |
| 1 | 100:1 | AIBN | 6 | 92 | 9,300 | 9,100 | 1.12 |
| 2 | 200:1 | AIBN | 8 | 89 | 18,000 | 17,500 | 1.18 |
Table 3: Metal-Free Photoinduced ATRP of Polymethacrylates
| Entry | Monomer | Photocatalyst | Reaction Time (h) | Conversion (%) | M_n,theo ( g/mol ) | M_n,exp ( g/mol ) | Đ (PDI) |
| 1 | MMA | Phenylphenothiazine | 4 | 78 | 8,000 | 7,900 | 1.13 |
| 2 | BMA | Perylene | 5 | 85 | 12,000 | 11,500 | 1.19 |
Experimental Protocols
Protocol 1: Organocatalyzed Living Radical Polymerization and Fast Azidation
This two-step protocol first produces a halide-terminated polymethacrylate (B1205211) via organocatalyzed LRP, followed by a rapid, metal-free azidation using tetrabutylammonium (B224687) azide (BNN₃).[1][2][3][4][5]
Materials:
-
Monomer (e.g., methyl methacrylate, MMA), purified by passing through a column of basic alumina.
-
Alkyl iodide initiator (e.g., iodoform).
-
Organocatalyst (e.g., an organic amine or phosphine).
-
Radical initiator (e.g., AIBN), recrystallized from methanol (B129727).
-
Tetrabutylammonium azide (BNN₃).
-
Anhydrous toluene (B28343).
-
Solvents for precipitation (e.g., methanol, hexane).
-
Argon or Nitrogen gas for inert atmosphere.
Step 1: Synthesis of Halide-Terminated Polymethacrylate
-
To a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., MMA, 10.0 g, 100 mmol), alkyl iodide initiator (e.g., iodoform, 131 mg, 0.33 mmol), and organocatalyst (e.g., 1 mol% relative to initiator).
-
Add anhydrous toluene (10 mL).
-
Seal the flask with a rubber septum, and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Initiate the polymerization by adding the radical initiator (e.g., AIBN, 10.8 mg, 0.066 mmol) as a solution in a small amount of toluene via syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours) to reach the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with toluene and precipitate the polymer into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the resulting halide-terminated polymer under vacuum.
Step 2: Azidation of Halide-Terminated Polymethacrylate
-
In a round-bottom flask, dissolve the halide-terminated polymethacrylate (e.g., 1.0 g) in anhydrous toluene (10 mL).
-
Add this compound (BNN₃) (e.g., 1.5 equivalents relative to the halide end-groups).
-
Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for a short duration (typically 30-60 minutes).[2][5]
-
After the reaction is complete (monitored by TLC or NMR), cool the solution to room temperature.
-
Precipitate the polymer solution into a non-solvent (e.g., methanol) to remove the excess BNN₃ and byproducts.
-
Repeat the precipitation process twice to ensure the purity of the azido-end polymethacrylate.
-
Dry the final product under vacuum.
Characterization:
-
¹H NMR: Disappearance of the proton signals corresponding to the halide end-group and appearance of new signals corresponding to the protons adjacent to the azide group.
-
FT-IR: Appearance of a characteristic strong azide (–N₃) stretching vibration at approximately 2100 cm⁻¹.
-
GPC/SEC: Confirmation of molecular weight and dispersity, which should remain largely unchanged after the azidation step.
References
- 1. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of Tetrabutylammonium Azide in Polymer Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) azide (B81097) (TBAN) has emerged as a versatile and highly effective reagent in polymer chemistry, offering significant advantages over traditional methods for the introduction of azide functionalities and the initiation of polymerization reactions. Its solubility in a wide range of organic solvents, coupled with its enhanced nucleophilicity compared to inorganic azides like sodium azide, enables cleaner, faster, and more efficient polymer modifications and syntheses. This document provides detailed application notes and experimental protocols for the key uses of TBAN in polymer chemistry.
Post-Polymerization Azidation of Halide-Terminated Polymers
One of the primary applications of tetrabutylammonium azide is the quantitative and rapid conversion of halide-terminated polymers to their azide-functionalized counterparts. This method is particularly advantageous for sterically hindered systems, such as tertiary halides found at the chain end of polymethacrylates, where traditional azidation with sodium azide is notoriously slow and requires harsh conditions. The resulting azide-terminated polymers are crucial building blocks for advanced polymer architectures via "click" chemistry.
Application Note:
This compound facilitates a metal-free azidation process, which is highly desirable for applications in biomedical and electronic materials where metal contamination is a concern.[1][2][3] The reaction proceeds efficiently in nonpolar solvents like toluene, which is a significant advantage when working with hydrophobic polymers that have poor solubility in polar solvents typically required for sodium azide reactions.[1][2] This method allows for the synthesis of well-defined azido-end polymethacrylates with high conversion in a short reaction time, often without the need for a large excess of the azidating agent.[1]
Quantitative Data Summary:
| Polymer Precursor | Halide End-Group | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| PMMA-I | -I | Toluene | 50 | 30 | >99 | 2600 | 1.14 | [2] |
| PMMA-Br | -Br | Toluene | 50 | 60 | >99 | 2500 | 1.12 | [2] |
| PEMA-I | -I | Toluene | 50 | 30 | >99 | 3500 | 1.15 | [2] |
| PBMA-I | -I | Toluene | 50 | 30 | >99 | 4500 | 1.18 | [2] |
PMMA: Poly(methyl methacrylate), PEMA: Poly(ethyl methacrylate), PBMA: Poly(butyl methacrylate), Mn: Number-average molecular weight, Đ (PDI): Polydispersity index.
Experimental Protocol: Synthesis of Azide-Terminated PMMA (PMMA-N₃)
This protocol describes the conversion of an iodo-terminated poly(methyl methacrylate) (PMMA-I) to an azide-terminated PMMA (PMMA-N₃) using this compound.[2]
Materials:
-
Iodo-terminated poly(methyl methacrylate) (PMMA-I, e.g., Mn = 2600 g/mol , Đ = 1.14)
-
This compound (TBAN)
-
Toluene (anhydrous)
-
Hexane/Ethanol mixture (4/1 v/v)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve PMMA-I (e.g., 40 mM) and this compound (e.g., 60 mM, 1.5 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 10, 20, 30 minutes) and analyzing them by ¹H NMR spectroscopy to follow the disappearance of the signal corresponding to the protons adjacent to the iodine and the appearance of the signal for the protons adjacent to the azide group.
-
Once the reaction is complete (typically >99% conversion is achieved within 30-60 minutes), cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred hexane/ethanol (4/1 v/v) mixture (approximately 10 times the volume of the reaction mixture).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh hexane/ethanol mixture to remove any unreacted TBAN and other impurities.
-
Dry the resulting azide-terminated PMMA (PMMA-N₃) in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the final product by ¹H NMR, FTIR (to confirm the presence of the azide group, typically a sharp peak around 2100 cm⁻¹), and GPC/SEC (to confirm that no degradation or chain coupling occurred during the modification).
Experimental Workflow:
Caption: Workflow for the azidation of halide-terminated polymers.
Initiator for Anionic Ring-Opening Polymerization (AROP)
This compound can serve as a nucleophilic initiator for the anionic ring-opening polymerization (AROP) of various monomers, such as epoxides and acrylates. This approach allows for the direct synthesis of polymers with an azide group at the α-chain end, providing a straightforward route to well-defined, functional polymers.
Application Note:
The use of TBAN as an initiator in AROP is a powerful method for producing azide-terminated polymers in a single step. For the polymerization of epoxides like glycidyl (B131873) phenyl ether, TBAN initiation can lead to polymers with controlled molecular weights and narrow molecular weight distributions.[4][5][6][7][8] In some cases, the presence of a co-initiator or activator, such as an aluminum alkyl, can improve the control over the polymerization.[4][5] This method is particularly useful for creating precursors for cyclic polymers through subsequent intramolecular "click" reactions.[4][5][6][7][8] TBAN can also initiate the anionic polymerization of monomers like ethyl acrylate (B77674), yielding azide-terminated polyacrylates.[9]
Quantitative Data Summary:
| Monomer | Co-initiator/Activator | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (PDI) | Reference |
| Glycidyl Phenyl Ether | iBu₃Al | Toluene | 25 | < 20,000 | < 1.2 | [4][5] |
| Ethyl Acrylate | Alkylaluminum bisphenoxides | Toluene | 0 | 2,000 - 10,000 | < 1.2 | [9] |
iBu₃Al: Triisobutylaluminum (B85569), Mn: Number-average molecular weight, Đ (PDI): Polydispersity index.
Experimental Protocol: Synthesis of Azide-Terminated Poly(glycidyl phenyl ether)
This protocol outlines the anionic ring-opening polymerization of glycidyl phenyl ether initiated by this compound in the presence of triisobutylaluminum.[4][5][8]
Materials:
-
Glycidyl phenyl ether (GPE), freshly distilled
-
This compound (TBAN)
-
Triisobutylaluminum (iBu₃Al, solution in hexanes)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Standard glassware for air-sensitive reactions (Schlenk line, glovebox)
-
Magnetic stirrer
Procedure:
-
All glassware should be rigorously dried and the reaction should be performed under a dry, inert atmosphere (argon or nitrogen).
-
In a Schlenk flask, dissolve the desired amount of TBAN initiator in anhydrous toluene.
-
Add the triisobutylaluminum solution to the flask and stir for a few minutes.
-
Add the freshly distilled glycidyl phenyl ether monomer to the initiator solution.
-
Stir the reaction mixture at room temperature. A noticeable increase in viscosity will be observed as the polymerization proceeds.
-
The polymerization is typically fast and can be completed within a few hours. Monitor the reaction by taking aliquots and analyzing them by GPC/SEC to follow the increase in molecular weight.
-
To terminate the polymerization, add a small amount of methanol containing a few drops of hydrochloric acid.
-
Purify the polymer by precipitating it in a large excess of cold methanol.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate it in cold methanol to ensure complete removal of unreacted monomer and initiator residues.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
Characterize the resulting α-azido-poly(glycidyl phenyl ether) by ¹H NMR, FTIR, and GPC/SEC.
Experimental Workflow:
Caption: Workflow for AROP initiated by this compound.
Enabling "Click" Chemistry for Advanced Polymer Architectures
The azide-functionalized polymers synthesized using this compound are versatile precursors for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-terminated polymer and an alkyne-functionalized molecule or another polymer chain.
Application Note:
CuAAC is a powerful tool for the synthesis of complex polymer architectures such as block copolymers, graft copolymers, cyclic polymers, and polymer-biomolecule conjugates.[1] The high efficiency and orthogonality of the CuAAC reaction allow for the precise construction of these materials under mild conditions. The use of TBAN to introduce the azide functionality is advantageous as it provides a high degree of end-group fidelity, which is crucial for the success of subsequent click reactions.
Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General scheme of a CuAAC "click" reaction.
Experimental Protocol: General Procedure for CuAAC of an Azide-Terminated Polymer
This protocol provides a general guideline for the "click" reaction between an azide-terminated polymer and an alkyne-functionalized compound.
Materials:
-
Azide-terminated polymer
-
Alkyne-functionalized compound (slight excess, e.g., 1.1-1.2 equivalents)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270) (if using CuSO₄)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Solvent (e.g., THF, DMF, Toluene)
-
Deoxygenated water (if using a water-soluble system)
Procedure:
-
In a Schlenk flask, dissolve the azide-terminated polymer and the alkyne-functionalized compound in the chosen solvent.
-
If using a Cu(II) source, prepare a separate stock solution of CuSO₄·5H₂O and sodium ascorbate in deoxygenated water or the reaction solvent.
-
Deoxygenate the polymer solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Under an inert atmosphere, add the ligand (e.g., PMDETA) to the polymer solution.
-
Add the Cu(I) source (e.g., CuBr) directly or the pre-mixed Cu(II)/sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours.
-
Monitor the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.
-
After completion, pass the reaction mixture through a short column of neutral alumina (B75360) or silica (B1680970) gel to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol, hexane) to isolate the "clicked" product.
-
Filter, wash, and dry the final product under vacuum.
-
Characterize the product by ¹H NMR, FTIR, and GPC/SEC to confirm the successful conjugation and to check for any changes in the molecular weight distribution.
By leveraging the unique properties of this compound, researchers can access a wide range of well-defined and functionalized polymers for various applications, from drug delivery systems to advanced materials. The protocols and data presented herein provide a solid foundation for the successful implementation of TBAN in your polymer chemistry research.
References
- 1. Anionic polymerization of ethyl acrylate initiated by this compound: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Item - An Insight into the Anionic Ring-Opening Polymerization with this compound for the Generation of Pure Cyclic Poly(glycidyl phenyl ether) - figshare - Figshare [figshare.com]
- 8. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Tetrabutylammonium Azide for the Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Substituted 1H-tetrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. They often serve as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The synthesis of these compounds via the [3+2] cycloaddition of an azide (B81097) source with a nitrile is a common and effective method. Tetrabutylammonium (B224687) azide (TBAA) has emerged as a valuable reagent in this transformation due to its solubility in organic solvents and its role as a safe and efficient azide anion donor. This document provides detailed application notes and protocols for the synthesis of 5-substituted 1H-tetrazoles utilizing tetrabutylammonium azide.
Safety and Handling of this compound
This compound is a potentially explosive compound and should be handled with care.[1] It may cause skin and eye irritation.[1] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Avoid formation of dust and aerosols, and keep the compound away from heat, sparks, and open flames.[1][2] In case of contact with acids, toxic gas may be liberated.[3]
Reaction Mechanism and Principle
The synthesis of 5-substituted 1H-tetrazoles from nitriles and azides proceeds through a [3+2] cycloaddition reaction. The generally accepted mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon atom of the nitrile.[4] This is followed by an intramolecular cyclization to form the tetrazole ring. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack. In the case of the three-component reaction described below, an aldoxime is formed in situ, which then dehydrates to a nitrile that subsequently undergoes the cycloaddition with the azide.
A plausible reaction pathway for the synthesis of 5-substituted 1H-tetrazoles is the activation of the nitrile by a catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization.
Caption: General reaction pathway for tetrazole synthesis.
Application: Three-Component Synthesis of 5-Substituted 1H-Tetrazoles
A highly efficient one-pot, three-component synthesis of 5-substituted 1H-tetrazoles can be achieved using aldehydes, hydroxylamine (B1172632) hydrochloride, and this compound (TBAA) in the presence of a nano-Cu2O-MFR catalyst.[5] This method avoids the direct handling of potentially toxic or explosive nitriles by generating them in situ from the corresponding aldehydes.
Experimental Workflow
The following diagram illustrates the experimental workflow for the three-component synthesis.
Caption: Three-component synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from the work of Behrouz, et al.[5]
Materials:
-
Substituted aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
This compound (TBAA) (1.2 mmol)
-
Nano-Cu2O–MFR catalyst (0.03 g)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Distilled water
-
Ethanol
Procedure:
-
To a round-bottom flask, add the substituted aldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), this compound (1.2 mmol), and nano-Cu2O–MFR catalyst (0.03 g) in DMF (3 mL).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add distilled water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the solid product using a sintered-glass funnel. The catalyst can be recovered by washing the solid with water and ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-substituted 1H-tetrazole.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the results for the synthesis of various 5-substituted 1H-tetrazoles using the three-component protocol with different aromatic aldehydes.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4 | 95 |
| 3 | 4-Methylbenzaldehyde | 6 | 90 |
| 4 | 4-Methoxybenzaldehyde | 6.5 | 88 |
| 5 | 4-Nitrobenzaldehyde | 3.5 | 98 |
| 6 | 2-Chlorobenzaldehyde | 5.5 | 93 |
| 7 | 3-Nitrobenzaldehyde | 4 | 96 |
| 8 | Cinnamaldehyde | 7 | 85 |
Data adapted from Behrouz, S. et al. (2016).[5]
Conclusion
This compound is a versatile and effective reagent for the synthesis of 5-substituted 1H-tetrazoles. The three-component, one-pot synthesis from aldehydes offers a safe and efficient alternative to traditional methods that use pre-synthesized nitriles. The provided protocol and data serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the facile preparation of this important class of heterocyclic compounds. The recyclability of the catalyst in the described method also presents an environmentally friendly approach.[5]
References
- 1. Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide. | Semantic Scholar [semanticscholar.org]
- 2. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase Transfer Catalysis with Tetrabutylammonium Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrabutylammonium (B224687) azide (B81097) (TBAA) in phase transfer catalysis (PTC). TBAA serves as a versatile and efficient source of the azide anion for various organic transformations, offering advantages in solubility and reactivity over traditional inorganic azides.
Introduction to Tetrabutylammonium Azide in Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This compound ([(CH₃CH₂CH₂CH₂)₄N]⁺N₃⁻) is a quaternary ammonium (B1175870) salt that excels as a phase transfer catalyst and as a soluble azide source in organic solvents.[1] Its lipophilic tetrabutylammonium cation effectively transports the azide anion from a solid or aqueous phase into the organic phase where the reaction with an organic substrate occurs. This overcomes the solubility limitations of inorganic azides like sodium azide in many organic solvents, often leading to faster reaction rates, milder reaction conditions, and higher yields.[1]
Key Advantages of this compound:
-
Enhanced Solubility: Readily soluble in a wide range of organic solvents.
-
Increased Reactivity: The "naked" azide anion in the organic phase is highly nucleophilic.
-
Milder Reaction Conditions: Allows for reactions at lower temperatures compared to traditional methods.
-
Improved Yields and Selectivity: Often provides cleaner reactions with fewer byproducts.
Application: Synthesis of Organic Azides from Alkyl Halides
The substitution of a halide with an azide group is a fundamental transformation in organic synthesis, providing a gateway to a variety of functional groups such as amines (via reduction) and triazoles (via "click" chemistry). TBAA is a highly effective reagent for the azidation of primary, secondary, and even sterically hindered tertiary alkyl halides.
Data Presentation: Azidation of Alkyl Halides with TBAA
| Entry | Alkyl Halide Substrate | TBAA (equiv.) | Solvent | Temp. (°C) | Time | Conversion (%) |
| 1 | Ethyl 2-bromo-2-methylpropanoate (B8525525) | 1.5 | Toluene (B28343) | 50 | 20 min | >99 |
| 2 | 1-Bromooctane | 1.5 | Toluene | 100 | 1 h | >99 |
| 3 | 1-Chloro-4-phenylbutane | 1.5 | Toluene | 100 | 2 h | 95 |
| 4 | 2-Bromooctane | 1.5 | Toluene | 100 | 3 h | 98 |
| 5 | tert-Butyl bromoacetate | 1.5 | Toluene | 50 | 10 min | >99 |
| 6 | Benzyl bromide | 1.5 | Toluene | rt | 5 min | >99 |
Data summarized from a study on metal-free fast azidation using this compound.
Experimental Protocol: Synthesis of Ethyl 2-azido-2-methylpropanoate
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
This compound (TBAA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 2-bromo-2-methylpropanoate (1.0 equiv.).
-
Dissolve the substrate in anhydrous toluene to a concentration of approximately 0.1 M.
-
Add this compound (1.5 equiv.) to the solution.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with water (2 x 50 mL) and brine (1 x 50 mL) in a separatory funnel to remove the tetrabutylammonium bromide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by silica (B1680970) gel column chromatography.
Application: The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. TBAA provides a convenient and efficient method for the in-situ generation of acyl azides from acyl chlorides in a homogenous organic phase, followed by rearrangement.
Data Presentation: Curtius Rearrangement of Acyl Chlorides with TBAA
| Entry | Acyl Chloride | Solvent | Product after Aniline (B41778) Trapping | Yield (%) |
| 1 | Benzoyl chloride | Benzene (B151609) | N-Phenyl-N'-phenylurea | 95 |
| 2 | Pivaloyl chloride | Benzene | N-tert-Butyl-N'-phenylurea | 85 |
| 3 | Cyclohexanecarbonyl chloride | Benzene | N-Cyclohexyl-N'-phenylurea | 90 |
| 4 | Cinnamoyl chloride | Toluene | N-Styryl-N'-phenylurea | 88 |
Data derived from a study on the use of this compound in the Curtius rearrangement.
Experimental Protocol: Synthesis of N-Phenyl-N'-phenylurea via Curtius Rearrangement
Materials:
-
Benzoyl chloride
-
This compound (TBAA)
-
Benzene or Toluene (anhydrous)
-
Aniline
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, dissolve benzoyl chloride (1.0 equiv.) in anhydrous benzene.
-
Add a solution of this compound (1.1 equiv.) in benzene to the flask.
-
Heat the mixture to reflux. The formation of the acyl azide is typically rapid, and nitrogen evolution from the rearrangement will be observed.
-
After the nitrogen evolution ceases (indicating the complete formation of the isocyanate), cool the reaction mixture slightly.
-
Add aniline (1.1 equiv.) to the solution to trap the isocyanate.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Wash the organic phase with water to remove the tetrabutylammonium chloride byproduct.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
The resulting crude N-phenyl-N'-phenylurea can be purified by recrystallization.
Application: Synthesis of 5-Substituted-1H-Tetrazoles
5-substituted-1H-tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. A convenient method for their synthesis involves the [3+2] cycloaddition of nitriles with an azide source. While this reaction often requires harsh conditions or metal catalysts, the use of tetrabutylammonium bromide (TBAB) in conjunction with sodium azide in a molten salt-like condition allows for the in situ generation of the highly reactive this compound, facilitating the synthesis of tetrazoles.
Data Presentation: Synthesis of 5-Substituted-1H-Tetrazoles
| Entry | Nitrile | Yield (%) |
| 1 | Benzonitrile (B105546) | 95 |
| 2 | 4-Methoxybenzonitrile | 92 |
| 3 | 4-Chlorobenzonitrile | 96 |
| 4 | 2-Naphthonitrile | 93 |
| 5 | Acetonitrile | 85 |
| 6 | Pivalonitrile | 82 |
Data from a study on the synthesis of 5-substituted 1H-tetrazoles in molten tetrabutylammonium bromide.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Hydrochloric acid (for workup)
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, combine benzonitrile (1.0 equiv.), sodium azide (1.5 equiv.), and tetrabutylammonium bromide (1.0 equiv.).
-
Heat the mixture to 120 °C with vigorous stirring. The TBAB will melt, creating a homogenous reaction medium.
-
Maintain the reaction at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and acidify with hydrochloric acid to precipitate the tetrazole product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Safety Precautions
This compound, like other azides, should be handled with care.
-
Toxicity: Azides are toxic. Avoid inhalation, ingestion, and skin contact.
-
Explosion Hazard: While this compound is more stable than many other azides, it can be explosive under certain conditions, particularly upon heating or shock. Avoid contact with strong acids, which can generate highly explosive hydrazoic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling TBAA.
-
Work Area: Work in a well-ventilated fume hood.
Visualizations
Phase Transfer Catalysis Workflow
Caption: Phase transfer catalytic cycle for the azidation of an alkyl halide.
Experimental Workflow for Alkyl Azide Synthesis
Caption: General experimental workflow for the synthesis of alkyl azides.
References
Application Note: Experimental Protocol for the Synthesis of Tetrabutylammonium Azide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of tetrabutylammonium (B224687) azide (B81097) (TBAA), a versatile and soluble source of azide ions for various organic transformations. The primary method described involves the reaction of tetrabutylammonium hydroxide (B78521) with sodium azide. This protocol includes essential safety precautions, a step-by-step methodology, quantitative data summary, and characterization notes.
Introduction
Tetrabutylammonium azide (TBAA or Bu₄NN₃) is an organic-soluble quaternary ammonium (B1175870) salt widely employed in organic synthesis. Unlike inorganic azides such as sodium azide (NaN₃), TBAA exhibits excellent solubility in a broad range of nonpolar and polar organic solvents, making it an effective reagent for introducing the azide functionality into organic molecules.[1][2] Its applications are extensive, including nucleophilic substitution reactions, the synthesis of nitrogen-containing heterocycles, and "click chemistry" applications.[3][4] This protocol details a common laboratory-scale synthesis of this compound from sodium azide and a tetrabutylammonium salt.
Critical Safety Precautions
WARNING: Azide compounds are potentially explosive and must be handled with extreme caution. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Explosion Hazard: Organic azides can be sensitive to shock, heat, and friction. Avoid grinding the solid product or heating it aggressively.
-
Hydrazoic Acid Formation: Avoid acidic conditions, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). A synthesis method starting with tetrabutylammonium hydrogen sulfate (B86663) is not recommended for this reason.[5]
-
Reaction with Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (B109758) (methylene chloride) for reactions involving direct contact with sodium azide under phase-transfer conditions, as this can form dangerously explosive diazidomethane.[5] The procedure detailed below uses dichloromethane for extraction after the initial reaction in an aqueous medium, which mitigates this specific risk, but caution is still advised.
Experimental Protocol
This procedure is adapted from a documented synthesis utilizing tetrabutylammonium hydroxide and sodium azide in an aqueous solution.[6]
Materials and Equipment
-
Reagents:
-
Sodium azide (NaN₃)
-
Tetrabutylammonium hydroxide (Bu₄NOH), typically as a 40% solution in water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
-
Standard laboratory glassware
-
Synthesis Procedure
-
Dissolution: In a round-bottom flask, dissolve sodium azide (13 g, 200 mmol) in deionized water (30 mL).
-
Reaction: To the stirred sodium azide solution, add tetrabutylammonium hydroxide (26 g, 100 mmol).
-
Stirring: Allow the mixture to stir at room temperature for 90 minutes.
-
Extraction: Add dichloromethane (50 mL) to the reaction mixture and continue stirring for an additional 10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting product under high vacuum for 24 hours to remove residual solvent.
Data Presentation and Characterization
Stoichiometry
The quantitative details for the described synthesis are summarized below.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Sodium Azide (NaN₃) | 65.01 | 13 | 200 | 2 |
| Tetrabutylammonium Hydroxide (Bu₄NOH) | 259.47 | 26 | 100 | 1 |
| Product (Theoretical) | ||||
| This compound (Bu₄NN₃) | 284.48 | ~28.45 | 100 | 1 |
Note: Yields can be variable. The literature suggests that obtaining a completely dry, crystalline solid can be challenging with this method, which may affect the final isolated yield.[6]
Characterization
-
Appearance: Typically a white to off-white or pale yellow solid.[3]
-
Melting Point: 84-88 °C.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the azide (N₃) asymmetric stretch is expected around 2145 cm⁻¹.[6]
Experimental Workflow Diagram
The logical flow of the synthesis procedure is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Discussion and Alternative Methods
The presented protocol offers a straightforward method for the synthesis of this compound. However, researchers should be aware that literature reports indicate this specific procedure may not yield a perfectly dry, crystalline material.[6]
An alternative method involves the reaction of tetrabutylammonium chloride or bromide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).[6] While this avoids a biphasic aqueous/organic system, it has been noted that the final product can be heavily contaminated with DMF, which is difficult to remove without causing product decomposition.[6] The choice of method may therefore depend on the required purity for subsequent applications. The higher reactivity of this compound compared to sodium azide in many reactions is attributed to the formation of a looser, more reactive ion pair between the tetrabutylammonium cation and the azide anion.[7]
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 993-22-6 | Benchchem [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols: Tetrabutylammonium Azide as an Initiator for Anionic Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrabutylammonium (B224687) azide (B81097) (TBAA) serves as an effective nucleophilic initiator for the anionic polymerization of various monomers, particularly vinyl compounds and cyclic ethers. Its application is of significant interest in the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). A key feature of TBAA-initiated polymerization is the incorporation of an azide terminal group on the polymer chain. This azide functionality is highly valuable for subsequent post-polymerization modifications via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of block copolymers, graft copolymers, and bioconjugates.
These application notes provide an overview of the use of TBAA as an initiator in anionic polymerization, with specific protocols for the polymerization of ethyl acrylate (B77674) (a vinyl monomer) and glycidyl (B131873) phenyl ether (an epoxide).
Core Principles
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. The process consists of three main steps: initiation, propagation, and termination.
-
Initiation: The polymerization is initiated by the nucleophilic attack of the azide anion (N₃⁻) from TBAA on a monomer molecule. This creates a new, larger anion.
-
Propagation: The newly formed anionic species then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
-
Termination: In an ideal living anionic polymerization, there is no formal termination step in the absence of impurities or deliberately added terminating agents. The anionic chain ends remain active, allowing for the synthesis of block copolymers by the sequential addition of different monomers.
For certain monomers, the use of a co-initiator or an activating agent is crucial to achieve controlled polymerization and suppress side reactions.
Applications in Polymer Synthesis
Anionic Polymerization of Ethyl Acrylate
Tetrabutylammonium azide, in the presence of an alkylaluminum bisphenoxide, can initiate the anionic polymerization of ethyl acrylate (EA) to produce azide-terminated poly(ethyl acrylate) with a narrow molecular weight distribution.[1][2] The alkylaluminum compound acts as a Lewis acid to activate the monomer and stabilize the propagating anionic species, leading to a controlled polymerization.
Quantitative Data Summary:
| Entry | Monomer | Co-initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| 1 | Ethyl Acrylate | Alkylaluminum Bisphenoxide | - | Narrow | Quantitative | [1] |
Note: Specific Mn and PDI values were not detailed in the provided search results, but were described as "narrow".
Anionic Ring-Opening Polymerization of Glycidyl Phenyl Ether
TBAA is also utilized as an initiator for the anionic ring-opening polymerization (AROP) of epoxides like glycidyl phenyl ether (GPE).[3][4] The polymerization can be performed with TBAA alone or in the presence of a co-initiator such as triisobutylaluminum (B85569) (iBu₃Al). The use of iBu₃Al has been shown to improve the control over the polymerization, leading to polymers with high end-group fidelity of the azide group, particularly for number-average molecular weights (Mn) below 20,000 g/mol .[3][4] This control is crucial for the efficient synthesis of pure cyclic polymers via intramolecular "click" reactions.[3][4]
Quantitative Data Summary:
| Entry | Monomer | Co-initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Azide End-Group Fidelity | Reference |
| 1 | Glycidyl Phenyl Ether | None | < 20,000 | - | Lower | [3][4] |
| 2 | Glycidyl Phenyl Ether | iBu₃Al | < 20,000 | - | High | [3][4] |
Note: Specific PDI values were not detailed in the provided search results.
Experimental Protocols
Protocol 1: Anionic Polymerization of Ethyl Acrylate Initiated by this compound
This protocol is based on the general principles described for the anionic polymerization of acrylates using TBAA and an alkylaluminum bisphenoxide co-initiator.[1]
Materials:
-
Ethyl acrylate (EA), freshly distilled.
-
This compound (TBAA).
-
Alkylaluminum bisphenoxide (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)).
-
Toluene (B28343), anhydrous.
-
Argon or Nitrogen gas for inert atmosphere.
-
Standard Schlenk line and glassware.
Procedure:
-
Preparation of the Initiating System:
-
In a glovebox or under an inert atmosphere, add the alkylaluminum bisphenoxide to a Schlenk flask containing anhydrous toluene.
-
In a separate flask, dissolve the desired amount of TBAA in anhydrous toluene.
-
Transfer the TBAA solution to the alkylaluminum bisphenoxide solution and stir for the desired time to form the initiating complex.
-
-
Polymerization:
-
Cool the reactor containing the initiating system to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the freshly distilled ethyl acrylate to the reactor under vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them via techniques like ¹H NMR or size exclusion chromatography (SEC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or a hexane/methanol mixture).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using SEC.
-
Confirm the presence of the azide end-group using FT-IR spectroscopy (azide stretch typically appears around 2100 cm⁻¹) and ¹H NMR spectroscopy.
-
Protocol 2: Anionic Ring-Opening Polymerization of Glycidyl Phenyl Ether
This protocol describes the synthesis of azide-terminated poly(glycidyl phenyl ether) using TBAA and triisobutylaluminum (iBu₃Al) as a co-initiator.[3][4]
Materials:
-
Glycidyl phenyl ether (GPE), freshly distilled.
-
This compound (TBAA).
-
Triisobutylaluminum (iBu₃Al), solution in toluene or hexane.
-
Toluene, anhydrous.
-
Methanol.
-
Argon or Nitrogen gas for inert atmosphere.
-
Standard Schlenk line and glassware.
Procedure:
-
Reactor Preparation:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
Add anhydrous toluene to the Schlenk flask.
-
-
Initiation and Polymerization:
-
Inject the desired amount of iBu₃Al solution into the reactor.
-
Add the TBAA solution to the reactor and stir.
-
Introduce the freshly distilled glycidyl phenyl ether to the initiating system.
-
Maintain the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress.
-
-
Termination and Purification:
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol).
-
Filter the polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Analyze the molecular weight (Mn) and polydispersity (PDI) of the resulting polymer by SEC.
-
Verify the azide end-group functionality using FT-IR and ¹H NMR spectroscopy. The azide end-group fidelity can be further quantified by reacting the polymer with an alkyne-functionalized molecule via CuAAC and analyzing the product.[3]
-
Visualizations
Mechanism of TBAA-Initiated Anionic Polymerization of a Vinyl Monomer
Caption: Anionic polymerization of a vinyl monomer initiated by TBAA.
Mechanism of TBAA-Initiated Anionic Ring-Opening Polymerization of an Epoxide
Caption: Anionic ring-opening polymerization of an epoxide initiated by TBAA.
Experimental Workflow for Azide-Terminated Polymer Synthesis
Caption: General workflow for TBAA-initiated anionic polymerization.
References
- 1. Anionic polymerization of ethyl acrylate initiated by this compound: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - An Insight into the Anionic Ring-Opening Polymerization with this compound for the Generation of Pure Cyclic Poly(glycidyl phenyl ether) - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tetrabutylammonium Azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tetrabutylammonium (B224687) azide (B81097) (TBAA) in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing tetrabutylammonium azide (TBAA)?
A1: this compound is typically synthesized via a salt metathesis reaction. The most common methods involve the reaction of sodium azide with a tetrabutylammonium salt, such as:
-
Tetrabutylammonium hydroxide (B78521): This reaction is often carried out in water, followed by extraction of the product into an organic solvent like dichloromethane (B109758).
-
Tetrabutylammonium bromide or chloride: This is a phase-transfer catalysis method where the tetrabutylammonium salt facilitates the transfer of the azide anion from an aqueous or solid phase to an organic phase where the reaction occurs.[1] Solvents like dimethylformamide (DMF) can be used, but may lead to purification challenges.[2]
-
Tetrabutylammonium hydrogen sulfate (B86663): This method also relies on ion exchange to form the desired product.
Q2: What is a typical yield for the synthesis of TBAA?
A2: Yields for the synthesis of TBAA can be quite high, with some literature reports claiming up to 96% yield under optimized conditions.[3] However, the actual yield can vary significantly depending on the chosen method, reaction conditions, and the purity of the starting materials.
Q3: What are the critical parameters that influence the yield of TBAA?
A3: Several factors can significantly impact the yield of TBAA:
-
Purity of Reactants: The purity of the starting tetrabutylammonium salt and sodium azide is crucial. Impurities can lead to side reactions or inhibit the desired transformation.
-
Stoichiometry: The molar ratio of the reactants is important. Using a slight excess of sodium azide (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.
-
Reaction Temperature: The reaction temperature affects the rate of reaction. For example, increasing the temperature to 50°C can significantly increase the reaction rate compared to room temperature.
-
Solvent Choice: The solvent system plays a critical role in phase-transfer catalysis methods, influencing the solubility of the reactants and the efficiency of the phase transfer.
-
Moisture Control: this compound is hygroscopic, and the presence of excess water can affect its crystallization and purity.[2]
Q4: How is this compound typically purified?
A4: The most common method for purifying TBAA is recrystallization. A mixture of hexane (B92381) and ethanol (B145695) (e.g., a 4:1 v/v ratio) is often used. The crude TBAA is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of purified crystals.
Q5: What are the main safety concerns when working with this compound and its synthetic precursors?
A5: The primary safety concerns involve the azide functional group and potential side reactions:
-
Azide Toxicity and Explosivity: Azide compounds are toxic and potentially explosive, especially heavy metal azides. While organic azides like TBAA are generally more stable, they should be handled with care.
-
Formation of Hydrazoic Acid: Acidic conditions can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. It is crucial to avoid acidic environments during the synthesis and workup.
-
Formation of Diazidomethane: The use of dichloromethane as a solvent with sodium azide can potentially form the explosive compound diazidomethane.[3] Careful consideration of the solvent choice is necessary.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q: I performed the synthesis, but my final yield of TBAA is very low or I obtained no product at all. What could be the problem?
A: Low or no yield in TBAA synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Tetrabutylammonium Salt: Ensure the starting tetrabutylammonium salt (hydroxide, bromide, etc.) is of high purity and has been stored correctly. Impurities can interfere with the reaction.
-
Sodium Azide: Use fresh, high-purity sodium azide. Older batches may have absorbed moisture or degraded.
-
-
Check Reaction Conditions:
-
Temperature: If the reaction was performed at room temperature, consider increasing the temperature to around 50°C to enhance the reaction rate.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to determine the optimal reaction time.
-
Stoichiometry: Ensure a slight excess of sodium azide was used to drive the equilibrium towards the product.
-
-
Evaluate Phase-Transfer Efficiency (for reactions with TBA-Br/Cl):
-
Inadequate Mixing: Vigorous stirring is essential for efficient phase transfer between the aqueous/solid and organic layers.
-
Solvent Choice: The chosen organic solvent may not be optimal for the phase-transfer process. Consider alternative solvents if the reaction is sluggish.
-
-
Work-up Procedure:
-
Incomplete Extraction: During the work-up, ensure that the TBAA is efficiently extracted into the organic phase. Multiple extractions may be necessary.
-
Product Loss during Washing: If the product has some water solubility, excessive washing with water can lead to yield loss.
-
Issue 2: The Product is an Oil and Does Not Crystallize
Q: After removing the solvent, my TBAA product is an oil and I'm unable to induce crystallization. What should I do?
A: The oily nature of the product often indicates the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Remove Residual Solvent:
-
Ensure all traces of the reaction solvent (e.g., DMF, dichloromethane) are removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., toluene) can be effective.[4]
-
-
Address Impurities:
-
Water Content: TBAA is hygroscopic. The presence of water can inhibit crystallization. Dry the oily product under high vacuum or by azeotropic distillation with toluene.[4]
-
Unreacted Starting Materials: Residual starting tetrabutylammonium salt can interfere with crystallization. Consider washing the crude product with a solvent that selectively dissolves the starting material but not the TBAA.
-
-
Optimize Crystallization Conditions:
-
Solvent System: If the standard hexane/ethanol mixture is not effective, try other solvent systems. The key is to find a solvent in which TBAA is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Seeding: If you have a small amount of crystalline TBAA, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
-
Slow Cooling: Allow the hot, saturated solution to cool down to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal growth.
-
Issue 3: The Final Product is Impure
Q: My final TBAA product shows significant impurities by NMR or other analytical techniques. How can I improve its purity?
A: Impurities in the final product can originate from starting materials, side reactions, or the work-up process.
Troubleshooting Steps:
-
Identify the Impurity:
-
Analyze the product using techniques like NMR, IR, and mass spectrometry to identify the nature of the impurities. Common impurities include residual starting materials, by-products from side reactions, and solvent residues.
-
-
Refine the Purification Protocol:
-
Recrystallization: Perform multiple recrystallizations to improve purity. Ensure the correct solvent ratio and cooling procedure are used.
-
Washing: Before recrystallization, wash the crude product with a suitable solvent to remove specific impurities. For example, if unreacted sodium azide is a concern, a wash with a minimal amount of cold water followed by thorough drying might be effective (be mindful of potential product loss).
-
-
Re-evaluate the Synthetic Method:
-
If the impurity is a persistent by-product of the chosen method (e.g., residual DMF from the reaction of tetrabutylammonium chloride in DMF), consider switching to an alternative synthetic route, such as the one starting from tetrabutylammonium hydroxide.[2]
-
Data Presentation
Table 1: Comparison of Common this compound Synthesis Methods
| Starting Material | Solvent System | Typical Reaction Temperature | Reported Yield | Advantages | Disadvantages |
| Tetrabutylammonium hydroxide | Water / Dichloromethane | Room Temperature | High (up to 96%)[3] | High yield, relatively clean reaction. | Requires handling of corrosive TBA-OH. |
| Tetrabutylammonium chloride | Dimethylformamide (DMF) | 50°C | Variable | Readily available starting material. | Product can be contaminated with DMF, which is difficult to remove.[2] |
| Tetrabutylammonium bromide | Biphasic (e.g., Water/Organic) | 50 - 80°C | Good | Effective phase-transfer catalysis. | Requires efficient mixing for good phase transfer. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrabutylammonium Hydroxide
-
Materials:
-
Sodium azide (NaN₃)
-
Tetrabutylammonium hydroxide (TBAOH) solution in water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Procedure:
-
Dissolve sodium azide (2.0 equivalents) in deionized water.
-
To this solution, add a solution of tetrabutylammonium hydroxide (1.0 equivalent) and stir the mixture at room temperature for 90 minutes.[2]
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane.[2]
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a hexane/ethanol mixture.
-
Protocol 2: Synthesis of this compound from Tetrabutylammonium Chloride
-
Materials:
-
Sodium azide (NaN₃)
-
Tetrabutylammonium chloride (TBACl)
-
Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
-
-
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine sodium azide (1.05 equivalents) and tetrabutylammonium chloride (1.0 equivalent) in DMF.[2]
-
Stir the mixture overnight at 50°C.[2]
-
Cool the reaction mixture to room temperature and add dry THF. Continue stirring for 15 minutes.[2]
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure. Note: Complete removal of DMF can be challenging and may require heating under high vacuum, which risks product decomposition.[2]
-
Purify the crude product by recrystallization.
-
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in TBAA synthesis.
References
Technical Support Center: Tetrabutylammonium Azide (TBAA)
Welcome to the Technical Support Center for Tetrabutylammonium (B224687) Azide (B81097) (TBAA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of TBAA in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Tetrabutylammonium Azide.
Issue 1: Incomplete Reaction or Low Yield of Azide Product
Q1: My nucleophilic substitution reaction with TBAA is sluggish or results in a low yield of the desired azide. What are the potential causes and how can I improve the outcome?
A1: Low conversion in azidation reactions using TBAA can stem from several factors, including the nature of the substrate, reagent quality, and reaction conditions.
Troubleshooting Steps:
-
Substrate Reactivity: The success of SN2 reactions is highly dependent on the substrate.
-
Primary and secondary alkyl halides are generally good substrates.[1]
-
Tertiary alkyl halides are prone to elimination (E2) side reactions, leading to the formation of alkenes. Consider using a more polar, non-nucleophilic solvent to favor substitution over elimination.
-
-
Leaving Group: A good leaving group is crucial for an efficient reaction. If you are using an alkyl halide, the reactivity order is I > Br > Cl. If your substrate has a poor leaving group (e.g., -OH), it must first be converted to a better one (e.g., tosylate, mesylate).
-
Reagent Quality: TBAA is hygroscopic and can degrade over time.[2]
-
Verify Reagent Integrity: Use freshly purchased TBAA or verify the purity of your existing stock. Degradation can lead to lower effective concentrations of the azide nucleophile.
-
Proper Storage: Store TBAA under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C) to prevent moisture absorption and degradation.[3][4]
-
-
Solvent Choice: The choice of solvent is critical.
-
TBAA has good solubility in a range of organic solvents.[3]
-
For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation, leaving the azide anion more nucleophilic.
-
Avoid dichloromethane (B109758) (CH₂Cl₂) as a solvent, as it can react with azide ions to form explosive diazidomethane.[1][5]
-
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, for substrates prone to elimination, this may also increase the formation of the alkene byproduct. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
Issue 2: Formation of Elimination Byproducts (Alkenes)
Q2: I am observing a significant amount of an alkene byproduct in my reaction with a secondary or tertiary substrate. How can I minimize this elimination side reaction?
A2: The azide anion (N₃⁻) is a good nucleophile but also has some basicity, which can lead to elimination reactions, particularly with sterically hindered substrates.
Troubleshooting Steps:
-
Substrate Choice: If possible, use a primary substrate as it is least likely to undergo elimination. For secondary and tertiary substrates, careful optimization is required.
-
Reaction Temperature: Lowering the reaction temperature will generally favor the substitution reaction over elimination, as elimination has a higher activation energy.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO). These solvents do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity relative to its basicity.
-
Counter-ion: The tetrabutylammonium cation helps to solubilize the azide in organic solvents, which can sometimes lead to higher rates of both substitution and elimination compared to inorganic azides like sodium azide. If elimination is a persistent issue, consider trying sodium azide with a phase-transfer catalyst as an alternative.
Issue 3: Unexpected Side Reactions in "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Q3: My CuAAC reaction using a TBAA-derived azide is giving me byproducts or is not proceeding as expected. What are the common pitfalls?
A3: While TBAA is a source for the azide, side reactions in CuAAC are often related to the copper catalyst and other reaction components.
Troubleshooting Steps:
-
Reduction of Azide to Amine: A common side reaction is the reduction of the azide to the corresponding primary amine.[6]
-
Cause: This is often caused by an excess of the reducing agent (e.g., sodium ascorbate) used to generate the active Cu(I) catalyst from a Cu(II) salt.[6] The presence of phosphine (B1218219) ligands can also lead to the Staudinger reduction of the azide.[7]
-
Solution:
-
Optimize the concentration of the reducing agent. Use the minimum amount required for efficient catalysis.
-
Consider using a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent. However, be mindful that Cu(I) salts are sensitive to oxidation.[6]
-
Avoid phosphine-based ligands if amine formation is observed.
-
-
-
Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne is another frequent side reaction.[6][7]
-
Cause: This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[7]
-
Inert Atmosphere: Run the reaction under an inert atmosphere.[6]
-
Sufficient Reducing Agent: Ensure an adequate amount of reducing agent is present to maintain the copper in the Cu(I) state.[6]
-
Use a Ligand: Stabilizing ligands like TBTA or THPTA can protect the Cu(I) from oxidation.[6][8]
-
-
Issue 4: Thermal Decomposition of TBAA
Q4: I am concerned about the thermal stability of TBAA. At what temperatures does it decompose and what are the products?
A4: Like many azide-containing compounds, TBAA can decompose upon heating.
Decomposition Profile:
-
Primary Product: The thermal decomposition of azides generally proceeds with the evolution of nitrogen gas (N₂).[9]
-
Secondary Decomposition: Following the loss of N₂, the remaining tetrabutylammonium cation will decompose. The exact products will depend on the temperature and atmosphere.[9]
-
Safe Handling: While TBAA is reported to be handleable in its dry form, it is crucial to avoid excessive heating.[10] Always consult the Safety Data Sheet (SDS) for specific handling and storage information. It is generally recommended to store TBAA at 2-8°C.[3][4]
Data Summary
The following table summarizes the common side reactions and influencing factors when using this compound.
| Reaction Type | Common Side Reaction | Substrate/Reagent Causing Issue | Key Influencing Factors | Recommended Mitigation Strategy |
| Nucleophilic Substitution | Elimination (Alkene Formation) | Secondary & Tertiary Alkyl Halides/Sulfonates | High Temperature, Protic Solvents | Lower reaction temperature, use polar aprotic solvents (DMF, DMSO). |
| Nucleophilic Substitution | Reaction with Solvent | Dichloromethane (CH₂Cl₂) | Use of chlorinated solvents with azides | Strictly avoid using dichloromethane; opt for other solvents like toluene (B28343) or acetonitrile.[1][5] |
| CuAAC ("Click Chemistry") | Reduction of Azide to Amine | Excess Reducing Agent (e.g., Sodium Ascorbate), Phosphine Ligands | High concentration of reducing agent, presence of phosphines | Titrate reducing agent concentration, use a direct Cu(I) source, avoid phosphine ligands.[6][7] |
| CuAAC ("Click Chemistry") | Alkyne Homocoupling (Glaser Coupling) | Terminal Alkynes, Oxygen | Presence of O₂, insufficient reducing agent | Degas all solutions, run under inert atmosphere, use a stabilizing ligand for Cu(I).[6][7] |
| General Handling | Thermal Decomposition | This compound | High Temperature | Avoid excessive heating, store at recommended temperatures (2-8°C).[3][4][9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Azidation of an Alkyl Halide
-
Reagent Preparation:
-
Dissolve the alkyl halide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) to a concentration of 0.1-1.0 M.
-
In a separate flask, dissolve this compound (1.1-1.5 equiv) in the same solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the TBAA solution to the stirred solution of the alkyl halide at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine to remove residual TBAA and other salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Troubleshooting a Low-Yielding CuAAC Reaction
-
System Preparation (Oxygen Exclusion):
-
Place your azide (1.0 equiv) and alkyne (1.0-1.2 equiv) in a reaction flask equipped with a magnetic stir bar.
-
Add your chosen solvent (e.g., a mixture of t-BuOH and water).
-
Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
-
Catalyst and Reagent Addition:
-
Under a positive pressure of inert gas, add the copper source (e.g., CuSO₄, 1-5 mol%) and a stabilizing ligand (e.g., THPTA, 1-5 mol%).
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate (B8700270), 10-20 mol%) in degassed water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40°C) may be applied.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
If necessary, pass the organic extract through a small plug of silica gel to remove the copper catalyst.
-
Wash, dry, and concentrate the organic phase. Purify the product as needed.
-
Visual Guides
Caption: General workflow for a nucleophilic azidation reaction.
Caption: Troubleshooting logic for common TBAA side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 3. Page loading... [wap.guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Buy this compound | 993-22-6 [smolecule.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Tetrabutylammonium Azide
This guide provides technical information, troubleshooting advice, and frequently asked questions for handling hygroscopic tetrabutylammonium (B224687) azide (B81097) (TBAz), tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium azide (TBAz) and what are its primary applications? this compound is an organic ionic compound with the chemical formula C₁₆H₃₆N₄.[1] It consists of a tetrabutylammonium cation and an azide anion.[1] Unlike inorganic azides like sodium azide, TBAz is notable for its solubility in a wide range of both polar and nonpolar organic solvents.[1][2] This property makes it a versatile reagent in organic synthesis, where it serves as a source of the azide ion.[1][3] Key applications include the synthesis of organic azides for pharmaceuticals and agrochemicals, "click chemistry" reactions, and the creation of functionalized polymers.[1][3][4]
Q2: What does it mean that this compound is "hygroscopic"? The term "hygroscopic" indicates that this compound readily absorbs moisture from the atmosphere.[1] This property requires that the compound be stored and handled under dry conditions to prevent it from becoming hydrated.[1] Absorbed moisture can potentially catalyze decomposition reactions, affecting the compound's stability and performance in experiments.[1][5]
Q3: What are the recommended storage conditions for this compound? To maintain its integrity, this compound should be stored at 2-8 °C.[3][6] The container must be kept tightly closed and stored in a dry, cool, and well-ventilated place.[7] It is also advised to store it away from acids, as contact can liberate highly toxic gas.[8][9]
Q4: What are the critical safety precautions for handling this compound? this compound is a hazardous compound that must be handled with extreme caution.
-
Toxicity: It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][10]
-
Explosive Risk: It is a shock-sensitive and potentially explosive compound that can detonate upon heating, impact, or friction.[1][11]
-
Reactivity: Contact with acids liberates very toxic gas.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[9][10]
-
Disposal: Dispose of waste according to proper safety protocols for hazardous materials.[8]
Q5: How can I visually determine if my this compound has been compromised by moisture? Pure this compound is typically a white to off-white or pale yellow crystalline solid or powder.[3][12] If the compound has absorbed a significant amount of moisture, it may appear clumpy, sticky, or discolored. One study noted that attempts to prepare it in the lab did not lead to a dry, crystalline material, highlighting the importance of using a high-quality, properly stored commercial product.[5] If you observe significant changes in its physical appearance, its quality may be compromised, which can negatively impact your experiments.[5]
Summary of Compound Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₃₆N₄ | [3][8] |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | White to off-white or pale yellow powder/solid | [1][3][12] |
| Melting Point | 84-88 °C | [3][4][8] |
| Storage Temperature | 2-8 °C | [6] |
| Solubility | Soluble in polar (water, methanol, DMSO, acetonitrile) and nonpolar (dichloromethane, chloroform, toluene) solvents. | [1][2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects). | [1][6] |
Troubleshooting Guide
Problem 1: My reaction yields are inconsistent or lower than expected.
-
Possible Cause: The most likely cause is the degradation or contamination of the this compound due to moisture absorption.[1] Water contamination can interfere with many organic reactions and may also catalyze the decomposition of the azide.[1]
-
Solution:
-
Strict Anhydrous Technique: Handle the compound exclusively under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air and moisture.
-
Use Dry Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Verify Reagent Quality: If moisture contamination is suspected, it is best to use a fresh, unopened container of the reagent. One study emphasized that high-quality, commercially available this compound gave the best results.[5]
-
Problem 2: The this compound solid appears clumpy and is difficult to weigh accurately.
-
Possible Cause: The clumping is a direct result of the compound's hygroscopic nature.[1] It has absorbed water from the atmosphere, causing the solid particles to stick together.
-
Solution:
-
Handle in a Glovebox: Transfer the material inside a glovebox with a dry, inert atmosphere. This environment will prevent further moisture uptake and allow for more accurate weighing.
-
Drying (Use with Caution): While drying under high vacuum may remove some surface moisture, it may not be sufficient for heavily contaminated material and carries risks if the compound has started to decompose. Heating should be avoided due to the compound's thermal instability and explosive nature.[1]
-
Discard if Necessary: For quantitative and sensitive applications, it is strongly recommended to discard the compromised reagent and start with a fresh supply.
-
Problem 3: I am observing unexpected byproducts or signs of decomposition in my reaction.
-
Possible Cause: this compound is thermally unstable and can decompose upon heating or exposure to light.[1] The decomposition process typically involves the evolution of nitrogen gas.[1] This can lead to pressure buildup and the formation of reactive intermediates that generate byproducts.
-
Solution:
-
Control Reaction Temperature: Maintain the recommended reaction temperature and avoid localized overheating.
-
Protect from Light: If the reaction is light-sensitive, wrap the reaction vessel in aluminum foil.
-
Ensure Compatibility: Verify that the azide is compatible with all other reagents and solvents in your reaction. Avoid strong acids, which can cause rapid decomposition and the release of toxic hydrazoic acid.[8][9]
-
Experimental Protocols
Protocol 1: Transfer of Hygroscopic this compound in a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., argon or nitrogen) for at least three cycles. The glovebox atmosphere should have low levels of oxygen and moisture (<1 ppm).
-
Material Transfer: Place the sealed container of this compound, along with spatulas, weigh boats, and any vials or flasks, into the antechamber.
-
Equilibration: After cycling the antechamber, move the materials into the main glovebox chamber and allow them to equilibrate with the internal atmosphere for at least 20 minutes.
-
Weighing: Carefully open the container inside the glovebox. Using a clean, dry spatula, weigh the desired amount of the free-flowing solid onto a weigh boat or directly into a tared reaction vessel.
-
Sealing: Tightly reseal the main container of this compound immediately after use. If transferring to a smaller vial for single use, ensure it is sealed with a cap containing a PTFE liner.
-
Removal: Remove the prepared reaction vessel or vial from the glovebox via the antechamber.
Protocol 2: Synthesis of an Alkyl Azide using this compound
This protocol is a generalized example based on the use of TBAz for azidation of alkyl halides.[1][2]
-
Setup: Under an argon atmosphere, add a solution of an alkyl halide (1.0 eq.) in dry toluene (B28343) to a flame-dried flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: In a glovebox, weigh this compound (1.5 eq.) into a vial and seal it. Dissolve the azide in dry toluene and add it to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time.[2] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The byproduct, tetrabutylammonium halide, often has poor solubility in nonpolar solvents like toluene and may precipitate, aiding its removal.[2] The mixture can be filtered, and the filtrate is then subjected to standard purification procedures, such as washing and column chromatography, to isolate the desired alkyl azide.[2]
Visualizations
Caption: Decision workflow for assessing the quality of this compound.
Caption: Standard experimental workflow for using hygroscopic this compound.
References
- 1. Buy this compound | 993-22-6 [smolecule.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 993-22-6 [sigmaaldrich.com]
- 5. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 6. 叠氮化四丁基铵 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [wap.guidechem.com]
Tetrabutylammonium Azide decomposition temperature and byproducts
Technical Support Center: Tetrabutylammonium (B224687) Azide (B81097)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with tetrabutylammonium azide. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of this compound?
Q2: What are the expected byproducts of this compound decomposition?
A2: The primary gaseous byproduct from the thermal decomposition of many organic azides is nitrogen gas (N₂).[4] The decomposition of the tetrabutylammonium cation under thermal stress would likely lead to a complex mixture of volatile organic compounds. The initial step is often the elimination of an alkene (butene) and formation of a trialkylamine (tributylamine). Further fragmentation of the butyl chains can also occur.
Q3: What are the general stability guidelines for working with organic azides?
A3: The stability of organic azides can be assessed using the following general rules:
-
Carbon-to-Nitrogen (C/N) Ratio: The total number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₁₆H₃₆N₄), the C/N ratio is 4, which suggests a relatively stable compound according to this rule.[1][5]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). Compounds with fewer than six carbons per energetic group may be explosive.[1][3]
Q4: What are the key safety precautions when handling this compound?
A4: Due to its potential for rapid decomposition, the following safety precautions are essential:
-
Avoid External Energy Input: Handle the compound gently, avoiding friction, grinding, and impact. Protect it from light and heat.[1][2]
-
Use Non-Metallic Utensils: Do not use metal spatulas or other metal utensils, as heavy metal azides are highly shock-sensitive and explosive.[2][6]
-
Solvent Choice: Never use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Work in a Ventilated Area: All manipulations should be performed in a well-ventilated fume hood.[6]
-
Small Scale: Whenever possible, work with the smallest practical quantities of the material.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (yellowing) of the solid | Exposure to light or impurities. | Store the compound in a dark, cool (2-8 °C) place. Ensure the container is tightly sealed. If impurities are suspected, purification may be necessary, avoiding distillation or sublimation.[2] |
| Inconsistent reaction results | Decomposition of the azide during the reaction. | Ensure the reaction temperature is controlled and does not exceed the stability limits of the azide. Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | This compound is soluble in both polar and nonpolar solvents.[7] Consider solvents like toluene (B28343) for reactions.[8] |
| Formation of an insoluble precipitate with metal reagents | Formation of insoluble and potentially explosive heavy metal azides. | Avoid contact with heavy metal salts.[2] If such reagents are necessary, use extreme caution and appropriate shielding. |
Experimental Protocols
Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the thermal stability of a compound like this compound.
Objective: To determine the onset of decomposition and characterize the thermal events associated with the heating of this compound.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.[9]
Procedure:
-
Sample Preparation:
-
Carefully weigh 1-5 mg of this compound into an inert sample pan (e.g., aluminum or ceramic).[10]
-
Use non-metallic spatulas for handling the sample.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 350 °C).[9]
-
-
Data Analysis:
-
TGA Curve: The TGA curve will show the mass of the sample as a function of temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the decomposition temperature.
-
DSC Curve: The DSC curve will show the heat flow to or from the sample. Endothermic peaks (heat absorption) may correspond to melting, while exothermic peaks (heat release) often accompany decomposition.[10]
-
Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: Decision tree for assessing the stability of organic azides.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Buy this compound | 993-22-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
Technical Support Center: Optimizing Tetrabutylammonium Azide (TBAA) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutylammonium (B224687) azide (B81097) (TBAA).
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium azide (TBAA), and why is it used in organic synthesis?
A1: this compound (TBAA) is an organic salt with the formula [N(C₄H₉)₄]⁺N₃⁻. It serves as a soluble and reactive source of the azide anion (N₃⁻) in organic solvents. Unlike inorganic azides such as sodium azide (NaN₃), TBAA is soluble in a wide range of both polar and nonpolar organic solvents, making it a versatile reagent for introducing the azide functionality into molecules.[1][2][3] This is particularly useful in nucleophilic substitution reactions and for the synthesis of acyl azides, which are precursors in the Curtius rearrangement.[2]
Q2: In which solvents is TBAA soluble?
A2: TBAA exhibits broad solubility. It is soluble in polar solvents such as water, methanol, ethanol (B145695), acetonitrile (B52724), DMF, and DMSO.[1][2] It is also notably soluble in less polar and nonpolar solvents like dichloromethane (B109758), chloroform, toluene, and benzene, which is a key advantage over inorganic azides.[1][4]
Q3: What are the main safety precautions when working with TBAA?
A3: Azide compounds are potentially explosive and should be handled with care.[2]
-
Avoid Heat and Shock: Do not heat TBAA excessively, as it can decompose.[1]
-
Solvent Choice: Avoid using chlorinated solvents like dichloromethane for reactions with sodium azide to generate TBAA in situ or for storing TBAA solutions, as this can lead to the formation of explosive diazidomethane.[5] Toluene is a preferred storage solvent.
-
Acidic Conditions: Avoid contact with strong acids, which can protonate the azide anion to form the highly toxic and explosive hydrazoic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: TBAA is hygroscopic and should be stored under anhydrous conditions at refrigerated temperatures (2–8 °C).[6]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Q: I am observing a low yield in my nucleophilic substitution reaction using TBAA. What are the possible causes and solutions?
A: Low yields in TBAA-mediated reactions can often be attributed to solvent choice, reagent quality, or reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions. For Sₙ2 reactions, which are common for azide substitutions, polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like acetonitrile, DMF, and DMSO are excellent choices. They can dissolve TBAA and do not strongly solvate the azide nucleophile, leaving it more reactive.[7][8][9]
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can form strong hydrogen bonds with the azide anion. This "cages" the nucleophile, reducing its reactivity and slowing down the reaction rate.[9]
-
Nonpolar Solvents: While TBAA is soluble in some nonpolar solvents like toluene, these are generally less effective for Sₙ2 reactions unless phase-transfer catalysis conditions are employed.[4]
-
-
Check Reagent Purity and Stability:
-
TBAA Quality: TBAA is hygroscopic. Ensure it has been stored in a dry environment. Water contamination can lead to side reactions.
-
Substrate Quality: Ensure your starting material (e.g., alkyl halide) is pure and has not degraded.
-
-
Optimize Reaction Temperature:
-
Most azide substitution reactions proceed well at room temperature to moderate heat (e.g., 50-80 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition of TBAA or the product.[1]
-
-
Consider Steric Hindrance: Sₙ2 reactions are sensitive to steric hindrance at the reaction center. If your substrate is sterically hindered (e.g., a secondary or tertiary alkyl halide), the reaction will be slower, and elimination reactions may become a competing pathway.
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table summarizes the properties of common organic solvents to aid in selection. For Sₙ2 reactions with TBAA, polar aprotic solvents with a high dielectric constant are generally favorable.
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (at 20-25°C) |
| Nonpolar | ||||
| Hexane | C₆H₁₄ | Nonpolar | 69 | 1.88 |
| Toluene | C₇H₈ | Nonpolar | 111 | 2.38 |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | 35 | 4.33 |
| Polar Aprotic | ||||
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.58 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 40 | 8.93 |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 20.7 |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 82 | 37.5 |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 153 | 36.71 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 189 | 46.68 |
| Polar Protic | ||||
| n-Butanol | C₄H₁₀O | Polar Protic | 118 | 17.51 |
| Isopropanol | C₃H₈O | Polar Protic | 82 | 19.92 |
| Ethanol | C₂H₅OH | Polar Protic | 78 | 24.55 |
| Methanol | CH₃OH | Polar Protic | 65 | 32.70 |
| Water | H₂O | Polar Protic | 100 | 80.1 |
Data sourced from multiple chemical property databases.[10][11][12][13]
Issue 2: Side Product Formation in Curtius Rearrangement
Q: I am attempting a Curtius rearrangement using TBAA to form an acyl azide, but I am getting a significant amount of urea (B33335) byproduct. How can I prevent this?
A: The formation of a symmetric urea byproduct is a classic sign of water contamination in your reaction.[14] The highly reactive isocyanate intermediate reacts with water to form a primary amine, which then rapidly reacts with another molecule of isocyanate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Use freshly dried, anhydrous solvents (e.g., THF, toluene).
-
Oven-dry all glassware before use and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your starting carboxylic acid or acyl chloride and the TBAA are free from water.
-
-
Optimize Nucleophile Trapping:
-
If you are trapping the isocyanate with an alcohol or amine to form a carbamate (B1207046) or urea, ensure you are using a sufficient excess of the trapping agent. This will promote the desired reaction over the side reaction with any trace water.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution (Sₙ2) of an Alkyl Halide with TBAA
This protocol provides a general methodology. Specific substrate and solvent combinations may require optimization.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.1-1.5 eq.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a temperature appropriate for the substrate (typically 40-80 °C).
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
-
Visualizations
Experimental Workflow for Solvent Optimization
Caption: Workflow for optimizing solvent conditions in TBAA reactions.
Troubleshooting Logic for Low Reaction Yield
References
- 1. Buy this compound | 993-22-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. This compound CAS#: 993-22-6 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Dielectric Constant [macro.lsu.edu]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Amine Byproduct Formation in Click Reactions
Welcome to the Technical Support Center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, with a specific focus on preventing the formation of amine byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Formation of an Amine Byproduct
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the amine of my starting azide (B81097). What is the primary cause of this side reaction?
A1: The formation of a primary amine from your azide starting material is a common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This occurs due to the reduction of the azide functional group. The most frequent causes are:
-
Choice of Reducing Agent: The use of phosphine-based reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can lead to the Staudinger reduction of the azide to an amine.[1][2] This reaction competes with the desired click reaction.
-
Excess Reducing Agent: While sodium ascorbate (B8700270) is a milder reducing agent and less prone to causing azide reduction than phosphines, using a large excess can still lead to the unwanted formation of the amine byproduct.[1]
Q2: How can I prevent or minimize the formation of the amine byproduct in my CuAAC reaction?
A2: To minimize or prevent the reduction of your azide to an amine, consider the following strategies:
-
Avoid Phosphine-Based Reducing Agents: The most effective way to prevent the Staudinger reduction is to avoid phosphine-based reducing agents like TCEP.[1][3]
-
Use Sodium Ascorbate: Sodium ascorbate is the recommended reducing agent for generating the active Cu(I) catalyst from a Cu(II) source, as it is less likely to reduce the azide.[4][5]
-
Optimize Sodium Ascorbate Concentration: Use the minimum effective concentration of sodium ascorbate required for the reaction. Typically, a concentration of 10-50 mol% is sufficient to maintain the copper in the Cu(I) state without significant azide reduction.[6]
-
Use a Direct Cu(I) Source: To eliminate the need for a reducing agent altogether, you can use a Cu(I) salt directly, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI).[1][7] However, be aware that Cu(I) salts are sensitive to oxidation, so the reaction should be performed under an inert atmosphere.[1]
-
Utilize a Stabilizing Ligand: The addition of a copper-stabilizing ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can protect the Cu(I) catalyst from oxidation.[1][7] This allows for the use of lower concentrations of the reducing agent, further minimizing the risk of azide reduction.[1]
Issue 2: Low or No Yield of the Desired Triazole Product
Q1: My click reaction is not proceeding, or the yield is very low, and I suspect my azide is being consumed by a side reaction. What should I check?
A1: Low or no product yield can be linked to the stability of the azide and the activity of the catalyst. Here are some troubleshooting steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][8] Ensure your reaction mixture and solvents are thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) before adding the copper catalyst.[8]
-
Reagent Quality: Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[1] Verify the purity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry. Store azide-containing compounds appropriately, often at low temperatures and protected from light.[8]
-
Suboptimal Reaction Conditions: Most CuAAC reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40–50 °C) can sometimes improve the rate.[8] Be cautious, as higher temperatures can also promote side reactions.
Issue 3: Other Common Side Reactions in Click Chemistry
Q1: Besides amine formation, what other common side reactions should I be aware of in CuAAC reactions?
A1: A common side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of a diyne byproduct. This is more likely to occur if the Cu(I) catalyst is oxidized to Cu(II). To minimize this:
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction by degassing solvents and running the reaction under an inert atmosphere.[1]
-
Ensure Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to maintain the copper in its Cu(I) oxidation state.[1]
Data Presentation
The following tables summarize the impact of different reagents on the formation of the amine byproduct.
Table 1: Qualitative Comparison of Reducing Agents in CuAAC
| Reducing Agent | Propensity for Amine Formation | Recommended Use |
| Tris(2-carboxyethyl)phosphine (TCEP) | High | Not recommended when azide reduction is a concern.[1][2][3] |
| Sodium Ascorbate | Low | Recommended for most CuAAC reactions.[4][5] |
| Hydrazine | Moderate | Can be used, but may damage sensitive biomolecules like DNA.[2] |
| Hydroxylamine | Low | An alternative when ascorbate cannot be used.[3][9] |
Table 2: General Recommendations for Reagent Concentrations in CuAAC to Minimize Side Reactions
| Reagent | Recommended Concentration | Rationale |
| Alkyne:Azide Ratio | 1 : 1.1 - 1.5 | A slight excess of one reagent can drive the reaction to completion.[6][8] |
| Copper(II) Sulfate (B86663) | 1 - 5 mol% | Catalytic amounts are sufficient; higher loading can increase side products.[6] |
| Sodium Ascorbate | 10 - 50 mol% | Ensures Cu(I) state is maintained without excessive azide reduction.[6] |
| Stabilizing Ligand (e.g., THPTA) | 5:1 (Ligand:Copper) | Protects the Cu(I) catalyst, especially in bioconjugation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Amine Byproduct Formation in CuAAC
This protocol is designed for a standard small-molecule click reaction where the prevention of azide reduction is critical.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a 1:1 mixture of t-BuOH and water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide (e.g., 100 mM in degassed solvent).
-
Prepare a stock solution of your alkyne (e.g., 100 mM in degassed solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of THPTA (e.g., 250 mM in water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.
-
-
Reaction Setup (under an inert atmosphere if possible):
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the degassed solvent to achieve the desired reaction concentration.
-
Add the THPTA solution (0.05 equivalents, to achieve a 5:1 ligand to copper ratio).
-
Add the CuSO₄ solution (0.01 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equivalents).
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.
-
Proceed with a standard aqueous work-up and purify the product by column chromatography.
-
Protocol 2: CuAAC Reaction Using a Cu(I) Source without a Reducing Agent
This protocol is suitable for sensitive substrates where the presence of a reducing agent is undesirable.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup (strictly under an inert atmosphere):
-
In a reaction flask, dissolve the alkyne (1.0 equivalent) and azide (1.1 equivalents) in the anhydrous solvent.
-
Add the Cu(I) salt (e.g., CuBr, 0.05 equivalents).
-
Stir the reaction mixture at room temperature.
-
-
Reaction and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms related to preventing amine byproduct formation.
Caption: Troubleshooting workflow for addressing amine byproduct formation.
Caption: Chemical pathways for the desired click reaction and the amine byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the Technical Support Center for troubleshooting low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses the most common issue in CuAAC reactions: low or no product yield. The questions below will walk you through a systematic process to identify and rectify the root cause of the problem.
Q1: My CuAAC reaction has a very low yield or has failed completely. What are the first things I should check?
When encountering a low-yielding CuAAC reaction, the initial focus should be on the three most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)).[1][2][3][4][5] This oxidation state is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2][3][4][6]
-
Solution: Ensure you are using a reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[1][7] It is also highly recommended to degas your solvents to minimize dissolved oxygen.[1][2] For particularly sensitive reactions, working under an inert atmosphere (e.g., in a glovebox) is advisable.[2][8]
-
-
Reagent Purity and Integrity: The purity of your azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.[1][3]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[1][3][4][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1][3]
Q2: I am using a reducing agent, but my reaction is still failing. What else could be wrong with my catalyst?
Even with a reducing agent, other factors can affect the catalyst's performance.
-
Copper Source: The choice of the copper salt can influence the reaction.[1] While Cu(II) salts like CuSO₄ are commonly used with a reducing agent, direct Cu(I) salts such as CuI or CuBr can also be employed.[9][10] However, be aware that some Cu(I) sources are sensitive to oxygen and may require handling under an inert atmosphere.[1]
-
Ligand-to-Copper Ratio: Both an excess and a deficiency of the ligand can inhibit the reaction.[1] A typical starting point for optimization is a ligand-to-copper ratio of 1:1 to 5:1.[1]
-
Order of Reagent Addition: The sequence of adding reagents is critical. Adding the reducing agent (sodium ascorbate) directly to the copper salt before the ligand is added can lead to the precipitation of inactive copper species.[1][11]
-
Recommended Order of Addition:
-
Q3: I have checked my catalyst system, and it seems to be in order. What other reaction parameters should I investigate?
If the catalyst system is not the issue, consider the following reaction conditions:
-
Solvent: The CuAAC reaction is robust and works in a variety of solvents, including water, DMSO, DMF, THF, and mixtures like t-BuOH/H₂O.[4] The choice of solvent can impact the reaction rate and yield, so screening different solvents may be beneficial.
-
Temperature: Most CuAAC reactions are performed at room temperature.[6] However, for sterically hindered substrates or sluggish reactions, gentle heating (e.g., to 40-50°C) may be necessary to improve the reaction rate.[6]
-
pH: The reaction is generally effective over a broad pH range (4-12).[12][13] However, for specific applications, particularly with biomolecules, the pH should be optimized. Buffers that can chelate copper, such as Tris, should be avoided.[3][5][10] Phosphate, HEPES, or acetate (B1210297) buffers are generally good choices.[5][10]
-
Reactant Concentrations: For the reaction to proceed efficiently, the azide and alkyne should generally be present at concentrations greater than 10 µM each.[3][10]
Q4: My small-molecule control reactions work well, but the reaction with my biomolecule is failing. What could be the cause?
When transitioning from small molecules to large biomolecules, new challenges can arise.
-
Steric Hindrance/Inaccessibility: The azide or alkyne functional group on your biomolecule might be buried within its three-dimensional structure, making it inaccessible to the catalyst.[2][10]
-
Chelating Groups on the Biomolecule: Your biomolecule may contain functional groups that chelate the copper catalyst, effectively removing it from the reaction. A common example is a His-tag.[2]
-
Solution: Increasing the copper and ligand concentrations (up to 0.5 mM) may be necessary to overcome this chelation effect.[2]
-
-
Oxidative Damage to Biomolecules: The Cu(I)/Cu(II)/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[3][6][11]
-
Solution: The use of a stabilizing ligand at a higher ratio (e.g., 5:1 ligand to copper) can help protect biomolecules from oxidative damage.[2][11] Additionally, additives like aminoguanidine (B1677879) can be used to scavenge byproducts of ascorbate oxidation.[11]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low yields in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing alkyne homocoupling in the presence of Tetrabutylammonium Azide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing alkyne homocoupling, a common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly in the presence of azide (B81097) sources like Tetrabutylammonium Azide (TBAA).
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling (Glaser coupling) and why is it a problem?
A1: Alkyne homocoupling, also known as Glaser coupling, is an oxidative dimerization of terminal alkynes to form a 1,3-diyne. In the context of CuAAC (click chemistry), this is an undesired side reaction that consumes the alkyne starting material, leading to a reduced yield of the desired triazole product and complicating purification.[1]
Q2: What is the primary cause of alkyne homocoupling in CuAAC reactions?
A2: The primary cause of alkyne homocoupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[2] Cu(II) is a known catalyst for the Glaser coupling reaction. Therefore, maintaining a reducing environment to keep the copper catalyst in its +1 oxidation state is crucial.
Q3: Does this compound (TBAA) promote alkyne homocoupling?
A3: There is no direct evidence to suggest that this compound (TBAA) actively promotes alkyne homocoupling. TBAA is primarily a highly soluble source of azide ions in organic solvents.[3][4] By providing a high concentration of the azide nucleophile, it can kinetically favor the desired bimolecular azide-alkyne cycloaddition over the alkyne homocoupling, especially if the alkyne concentration is kept low.
Q4: How can I detect and quantify alkyne homocoupling byproducts?
A4: Alkyne homocoupling byproducts can be detected by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), where a mass corresponding to the dimer of your alkyne starting material will be observed.[5] Quantitative analysis can be performed using HPLC by comparing the peak area of the homocoupled product to that of the desired triazole product against a standard curve.
Troubleshooting Guides
Issue: Significant amount of homocoupled diyne byproduct observed.
This guide provides a step-by-step approach to troubleshoot and minimize the formation of the alkyne homocoupling byproduct.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting excessive alkyne homocoupling.
Data Presentation
The following tables summarize quantitative and qualitative data regarding factors that influence alkyne homocoupling.
Table 1: Effect of Ligands on Alkyne Homocoupling
| Ligand | Structure Type | Propensity for Homocoupling | Suitability for Aqueous Media |
| None | - | High | - |
| TMEDA | Linear Bidentate | High | Yes |
| TBTA | Tetradentate | Low | No |
| THPTA | Tetradentate | Low | Yes[5][6] |
| bpy-diol | Bidentate | Low (sequesters Cu(II))[7] | Yes |
Note: The propensity for homocoupling with linear bidentate ligands is generally higher than with tridentate and tetradentate ligands.[8]
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Oxygen | Rigorous deoxygenation (e.g., freeze-pump-thaw cycles, sparging with inert gas) and maintaining an inert atmosphere (Ar or N₂). | Oxygen oxidizes the active Cu(I) catalyst to Cu(II), which promotes Glaser coupling.[2] |
| Reducing Agent | Use of an excess of a reducing agent like sodium ascorbate (freshly prepared solution). | Maintains a high concentration of the active Cu(I) catalyst, outcompeting the oxidation to Cu(II). |
| Alkyne Concentration | Slow addition of the alkyne to the reaction mixture. | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[2] |
| Temperature | Lowering the reaction temperature. | Can help to suppress the rate of the undesired homocoupling reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Alkyne Homocoupling in CuAAC
This protocol outlines a general method for performing a copper-catalyzed azide-alkyne cycloaddition while minimizing the formation of the homocoupled byproduct.
Materials:
-
Terminal alkyne
-
Azide (e.g., this compound)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvents (e.g., a mixture of water and t-butanol)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne, azide, CuSO₄·5H₂O, and THPTA in a suitable degassed solvent.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide solutions.
-
Add the THPTA solution (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the degassed reaction mixture under a positive pressure of inert gas.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired triazole from any residual homocoupled diyne.
-
Protocol 2: Quantitative Analysis of Homocoupling Byproduct by HPLC
This protocol describes a method for quantifying the amount of homocoupled diyne in a CuAAC reaction mixture.
Materials:
-
Crude reaction mixture
-
Pure samples of the desired triazole product and the homocoupled diyne (for standard curve generation)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for both the pure triazole product and the pure homocoupled diyne.
-
Inject each standard solution into the HPLC and record the peak area at a suitable wavelength.
-
Plot a calibration curve of peak area versus concentration for each compound.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture in a known volume of a suitable solvent.
-
Filter the sample through a syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the triazole product and the homocoupled diyne based on their retention times (determined from the injection of pure standards).
-
Record the peak areas for both compounds.
-
-
Quantification:
-
Using the calibration curves, determine the concentration of the triazole product and the homocoupled diyne in the sample.
-
Calculate the percentage of the homocoupled byproduct relative to the desired product.
-
Mandatory Visualization
Reaction Pathways: CuAAC vs. Glaser Coupling
Caption: Competing pathways of CuAAC and Glaser coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Tetrabutylammonium Azide Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving Tetrabutylammonium (B224687) Azide (B81097) (TBAA).
Frequently Asked Questions (FAQs)
Q1: What properties of Tetrabutylammonium Azide (TBAA) make purification challenging?
A1: The primary challenge stems from the unique solubility profile of TBAA. Unlike inorganic azides such as sodium azide (NaN₃), which are typically soluble only in polar solvents, TBAA is soluble in a wide range of both polar and nonpolar organic solvents.[1][2] This broad solubility is due to the large, lipophilic tetrabutylammonium (TBA) cation. As a result, TBAA and its corresponding halide salt byproducts (e.g., tetrabutylammonium chloride) can be difficult to separate from the desired product using standard aqueous extractions, as they may not partition cleanly into the aqueous phase.[3]
Q2: My reaction is complete. What is the first and simplest purification step to remove TBA salts?
A2: For products that are not highly polar and have low water solubility, a standard aqueous workup is the first line of defense. The tetrabutylammonium salt byproducts can often be removed from the organic phase by washing with water.[2] To improve the partitioning of the TBA salts into the aqueous layer, multiple washes with brine (saturated NaCl solution) can be performed. The increased ionic strength of the brine solution helps to 'salt out' the organic components, reducing the solubility of the TBA salts in the organic phase.[3]
Q3: My product is polar, and I'm losing it to the aqueous layer during extraction. What is a better method?
A3: For polar products where an aqueous workup leads to significant product loss or challenging emulsions, the most effective alternative is to use a cation-exchange resin.[4] This method avoids an aqueous extraction altogether. A strong acid cation-exchange resin, such as Dowex® 50WX8, can be added directly to the crude reaction mixture.[5] The resin works by exchanging the tetrabutylammonium cation (TBA⁺) for a proton (H⁺), effectively sequestering the TBA salt onto the solid support.[4][5] The resin can then be simply filtered off, leaving the purified product in solution.
Q4: I performed column chromatography, but I still see tetrabutylammonium impurities in my final product. What went wrong and how can I fix it?
A4: Tetrabutylammonium salts can be notoriously difficult to remove via silica (B1680970) gel chromatography because they can co-elute with the desired product, especially if the product is polar. If you still have contamination after a column, you can try a few strategies:
-
Ion-Exchange: The most robust method is to use the cation-exchange resin protocol described in Q3 and the detailed protocol below.[5]
-
Alternative Aqueous Wash: Dissolve the impure product in a non-polar solvent like diethyl ether. Wash the solution multiple times with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This can facilitate the removal of TBA salts.
-
Recrystallization: If your product is a solid, recrystallization may effectively separate it from the salt impurities.[6]
Q5: Are there alternative reagents or reaction conditions that can avoid these purification issues?
A5: Yes. If the purification of TBA salts proves to be a recurring issue, consider modifying the reaction itself. One common strategy is to use catalytic amounts of a tetrabutylammonium salt (like tetrabutylammonium bromide, TBAB) along with a stoichiometric amount of an inorganic azide like sodium azide (NaN₃).[7][8] This phase-transfer catalysis (PTC) approach generates the necessary azide nucleophile in the organic phase while keeping the bulk of the salt in the aqueous or solid phase, greatly simplifying the subsequent workup.[9][10]
Data Presentation
The contrasting physical properties of this compound and Sodium Azide highlight the source of the purification challenges.
| Property | This compound (TBAA) | Sodium Azide (NaN₃) | Implication for Purification |
| Molecular Weight | 284.48 g/mol | 65.01 g/mol | TBAA is significantly larger and more organic in nature. |
| Melting Point | 84-88 °C[11] | Decomposes at > 275 °C | - |
| Solubility | Soluble in both polar (water, DMSO) and nonpolar (toluene, dichloromethane) solvents.[1] | Soluble in polar solvents (water, DMF, DMSO); insoluble in most nonpolar organic solvents.[1] | TBAA's broad solubility makes it difficult to remove with simple aqueous extractions, as it remains in the organic layer. NaN₃ is easily removed with a water wash. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of TBA Salts
This method is suitable for non-polar to moderately polar products that are insoluble in water.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography).
Protocol 2: Removal of Tetrabutylammonium Salts using Ion-Exchange Resin
This protocol is highly effective for removing TBA cations, especially for polar products where aqueous extraction is problematic. The procedure is adapted from a validated method for removing tetrabutylammonium fluoride (B91410) (TBAF).[4][5]
-
Add Base (Optional but Recommended): After the reaction is complete, add calcium carbonate (CaCO₃) to the reaction mixture (approximately 5 equivalents relative to the TBA salt).[4]
-
Add Resin: Add a strong acid cation-exchange resin (e.g., Dowex® 50WX8, 200-400 mesh) to the suspension. Use a significant excess (e.g., 5-10 grams of resin per millimole of TBA salt).[3]
-
Stir: Stir the resulting suspension vigorously at room temperature for at least 1-2 hours to ensure complete ion exchange.[3][4]
-
Filter: Filter the mixture through a pad of a filter aid (e.g., Celite®) in a Büchner funnel to remove the resin and any solid base.[4]
-
Rinse: Thoroughly wash the filter cake with the reaction solvent or another suitable organic solvent to ensure full recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure to yield the crude product, now free of the tetrabutylammonium salt.[4] The product can then be subjected to further purification if other impurities are present.
Visualizations
Caption: General workflow for purifying products from reactions using TBAA.
Caption: Decision tree for troubleshooting TBA salt removal.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. researchgate.net [researchgate.net]
Impact of Tetrabutylammonium Azide quality on reaction outcome
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving Tetrabutylammonium (B224687) Azide (B81097) (TBAA).
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium Azide (TBAA) and why is its quality important?
A1: this compound (TBAA) is a quaternary ammonium (B1175870) salt widely used in organic synthesis as a source of the azide anion (N₃⁻). Its high solubility in a range of organic solvents makes it a versatile alternative to inorganic azides like sodium azide.[1][2] The quality of TBAA is critical as impurities can significantly impact reaction outcomes, leading to low yields, side product formation, and in some cases, complete reaction failure.[3]
Q2: What are the common impurities in TBAA and how do they affect reactions?
A2: Common impurities in TBAA include:
-
Water: TBAA is hygroscopic and readily absorbs moisture.[4] Water can act as a competing nucleophile in some reactions, hydrolyze sensitive substrates or reagents, and potentially affect the solubility of reactants.
-
Residual Solvents (e.g., DMF): If TBAA is synthesized using solvents like dimethylformamide (DMF), residual amounts can remain after purification.[3] DMF can interfere with certain reactions and is difficult to remove completely without risking decomposition of the TBAA.[3]
-
Halide Ions (e.g., Cl⁻, Br⁻): If prepared from tetrabutylammonium halides, residual halide ions can compete with the azide anion in nucleophilic substitution reactions, leading to the formation of undesired halogenated byproducts.
Q3: How should I store and handle TBAA to maintain its quality?
A3: Due to its hygroscopic and potentially explosive nature, TBAA should be handled with care.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically between 2-8°C.[5]
-
Handling: Whenever possible, handle TBAA in a glovebox or a dry box to minimize exposure to atmospheric moisture. If a glovebox is not available, work quickly and ensure all glassware is thoroughly dried. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid.
Q4: My azidation reaction is giving a low yield. What are the likely causes related to TBAA quality?
A4: Low yields in azidation reactions using TBAA can often be traced back to the quality of the reagent.
-
Presence of Water: Moisture in the TBAA can lead to the formation of alcohol byproducts instead of the desired azide.
-
Competing Nucleophiles: Residual halides from the synthesis of TBAA can compete with the azide, resulting in a mixture of products and lower yield of the desired azide.
-
Degradation of TBAA: Improper storage can lead to the degradation of TBAA, reducing its effective concentration in the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reaction
Symptoms:
-
TLC or NMR analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired azide product is significantly lower than expected.
-
Formation of unexpected byproducts is observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Quality TBAA | Procure high-purity TBAA (≥98%) from a reputable supplier. If synthesizing in-house, ensure rigorous purification to remove water and residual solvents. |
| Presence of Water | Dry the TBAA under high vacuum before use. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Competing Nucleophiles | If halide byproducts are observed, the TBAA source may be contaminated. Use TBAA with a low halide content. |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. In some cases, gentle heating can improve the rate of substitution.[1] |
Illustrative Data: Impact of TBAA Quality on Reaction Yield
The following table provides illustrative data on how the purity of TBAA can affect the yield of a simple S_N2 reaction (e.g., azidation of benzyl (B1604629) bromide). This data is based on qualitative descriptions and typical outcomes reported in the literature and is intended for comparative purposes.
| TBAA Purity / Impurity | Observed Yield of Benzyl Azide (%) | Key Observations |
| >99% (Anhydrous) | 90-95% | Clean reaction with minimal byproducts. |
| 95% (Commercial Grade) | 75-85% | Minor byproducts may be observed. |
| <90% or visibly wet | <50% | Significant amount of starting material remains. Formation of benzyl alcohol. |
| Contains >1% Residual DMF | 80-90% | Yield may be acceptable, but purification can be challenging. |
| Contains >5% Halide Impurity | 60-70% | Significant formation of benzyl halide byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Azidation of an Alkyl Halide
This protocol describes a general method for the nucleophilic substitution of an alkyl halide with TBAA to form an alkyl azide.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (TBAA, 1.2 - 1.5 eq)[1]
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add the TBAA to the solution. For reactions sensitive to moisture, ensure the TBAA is thoroughly dried.
-
Stir the reaction mixture at the desired temperature (room temperature to 50°C is common) and monitor the progress by TLC or GC/LC-MS.[1]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Quality Assessment of TBAA by ¹H NMR - Detection of Residual DMF
This protocol outlines how to use ¹H NMR to detect the presence of residual DMF in a TBAA sample.
Materials:
-
This compound (TBAA) sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small, accurately weighed amount of the TBAA sample in CDCl₃.
-
Acquire a ¹H NMR spectrum of the solution.
-
Identify the characteristic signals for TBAA and DMF.
-
TBAA: Multiplets corresponding to the butyl groups (approximately 3.3-3.1 ppm, 1.7-1.5 ppm, 1.5-1.3 ppm, and 1.0-0.9 ppm).
-
DMF: Singlets at approximately 8.02 ppm (formyl proton), 2.95 ppm, and 2.88 ppm (methyl groups).
-
-
Integrate the signals corresponding to a known proton on the TBAA cation (e.g., the 8 protons adjacent to the nitrogen) and the formyl proton of DMF.
-
Calculate the molar ratio of DMF to TBAA to estimate the level of impurity.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical workflow for troubleshooting low yields in reactions involving TBAA.
Caption: A decision tree for troubleshooting low reaction yields.
Impact of Impurities on Reaction Pathway
This diagram illustrates how common impurities in TBAA can lead to undesired reaction pathways.
Caption: Influence of TBAA impurities on reaction pathways.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Metal-Free Fast Azidation by Using this compound: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]
- 4. This compound | 993-22-6 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
Validation & Comparative
A Head-to-Head Comparison: Tetrabutylammonium Azide vs. Sodium Azide for Azidation Reactions
For researchers, scientists, and drug development professionals, the introduction of an azide (B81097) functional group is a critical transformation in organic synthesis. This guide provides an in-depth comparison of two common azidating agents: tetrabutylammonium (B224687) azide (TBAA) and sodium azide (NaN₃). We will delve into their performance, supported by experimental data, to help you select the optimal reagent for your specific application.
The choice between tetrabutylammonium azide (TBAA) and the more traditional sodium azide (NaN₃) can significantly impact the efficiency, scope, and safety of an azidation reaction. Key differences in their physical and chemical properties, most notably solubility, lead to distinct advantages and disadvantages in various synthetic contexts.
Performance and Reactivity: A Comparative Overview
This compound often emerges as a superior reagent in terms of reactivity and substrate scope, primarily due to its enhanced solubility in a wide range of organic solvents.[1] Unlike sodium azide, which is largely restricted to polar aprotic solvents like DMF and DMSO, TBAA dissolves in both polar and nonpolar media.[2] This expanded solubility profile allows for "metal-free" azidation reactions under milder conditions and in a broader array of solvents, including toluene (B28343) and even biphasic systems.
The enhanced solubility of TBAA is attributed to the large, lipophilic tetrabutylammonium cation, which effectively shields the azide anion, creating a "naked" and highly nucleophilic azide species in solution. This leads to faster reaction rates and often allows for the use of a smaller excess of the azide reagent compared to sodium azide. For instance, in the azidation of polymeric substrates, reactions with TBAA can achieve quantitative conversion in a fraction of the time and with significantly less reagent than equivalent reactions with sodium azide.[1]
Sodium azide, while being a cost-effective and widely used reagent, suffers from poor solubility in many organic solvents. To overcome this limitation, its use often necessitates high reaction temperatures, long reaction times, or the addition of phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts or crown ethers.[3] These PTCs function by transporting the azide anion from the solid or aqueous phase into the organic phase where the substrate resides.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the performance differences between TBAA and sodium azide in the azidation of different substrates.
Table 1: Azidation of Alkyl Halides
| Substrate | Azide Reagent | Solvent | Temp. (°C) | Time (h) | Equivalents of Azide | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | NaN₃ | DMSO | RT | >48 | 1.5 | 73 | [6] |
| Benzyl Bromide | NaN₃ | DMSO | RT | 5 | 2.0 | 99 | [7] |
| 1-Bromooctane | NaN₃ | DMF | 60-70 | 12-24 | 1.5 | >90 | [8] |
| Bromo-end Polymethacrylate (B1205211) | NaN₃ | DMF | RT | ≥12 | 10 | Quantitative | [2] |
| Iodo-end Polymethacrylate | NaN₃ | DMF | RT | - | 1.1 | Quantitative | [2] |
| Allyl Bromide Groups on Butyl Rubber | NaN₃ | THF/DMF | - | 96 | 6-10 | 76 | [1] |
| Allyl Bromide Groups on Butyl Rubber | TBAA | THF | - | 24 | 1.1-1.4 | 100 | [1] |
| Iodo-end Polymethacrylate | TBAA | Toluene | 50 | 0.5 | 1.5 | ~100 | [2] |
| Bromo-end Polymethacrylate | TBAA | Toluene | 50 | 1 | 1.5 | ~100 | [2] |
Table 2: Azidation of Tosylates and Epoxides
| Substrate | Azide Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arenediazonium Tosylates | NaN₃ | Water | RT | Instant | High | [1] |
| Cyclohexyl Tosylate | NaN₃ | Aqueous Ethanol | - | - | 70-80 | [9] |
| Epoxides | NaN₃ | Water (pH 9.5) | 30 | 12 | 90 | [10] |
| Epoxides | NaN₃ | Water (pH 4.2) | 30 | - | - | [10] |
| Epoxides | NaN₃ with PTC | Water | Reflux | 0.5-1 | 75-88 | [11] |
Experimental Protocols
Below are representative experimental protocols for azidation reactions using both this compound and sodium azide.
Protocol 1: Azidation of an Alkyl Halide (Benzyl Bromide) with Sodium Azide
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.[6]
-
Slowly add water to the reaction mixture (Note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine (2 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzyl azide.[6]
Protocol 2: Azidation of a Polymer (Iodo-end Polymethacrylate) with this compound
Materials:
-
Iodo-end polymethacrylate (PMMA-I)
-
This compound (TBAA)
-
Toluene
-
Hexane/Ethanol mixture (4:1 v/v)
Procedure:
-
In a reaction vessel, dissolve the iodo-end polymethacrylate (1.0 eq) and this compound (1.5 eq) in toluene.
-
Heat the reaction mixture to 50 °C with stirring.
-
After 30 minutes, cool the reaction solution and precipitate the polymer by adding it to a hexane/ethanol mixture.
-
Collect the polymer by filtration and dry in vacuo to obtain the azido-end polymethacrylate.[2]
Protocol 3: Phase-Transfer Catalyzed Azidation of an Epoxide with Sodium Azide
Materials:
-
Epoxide substrate
-
Sodium azide (NaN₃)
-
Multi-site phase-transfer catalyst (e.g., α,α',α''-N-hexakis(triethylammoniummethylene chloride)-melamine)
-
Water
Procedure:
-
To a suspension of the epoxide (1 mmol) and the multi-site phase-transfer catalyst (0.2 g) in water, add sodium azide (3 mmol).
-
Heat the mixture to reflux with vigorous stirring for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent.
-
The aqueous layer containing the catalyst and excess sodium azide can be recovered and reused.[11]
Reaction Mechanisms and Workflows
The azidation of alkyl halides, tosylates, and epoxides with both TBAA and sodium azide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[12][13][14][15][16] The azide anion acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group (halide, tosylate, or the oxygen of the epoxide ring).
The following diagrams, generated using the DOT language, illustrate the generalized workflows for azidation reactions with TBAA and sodium azide.
Safety Considerations
Both this compound and sodium azide are toxic and potentially explosive and must be handled with extreme caution.
Sodium Azide (NaN₃):
-
High Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.
-
Explosive Hazard: Can form highly explosive heavy metal azides. Contact with lead or copper pipes (B44673) in drains must be avoided. It can also decompose violently upon heating.
-
Formation of Hydrazoic Acid: Reacts with acids to form the highly toxic and explosive gas, hydrazoic acid (HN₃).
This compound (TBAA):
-
Toxicity: The azide anion is toxic.
-
Explosive Hazard: While generally more thermally stable than many other organic azides, it is still an energetic material and should be handled with care. Avoid grinding or subjecting it to shock.
-
Hygroscopic: Can absorb moisture from the air, which may affect its stability.
Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound offers significant advantages over sodium azide in many azidation reactions, primarily due to its superior solubility in a wide range of organic solvents. This leads to faster reaction rates, milder reaction conditions, and often higher yields with a smaller excess of the reagent. The ability to perform reactions in nonpolar solvents also expands the scope of substrates that can be functionalized.
However, sodium azide remains a viable and cost-effective option, particularly for large-scale syntheses where its poor solubility can be overcome through the use of polar aprotic solvents or phase-transfer catalysis. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and cost considerations. For challenging substrates or when milder, metal-free conditions are paramount, TBAA is often the superior choice.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. ijirset.com [ijirset.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. scispace.com [scispace.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. SN2 reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. SN2 Reaction Mechanism [chemistrysteps.com]
A Comparative Guide to the Reactivity of Tetrabutylammonium Azide and Other Organic Azides
For Researchers, Scientists, and Drug Development Professionals
The introduction of the azide (B81097) functionality is a cornerstone of modern organic synthesis, enabling access to a diverse array of nitrogen-containing compounds, from life-saving pharmaceuticals to advanced materials. The choice of azidating agent is critical, directly impacting reaction efficiency, safety, and substrate scope. This guide provides an objective comparison of the reactivity of tetrabutylammonium (B224687) azide (TBAA) against other commonly employed organic azides, supported by experimental data to inform reagent selection for your specific research needs.
Executive Summary
Tetrabutylammonium azide (TBAA) distinguishes itself as a highly efficient and versatile source of the azide anion, particularly in nucleophilic substitution reactions. Its superior solubility in a wide range of organic solvents and the formation of a "loose" ion pair with the azide anion contribute to significantly enhanced reaction rates and yields compared to traditional inorganic azides like sodium azide. While other organic azides such as trimethylsilyl (B98337) azide (TMSA) and diphenylphosphoryl azide (DPPA) offer unique advantages in specific applications, TBAA often provides a more broadly applicable and highly reactive option for the direct introduction of the azide group.
Reactivity Comparison in Nucleophilic Substitution
Nucleophilic substitution (SN2) is a fundamental transformation for introducing the azide group. The reactivity of the azide source is paramount for achieving high conversion under mild conditions.
Quantitative Reactivity Data
The following table summarizes kinetic data for the azidation of various alkyl halides with different azide reagents.
| Azide Reagent | Substrate | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Time for >95% Conversion |
| This compound (TBAA) | Ethyl 2-iodo-2-methylpropionate | Toluene (B28343) | 50 | 3.3 x 10⁻³ | ~20 min |
| This compound (TBAA) | Ethyl 2-bromo-2-methylpropionate | Toluene | 50 | 1.1 x 10⁻⁴ | ~10 h |
| This compound (TBAA) | 1-Iodohexane | Toluene | 50 | 1.9 x 10⁻³ | ~30 min |
| This compound (TBAA) | 1-Bromohexane | Toluene | 50 | 1.2 x 10⁻⁴ | ~8 h |
| Sodium Azide (NaN₃) | Ethyl 2-iodo-2-methylpropionate | Toluene | 50 | Very low conversion (<3% after 2h) | > 24 h |
| Trimethylsilyl Azide (TMSA) | Mesyl shikimate | Acetonitrile | 25 | Not reported | 30 s (with TEA) |
| Diphenylphosphoryl Azide (DPPA) | Mesyl shikimate | Acetonitrile | 25 | Not reported | 30 s (with TEA) |
| 3-Pyridinesulfonyl azide | 4-phenylcyclohexyl radical | Not specified | 80 | 2 x 10⁵ | Not applicable |
| Trifluoromethanesulfonyl azide | 4-phenylcyclohexyl radical | Not specified | 80 | 7 x 10⁵ | Not applicable |
Note: The data for TMSA and DPPA on mesyl shikimate represent time to full conversion in a continuous flow system and are intended for qualitative comparison of reactivity in that specific context.[1] The data for sulfonyl azides are for radical azidation and are included to show the reactivity of a different class of organic azides.[2]
Key Advantages of this compound
-
High Solubility: TBAA is soluble in a broad range of polar and non-polar organic solvents, such as toluene, THF, and acetonitrile.[3] This allows for homogeneous reaction conditions, which often leads to faster and more efficient reactions compared to the heterogeneous mixtures formed with inorganic azides like sodium azide.[3]
-
Enhanced Nucleophilicity: The large, non-polar tetrabutylammonium cation forms a "loose" ion pair with the azide anion.[4] This lack of tight coordination increases the effective nucleophilicity of the azide, leading to accelerated reaction rates in SN2 displacements.[4]
-
Mild Reaction Conditions: The high reactivity of TBAA often allows for reactions to be carried out at lower temperatures and with shorter reaction times, which is beneficial for sensitive substrates.[5][6]
-
Metal-Free Azidation: TBAA provides a means for metal-free azidation, which is advantageous in applications where metal contamination is a concern, such as in the synthesis of polymers for electronic applications.[3][5][6][7]
Comparison with Other Organic Azides
-
Trimethylsilyl Azide (TMSA): TMSA is a versatile reagent, often used for the azidation of alcohols in the presence of a Lewis acid catalyst.[8] It is also employed in the synthesis of glycosyl azides and in [3+2] cycloaddition reactions.[9] Unlike TBAA, TMSA is a covalent azide and its reactivity in nucleophilic substitution of alkyl halides is generally lower without activation.[10]
-
Diphenylphosphoryl Azide (DPPA): DPPA is a key reagent in the Curtius rearrangement for the synthesis of isocyanates and is also used in peptide synthesis.[3][7] It can be used for the azidation of alcohols, often under Mitsunobu conditions or with a base like DBU, proceeding through an SN2 mechanism with inversion of configuration.[1][10] Its application in direct nucleophilic substitution of alkyl halides is less common than TBAA.
Stability of Organic Azides
A critical consideration when working with organic azides is their stability, as low molecular weight azides can be explosive.[1][6][7] A general guideline for assessing the stability of an organic azide is the "Rule of Six," which suggests that there should be at least six carbon atoms (or other atoms of similar size) for each azide group to render the compound relatively safe to handle.[1] Another metric is the carbon-to-nitrogen (C/N) ratio; a ratio where the number of carbon and oxygen atoms is at least three times the number of nitrogen atoms is generally considered more stable.[6][7]
Experimental Protocols
Nucleophilic Substitution of an Alkyl Halide with this compound
This protocol is adapted from a procedure for the synthesis of azido-end polymethacrylates.[3]
Materials:
-
Alkyl halide (e.g., ethyl 2-iodo-2-methylpropionate)
-
This compound (TBAA)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Oil bath or heating mantle
-
Nitrogen or Argon line for inert atmosphere
-
Syringes and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyl halide (1.0 eq).
-
Dissolve the alkyl halide in anhydrous toluene to a desired concentration (e.g., 40 mM).
-
In a separate vial, dissolve this compound (1.5 eq) in anhydrous toluene.
-
Using a syringe, add the TBAA solution to the stirred solution of the alkyl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, TLC, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The work-up procedure will depend on the properties of the product. For a polymeric product, precipitation in a non-solvent like hexane/ethanol is effective. For small molecules, an aqueous workup to remove the tetrabutylammonium salt followed by extraction with an organic solvent is typically performed.
-
The crude product can be purified by column chromatography if necessary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This is a general protocol for the widely used "click" reaction.[2]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution. For a typical reaction, a stock solution of CuSO₄ and the ligand (TBTA or THPTA) can be prepared. Add CuSO₄ (e.g., 1-5 mol%) and the ligand (e.g., 5-25 mol%).
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (e.g., 10-50 mol%) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC, LC-MS, or other suitable methods.
-
Upon completion, the work-up may involve dilution with water and extraction with an organic solvent, or direct purification by column chromatography.
Visualizing Reaction Workflows and Mechanisms
Nucleophilic Substitution (SN2) Workflow
Caption: Workflow for a typical SN2 azidation reaction using TBAA.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the azide functionality. Its excellent solubility in organic solvents and the enhanced nucleophilicity of the "loose" azide anion make it a superior choice for many nucleophilic substitution reactions compared to inorganic azides and other organic azides. While reagents like TMSA and DPPA have important niche applications, TBAA offers a broadly applicable, efficient, and often milder alternative for the synthesis of alkyl azides. As with all azide chemistry, appropriate safety precautions should be strictly followed.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 4. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 5. Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 8. Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
The Superior Performance of Tetrabutylammonium Azide in Nonpolar Solvents: A Comparative Guide
In the realm of organic synthesis, the introduction of the azide (B81097) functionality is a critical transformation, paving the way for a diverse array of valuable compounds, including pharmaceuticals and agrochemicals. For researchers and drug development professionals operating in nonpolar solvent systems, the choice of an azide source is paramount to achieving high efficiency, yield, and safety. This guide provides an objective comparison of tetrabutylammonium (B224687) azide (TBAA) with traditional inorganic azides, supported by experimental data, to highlight its distinct advantages in nonpolar media.
Enhanced Solubility: A Key Advantage in Nonpolar Environments
A primary challenge in utilizing azide nucleophiles in nonpolar solvents is the poor solubility of common inorganic azide salts, such as sodium azide (NaN₃).[1] This necessitates the use of polar aprotic solvents like DMF or DMSO, or the addition of phase-transfer catalysts, which can complicate reaction workup and limit substrate scope.[1][2] Tetrabutylammonium azide, an organic azide salt, overcomes this fundamental hurdle with its exceptional solubility in a wide range of organic solvents, including nonpolar ones like toluene (B28343) and benzene.[1][3] This intrinsic solubility facilitates homogeneous reaction conditions, leading to more efficient and faster reactions.[4]
The following diagram illustrates the difference in solubility and its impact on the reaction system.
Caption: Solubility of TBAA vs. NaN₃ in nonpolar solvents.
Comparative Performance Data: TBAA vs. Sodium Azide
Experimental studies consistently demonstrate the superior performance of TBAA in nonpolar solvents for azidation reactions. The data clearly indicates faster reaction times, higher conversion rates, and the ability to use a smaller excess of the azide reagent compared to sodium azide.
| Parameter | This compound (TBAA) | Sodium Azide (NaN₃) | Reference |
| Solvent | Toluene (nonpolar) | Toluene (nonpolar) with 18-crown-6-ether | [1] |
| Substrate | Ethyl 2-iodo-2-methylpropionate | Ethyl 2-iodo-2-methylpropionate | [1] |
| Temperature | 50 °C | 50 °C | [1] |
| Reaction Time | 20 minutes | 2 hours | [1] |
| Conversion | ~100% | 3% | [1] |
| Equivalents of Azide | 1.5 | 1.5 | [1] |
In another comparison for the azidation of a bromo-end polymethacrylate, a 10-fold excess of NaN₃ and a long reaction time (≥ 12 h) were required for quantitative conversion in a polar solvent.[1] In contrast, using TBAA in a nonpolar solvent like toluene, a nearly quantitative conversion was achieved in a much shorter time with a significantly smaller excess of the reagent.[1] For instance, a 96% conversion was achieved within 45 minutes at 50°C using only 1.2 equivalents of TBAA.[1]
Streamlined Experimental Workflow
The use of TBAA in nonpolar solvents simplifies the experimental workflow for azidation reactions. The process avoids the need for phase-transfer catalysts and the associated complex workup procedures. The byproduct of the reaction, tetrabutylammonium halide, often precipitates from the nonpolar solvent and can be easily removed by filtration.[1]
The following diagram illustrates a typical experimental workflow comparing the two azide sources.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocol: Azidation of Ethyl 2-iodo-2-methylpropionate with TBAA
This protocol is based on a reported procedure for the fast and metal-free azidation of an alkyl halide in a nonpolar solvent.[1]
Materials:
-
Ethyl 2-iodo-2-methylpropionate (EMA-I)
-
This compound (TBAA)
-
Toluene-d8 (for NMR monitoring) or anhydrous toluene
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-iodo-2-methylpropionate (1.0 equivalent, e.g., 40 mM) in anhydrous toluene.
-
Add this compound (1.2 to 1.5 equivalents, e.g., 60 mM).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR spectroscopy, by observing the disappearance of the starting material signals and the appearance of the product signals.
-
Upon completion of the reaction (typically within 20-45 minutes), cool the mixture to room temperature.
-
The precipitated tetrabutylammonium iodide can be removed by filtration.
-
The filtrate, containing the desired ethyl 2-azido-2-methylpropionate, can be further purified if necessary, for example, by removing the solvent under reduced pressure.
Safety Considerations
While TBAA offers significant advantages, it is crucial to handle it with care. This compound is a shock-sensitive and potentially explosive compound.[3] The azide ion (N₃⁻) is toxic and can cause irritation and organ damage.[3][5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[6][7]
Conclusion
This compound presents a compelling alternative to traditional inorganic azides for nucleophilic substitution reactions in nonpolar solvents. Its excellent solubility, which enables homogeneous reaction conditions, leads to significantly faster reaction rates, higher yields, and simplified workup procedures. These advantages, supported by clear experimental evidence, make TBAA a powerful tool for researchers, scientists, and drug development professionals seeking to efficiently synthesize azido-containing molecules in nonpolar environments. The ability to perform these transformations without the need for metal catalysts or polar solvents further expands the scope of accessible chemical space.[3]
References
Metal-free azidation using Tetrabutylammonium Azide as an alternative method
Metal-Free Azidation: A Comparative Guide to Tetrabutylammonium (B224687) Azide (B81097)
For researchers, scientists, and professionals in drug development, the introduction of an azide functional group is a critical step in the synthesis of a vast array of molecules, enabling access to amines, heterocycles, and bioconjugates through "click" chemistry. While traditional methods for azidation have relied on alkali metal azides or metal-catalyzed processes, metal-free alternatives are gaining significant traction due to their milder reaction conditions, improved safety profiles, and avoidance of residual metal contamination. This guide provides a comprehensive comparison of metal-free azidation using tetrabutylammonium azide (TBAA) against conventional and metal-catalyzed methods, supported by experimental data and detailed protocols.
This compound (TBAA) has emerged as a highly effective reagent for the synthesis of organic azides. Its enhanced solubility in a wide range of organic solvents, including nonpolar ones, allows for reactions under homogeneous conditions, often leading to faster reaction times and higher yields compared to heterogeneous reactions involving sodium azide.[1][2] This is particularly advantageous for the azidation of sterically hindered substrates, such as secondary and tertiary alkyl halides, which are often challenging for traditional S(_N)2 reactions.[2]
Quantitative Performance Comparison
The following tables summarize the performance of this compound in comparison to other azidation methods across various substrates.
Table 1: Azidation of Tertiary Alkyl Halides
| Substrate | Azide Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl 2-bromo-2-methylpropionate | TBAA (1.5 eq) | None | Toluene | 50 | 1 h | 96 | [2] |
| Ethyl 2-bromo-2-methylpropionate | NaN(_3) (10 eq) | None | DMF | 25 | 24 h | Low | [2] |
| tert-Butyl Bromide | TBAA (1.2 eq) | None | Toluene | 50 | 45 min | 96 | [2] |
| Adamantane (B196018) | Zhdankin's λ³ Azidoiodane | Fe(OAc)(_2)/pybox | CH(_3)CN | 23 | 2 h | 77 | [1] |
Table 2: Azidation of Secondary Alkyl Halides
| Substrate | Azide Source | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromooctane | TBAA (1.5 eq) | None | Toluene | 80 | 2 h | >99 | [2] |
| 2-Bromooctane | NaN(_3) (2.0 eq) | Aliquat 336 | H(_2)O | 100 | 2 h | 95 | [3] |
| Racemic α-halo carbonyls | CsN(_3) | Chiral Copper Complex | Dioxane | 23 | 12-24 h | 70-98 | [4] |
Table 3: Azidation of Polymeric Substrates
| Substrate | Azide Source | Catalyst | Solvent | Time | Conversion (%) | Reference |
| Bromo-end polymethacrylate | TBAA (1.5 eq) | None | Toluene | 1 h | >99 | [2] |
| Bromo-end polymethacrylate | NaN(_3) (10 eq) | None | DMF | ≥ 12 h | Quantitative | [2] |
| Allyl bromide functionalized butyl rubber | TBAA (1.1-1.4 eq) | None | THF | 1 day | 100 | [5] |
| Allyl bromide functionalized butyl rubber | NaN(_3) (6-10 eq) | None | THF/DMF | 4 days | 76 | [5] |
Experimental Protocols
Detailed methodologies for key azidation experiments are provided below to facilitate replication and adaptation.
Protocol 1: Metal-Free Azidation of a Tertiary Alkyl Bromide using TBAA
This protocol is adapted from the azidation of ethyl 2-bromo-2-methylpropionate as described by Wang et al.[2]
-
Materials:
-
Ethyl 2-bromo-2-methylpropionate (1.0 eq)
-
This compound (TBAA) (1.5 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 2-bromo-2-methylpropionate and anhydrous toluene.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining TBAA and tetrabutylammonium bromide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Iron-Catalyzed C-H Azidation of Adamantane
This protocol is based on the late-stage functionalization method developed by Sharma and Hartwig.[6][7]
-
Materials:
-
Adamantane (1.0 eq)
-
1-Azido-1,2-benziodoxol-3(1H)-one (Zhdankin's reagent) (2.0 eq)
-
Iron(II) acetate (B1210297) (Fe(OAc)(_2)) (10 mol%)
-
Pyridine-box ligand (pybox) (11 mol%)
-
Acetonitrile (CH(_3)CN)
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine iron(II) acetate and the pybox ligand in acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes to form the catalyst complex.
-
Add adamantane to the catalyst mixture.
-
Add the Zhdankin's reagent to the reaction mixture.
-
Stir the reaction at 23 °C for 2 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 1-azidoadamantane.
-
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for metal-free and metal-catalyzed azidation reactions.
Conclusion
This compound presents a compelling metal-free alternative for the synthesis of organic azides, offering significant advantages over traditional methods. Its high solubility in organic solvents enables homogeneous reaction conditions, leading to faster conversions and higher yields, particularly with sterically demanding substrates.[2] The elimination of metal catalysts simplifies product purification and avoids potential contamination, which is a critical consideration in the synthesis of pharmaceuticals and biologically active molecules.
While metal-catalyzed methods, such as those employing iron or copper, provide powerful tools for C-H functionalization and enantioselective azidations, the simplicity, efficiency, and broad applicability of TBAA in nucleophilic substitution reactions make it an invaluable reagent in the modern synthetic chemist's toolbox. The choice of azidation method will ultimately depend on the specific substrate and the desired transformation, but for direct substitution of alkyl halides, TBAA often represents a superior, more environmentally friendly, and efficient approach.
References
- 1. Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3)─H Bonds with Zhdankin’s λ3-Azidoiodane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Photoinduced, Copper-Catalyzed Enantioconvergent Azidation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Decisive Advantage of the "Loose Ion Pair": A Comparative Analysis of Tetrabutylammonium Azide and Sodium Azide Reactivity
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of chemical syntheses. In the realm of nucleophilic substitution reactions involving the azide (B81097) anion, both tetrabutylammonium (B224687) azide (TBAA) and sodium azide (NaN₃) are common choices. However, their reactivity profiles differ significantly, primarily due to the nature of the ion pair they form in solution. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.
The enhanced reactivity of tetrabutylammonium azide stems from the formation of a "loose ion pair". The large, sterically hindered tetrabutylammonium cation interacts weakly with the azide anion. This leaves the azide anion more "naked" and accessible for nucleophilic attack, thereby increasing its effective reactivity. In contrast, the small sodium cation in sodium azide forms a "tight" ion pair with the azide anion, holding it more closely and reducing its nucleophilic potential.
Performance in Nucleophilic Substitution: A Data-Driven Comparison
Experimental data from nucleophilic substitution reactions clearly demonstrates the superior performance of TBAA over NaN₃, particularly in the context of phase-transfer catalysis (PTC). In a notable example involving the azidation of allyl bromide groups on a butyl rubber polymer, the differences in reaction efficiency are stark.[1]
| Reagent | Equivalents Used | Reaction Time | Conversion Rate | Solvent System |
| This compound (TBAA) | 1.1 - 1.4 | 1 day | 100% | THF |
| Sodium Azide (NaN₃) | 6 - 10 | 4 days | 76% | THF / DMF |
This data highlights that TBAA not only achieves a complete conversion but does so in a fraction of the time and with significantly fewer equivalents compared to sodium azide.[1] The ability to use a simpler solvent system (THF alone) with TBAA, as opposed to the mixed solvent system (THF/DMF) required to solubilize NaN₃, further underscores its practical advantages.[1]
The Underlying Mechanism: Phase-Transfer Catalysis and the Loose Ion Pair
The dramatic difference in reactivity can be explained by the principles of phase-transfer catalysis.[2][3] Tetrabutylammonium salts act as phase-transfer catalysts, shuttling the azide anion from a solid or aqueous phase into the organic phase where the substrate is dissolved.
Caption: Phase-transfer catalysis of the azide anion.
In this process, the tetrabutylammonium cation (TBA⁺) pairs with the azide anion (N₃⁻) at the interface of the two phases. This newly formed TBA⁺N₃⁻ ion pair is soluble in the organic phase due to the lipophilic nature of the butyl chains on the cation. Once in the organic phase, the large and non-polarizing TBA⁺ cation forms a loose ion pair with the azide anion, rendering the anion highly reactive and available to attack the organic substrate.
Caption: Comparison of tight and loose ion pairs.
Experimental Protocols
While specific experimental conditions will vary depending on the substrate, a general protocol for a nucleophilic substitution reaction using TBAA can be outlined as follows:
Materials:
-
Organic substrate with a suitable leaving group (e.g., alkyl halide, sulfonate)
-
This compound (TBAA)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen, Argon)
General Procedure:
-
The organic substrate is dissolved in the anhydrous organic solvent under an inert atmosphere.
-
This compound (typically 1.1 to 1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and purification procedures.
For reactions utilizing sodium azide with a phase-transfer catalyst, the protocol is similar, though it often requires a biphasic system (e.g., an organic solvent and water) or a polar aprotic solvent to facilitate the reaction.
Safety Considerations
It is crucial to handle all azide compounds with extreme caution due to their potential toxicity and explosive nature.[4]
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. It can also react with acids to produce highly toxic and explosive hydrazoic acid.[4][5] Care must be taken to avoid contact with acids and heavy metals.
-
This compound (TBAA): Should also be handled with care. While the use of PTC can sometimes allow for milder and safer reaction conditions, such as lower temperatures, the inherent risks of azides remain.[6]
Conclusion
For laboratory and industrial applications requiring efficient nucleophilic azidation, this compound often presents a significant advantage over sodium azide. The formation of a "loose ion pair" through phase-transfer catalysis leads to substantially higher reactivity, resulting in faster reaction times, higher yields, and milder reaction conditions. While the choice of reagent will always be context-dependent, understanding the principles of ion pair formation and reactivity is key to optimizing synthetic strategies.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
Tetrabutylammonium Azide: A Superior Reagent for the Synthesis of Tertiary Alkyl Azides
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield formation of carbon-nitrogen bonds is a critical step. The synthesis of tertiary alkyl azides, important precursors for a variety of functional molecules, has traditionally been a challenging endeavor. This guide provides a comprehensive comparison of tetrabutylammonium (B224687) azide (B81097) with alternative methods, supported by experimental data, to demonstrate its superior efficacy in these demanding transformations.
The introduction of an azide moiety into a sterically hindered tertiary carbon center is often hampered by slow reaction rates and the need for harsh conditions when using conventional reagents like sodium azide. Tetrabutylammonium azide (TBAA) has emerged as a highly effective alternative, offering rapid, metal-free, and high-yielding azidation of tertiary alkyl halides under mild conditions.
Superior Performance in Non-Polar Solvents
A significant advantage of this compound is its solubility in a wide range of organic solvents, including non-polar media such as toluene (B28343).[1][2] This property allows for efficient reactions with substrates that have poor solubility in the polar solvents typically required for sodium azide, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Experimental data from a study by Goto and colleagues highlights the remarkable difference in performance. When reacting a model tertiary alkyl bromide (ethyl 2-bromo-2-methylpropionate) with an azide source, the use of this compound in toluene at 50°C resulted in a quantitative conversion to the corresponding azide in less than 20 minutes.[1] In contrast, the reaction with sodium azide in DMF, a standard method, is known to be significantly slower and often requires a large excess of the azide salt and extended reaction times (≥ 12 hours) to achieve high conversion for similar tertiary systems.[1]
Comparative Efficacy Data
The following table summarizes the key performance indicators for the azidation of a model tertiary alkyl halide using this compound versus sodium azide, based on published experimental findings.
| Parameter | This compound (in Toluene) | Sodium Azide (in DMF) |
| Substrate | Ethyl 2-bromo-2-methylpropionate | Ethyl 2-bromo-2-methylpropionate |
| Reaction Time | < 20 minutes | ≥ 12 hours |
| Yield | Quantitative (>99%) | Variable, often requires large excess of NaN3 |
| Solvent | Toluene (Non-polar) | DMF (Polar) |
| Metal-Free | Yes | Yes |
| Reagent Excess | Small excess (e.g., 1.5 equivalents) | Large excess (e.g., 10 equivalents) often required |
Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for the synthesis of a tertiary alkyl azide using both this compound and sodium azide are outlined below.
Protocol 1: Synthesis of Ethyl 2-azido-2-methylpropionate using this compound
This protocol is adapted from the work of Goto et al.[1]
Materials:
-
Ethyl 2-bromo-2-methylpropionate
-
This compound (TBAA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve ethyl 2-bromo-2-methylpropionate (1 equivalent) in anhydrous toluene.
-
Add this compound (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with water to remove any remaining TBAA and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-azido-2-methylpropionate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of a Tertiary Alkyl Azide using Sodium Azide (General Procedure)
This protocol represents a more traditional approach.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the tertiary alkyl halide (1 equivalent) in anhydrous DMF.
-
Add sodium azide (typically a 3-10 fold excess) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture with vigorous stirring. The temperature and reaction time will vary depending on the substrate but can range from room temperature to elevated temperatures (e.g., 60-100°C) for several hours to days.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with water and brine to remove DMF and residual salts.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alkyl azide.
-
Purify by distillation or column chromatography as needed.
Reaction Mechanism and Experimental Workflow
The synthesis of alkyl azides from alkyl halides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide ion acts as the nucleophile, attacking the carbon atom bearing the leaving group (halide).
Figure 1. Sₙ2 mechanism for tertiary alkyl azide synthesis.
The general workflow for the synthesis and purification of a tertiary alkyl azide is depicted in the following diagram.
Figure 2. General experimental workflow for azide synthesis.
Conclusion
For the synthesis of tertiary alkyl azides, this compound offers significant advantages over traditional methods employing sodium azide. Its high reactivity, excellent solubility in non-polar solvents, and the ability to achieve quantitative yields under mild, metal-free conditions make it the reagent of choice for this challenging transformation. The simplified workup procedures and reduced need for a large excess of the azide reagent further contribute to its appeal in both academic and industrial research settings. The adoption of this compound can lead to more efficient, scalable, and environmentally friendly synthetic routes to valuable tertiary alkyl azide building blocks.
References
A Head-to-Head Battle of Azidating Agents: Kinetic Analysis Reveals the Superiority of Tetrabutylammonium Azide
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing compounds, the efficiency of the azidation step is paramount. This guide provides a comprehensive kinetic comparison of tetrabutylammonium (B224687) azide (B81097) (TBAA) with alternative azidating agents, offering experimental data to support the selection of the optimal reagent for your synthetic needs.
The introduction of the azide functionality is a critical transformation in organic synthesis, serving as a gateway to a variety of valuable compounds, including amines, triazoles, and other nitrogen heterocycles. While sodium azide (NaN₃) has traditionally been the go-to reagent for this purpose, its poor solubility in many organic solvents and often sluggish reaction rates have prompted the search for more effective alternatives. Among these, Tetrabutylammonium Azide (TBAA) has emerged as a highly efficient and versatile azidating agent. This guide delves into the kinetic advantages of TBAA, supported by comparative data and detailed experimental protocols.
Superior Performance of TBAA in Nucleophilic Substitution
Kinetic studies and comparative experiments consistently demonstrate the superior performance of TBAA over sodium azide in Sₙ2 reactions. The enhanced reactivity of TBAA can be attributed to two key factors: its excellent solubility in a wide range of organic solvents, including nonpolar ones like toluene, and the nature of its cation. The large, non-coordinating tetrabutylammonium cation forms a "loose ion pair" with the azide anion, rendering the azide more nucleophilic and reactive compared to the tightly bound ion pair in sodium azide.[1]
A stark illustration of this performance difference is seen in the azidation of polymeric substrates. In one study, the use of a slight excess (1.1-1.4 equivalents) of TBAA resulted in complete (100%) conversion to the desired azide in just 24 hours. In contrast, a similar reaction with a large excess (6-10 equivalents) of sodium azide only achieved 76% conversion after four days.[1]
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the azidation of various alkyl halides with TBAA in toluene, showcasing its efficiency. A direct kinetic comparison with sodium azide under identical non-polar solvent conditions is often not feasible due to the insolubility of sodium azide. However, the qualitative and quantitative data available overwhelmingly favor TBAA for reactions in organic media.
| Substrate | Azidating Agent | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Ethyl α-bromoisobutyrate | TBAA | Toluene | 50 | 1.1 x 10⁻² | [2] |
| 2-iodo-2-methylpropane | TBAA | Toluene | 50 | 3.9 x 10⁻² | [2] |
| 2-bromo-2-methylpropane | TBAA | Toluene | 50 | 1.2 x 10⁻³ | [2] |
| 1-phenylethyl bromide | TBAA | Toluene | 50 | 1.1 x 10⁻³ | [2] |
Alternative Azidating Agents
While this guide focuses on the comparison with sodium azide, it is worth noting other azidating agents exist, such as trimethylsilyl (B98337) azide (TMSN₃). TMSN₃ is often used in the presence of a Lewis acid and is particularly useful for the azidation of alcohols and in cycloaddition reactions. However, for direct nucleophilic substitution of alkyl halides, TBAA generally offers a more straightforward and efficient metal-free alternative.
Experimental Protocols
Kinetic Analysis of Azidation via ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of an azidation reaction using TBAA and an alkyl halide substrate.
Materials:
-
Alkyl halide substrate
-
This compound (TBAA)
-
Deuterated solvent (e.g., toluene-d₈)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alkyl halide substrate in the deuterated solvent of a known concentration (e.g., 0.1 M).
-
Prepare a separate stock solution of TBAA in the same deuterated solvent of a known concentration (e.g., 0.15 M).
-
Add a known amount of the internal standard to the alkyl halide stock solution.
-
-
Reaction Initiation:
-
In an NMR tube, combine a precise volume of the alkyl halide stock solution with a precise volume of the TBAA stock solution. The final concentrations should be accurately known.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between the start of each acquisition should be recorded.
-
Continue data acquisition until the reaction has reached a significant level of conversion (e.g., >80%) or for a predetermined period.
-
-
Data Analysis:
-
Process the acquired NMR spectra.
-
For each time point, determine the concentration of the alkyl halide and the alkyl azide product by integrating their characteristic peaks relative to the integral of the internal standard.
-
Plot the data according to the second-order integrated rate law: ln([B]₀[A]/[A]₀[B]) = ([B]₀ - [A]₀)kt where [A] and [B] are the concentrations of the alkyl halide and TBAA, respectively, and k is the second-order rate constant.
-
The slope of the resulting linear plot will be equal to ([B]₀ - [A]₀)k, from which the rate constant k can be calculated.
-
Visualizing the Kinetic Analysis Workflow
The following diagram illustrates the key steps involved in the kinetic analysis of an azidation reaction.
Caption: Experimental workflow for kinetic analysis.
References
Spectroscopic Analysis for the Confirmation of Tetrabutylammonium Azide Synthesis: A Comparative Guide
This guide provides a detailed comparison of spectroscopic data to confirm the successful synthesis of tetrabutylammonium (B224687) azide (B81097) from tetrabutylammonium bromide and sodium azide. The data presented here is essential for researchers, scientists, and drug development professionals to verify the purity and identity of the synthesized product.
Spectroscopic Data Comparison
The synthesis of tetrabutylammonium azide from tetrabutylammonium bromide results in a substitution of the bromide anion with the azide anion. This change is readily observable through various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) spectroscopy. While the tetrabutylammonium cation remains unchanged, its characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy serve as a consistent reference.
1. FT-IR Spectroscopy Data
FT-IR spectroscopy is the most direct method to confirm the presence of the azide functional group. The azide anion exhibits a strong and characteristic asymmetric stretching vibration.
| Compound | Key Vibrational Mode | Characteristic Peak (cm⁻¹) | Appearance |
| This compound | Azide (N₃⁻) asymmetric stretch | ~2120 | Strong, sharp absorption band[1][2] |
| C-H stretch (alkyl) | 2800-3000 | Strong, multiple bands | |
| CH₂ bend (alkyl) | ~1460 | Medium to strong absorption | |
| Tetrabutylammonium Bromide | C-H stretch (alkyl) | 2800-3000 | Strong, multiple bands[3][4][5] |
| CH₂ bend (alkyl) | ~1460 | Medium to strong absorption[3] | |
| Sodium Azide | Azide (N₃⁻) asymmetric stretch | ~2040 | Strong, sharp absorption band[6][7][8][9] |
The key diagnostic feature for the successful synthesis of this compound is the appearance of the strong, sharp absorption band around 2120 cm⁻¹. Concurrently, the disappearance of any peaks solely attributable to the starting materials would indicate the completion of the reaction.
2. ¹H NMR Spectroscopy Data
The ¹H NMR spectrum is dominated by the signals from the tetrabutylammonium cation. These signals should be present in both the starting material and the product with minimal changes in their chemical shifts.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Tetrabutylammonium Cation | -N⁺-CH₂ -CH₂-CH₂-CH₃ | ~3.2 - 3.4 | Triplet | 8H |
| (in Azide or Bromide salt) | -N⁺-CH₂-CH₂ -CH₂-CH₃ | ~1.5 - 1.7 | Multiplet | 8H |
| -N⁺-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet | 8H | |
| -N⁺-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet | 12H |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The ¹H NMR spectra for tetrabutylammonium bromide are well-documented[10][11]. The spectrum of this compound is expected to show nearly identical peaks for the cation.
3. ¹³C NMR Spectroscopy Data
Similar to the ¹H NMR, the ¹³C NMR spectrum will primarily show the signals of the tetrabutylammonium cation.
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Tetrabutylammonium Cation | -N⁺-CH₂ -CH₂-CH₂-CH₃ | ~58 - 59 |
| (in Azide or Bromide salt) | -N⁺-CH₂-CH₂ -CH₂-CH₃ | ~23 - 24 |
| -N⁺-CH₂-CH₂-CH₂ -CH₃ | ~19 - 20 | |
| -N⁺-CH₂-CH₂-CH₂-CH₃ | ~13 - 14 |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The ¹³C NMR data for tetrabutylammonium bromide is available for comparison[12][13]. The spectrum of the product, this compound, should display these same carbon signals, confirming the presence of the cation.
Experimental Protocol: Synthesis of this compound
This protocol is based on a common and efficient method for the synthesis of this compound[14].
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Sodium azide (NaN₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve tetrabutylammonium bromide in dichloromethane in a round-bottom flask. In a separate flask, dissolve an equimolar amount of sodium azide in deionized water.
-
Reaction: Add the aqueous solution of sodium azide to the dichloromethane solution of tetrabutylammonium bromide. Stir the resulting biphasic mixture vigorously at room temperature for 12-24 hours.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer.
-
Washing: Wash the organic layer with deionized water (2-3 times) to remove any remaining sodium salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Evaporation: Filter the drying agent. Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy as detailed above.
Workflow for Synthesis and Spectroscopic Confirmation
Figure 1. Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
References
- 1. Buy this compound | 993-22-6 [smolecule.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium bromide(1643-19-2) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Sodium azide (NaN3) | N3Na | CID 4427778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium azide(26628-22-8) IR Spectrum [chemicalbook.com]
- 10. Tetrabutylammonium tribromide(38932-80-8) 1H NMR spectrum [chemicalbook.com]
- 11. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]
- 12. Tetrabutylammonium bromide(1643-19-2) 13C NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Alternatives for Tetrabutylammonium Azide in Organic Azide Synthesis
Organic azides are indispensable building blocks in modern chemistry, serving as versatile precursors for amines, nitrogen-containing heterocycles, and as key components in bioconjugation and click chemistry.[1][2][3] While tetrabutylammonium (B224687) azide (B81097) (TBAA) offers excellent solubility in organic solvents for metal-free azidation, a range of alternative reagents provides broader applicability, cost-effectiveness, and different reactivity profiles suitable for various substrates and reaction types.[4][5]
This guide provides an objective comparison of the primary alternatives to TBAA for synthesizing organic azides, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Comparative Analysis of Azidating Agents
The choice of an azidating agent depends critically on the starting material (e.g., alkyl halide, alcohol, amine), the desired reaction conditions, and safety considerations. The following tables summarize the properties and performance of key alternatives.
Table 1: General Properties of Common Azidating Agents
| Reagent | Formula | Molar Mass ( g/mol ) | Physical State | Key Hazard(s) | Common Solvents |
| Sodium Azide | NaN₃ | 65.01 | White Crystalline Solid | Highly Toxic, Forms Explosive Metal Azides | DMF, DMSO, Water[6][7] |
| Diphenylphosphoryl Azide (DPPA) | (C₆H₅O)₂P(O)N₃ | 275.20 | Colorless to Yellow Liquid | Toxic, Irritant, Thermally Unstable >200 °C | THF, Toluene (B28343), DMF[8][9] |
| Triflyl Azide (TfN₃) | CF₃SO₂N₃ | 177.08 | Colorless Liquid (in solution) | Highly Explosive, Shock-sensitive | Toluene, CH₂Cl₂ (use with caution)[10][11] |
| Imidazole-1-sulfonyl Azide | C₃H₃N₂SO₂N₃ | 171.16 | Crystalline Solid | Potentially Explosive, Safer than TfN₃ | Various organic solvents |
Table 2: Performance Comparison for Azidation of Alkyl Halides (Sₙ2 Reaction)
| Substrate | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | NaN₃ (1.1) | DMSO | Ambient | 1 | 98 | [12] |
| Benzyl Bromide | NaN₃ (1.3) | H₂O | 80 | 3 | 92 | [12] |
| Benzyl Bromide | NaN₃ (1.5) | PEG 400 | Ambient | 0.17 | 98 | [12] |
| 1-Bromohexane (B126081) | NaN₃ (1.5) | DMSO | 60-80 | 12-24 | >95 (typical) | [6] |
| Bromo-end PMMA | NaN₃ (10) | DMF | Ambient | >12 | Quantitative | [5] |
| Bromo-end PMMA | TBAA (1.5) | Toluene | Ambient | 1 | Quantitative | [5] |
Table 3: Performance Comparison for Direct Conversion of Alcohols to Azides
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | DPPA, DBU | Toluene | RT | 1 | 92 | [13] |
| Benzyl Alcohol | DPPA, DBU | Toluene | RT | 1 | 76 | [13] |
| Stearyl Alcohol | I₂, PPh₃, Imidazole, NaN₃ | DMSO | RT | 0.5 | 94 | [14] |
| Benzyl Alcohol | I₂, PPh₃, Imidazole, NaN₃ | DMSO | RT | 1 | 92 | [14] |
| Various Alcohols | PPh₃/CBr₄/NaN₃ | CH₃CN | Reflux | 2-3 | 65-95 | [14] |
Key Alternatives and Their Applications
Sodium Azide (NaN₃)
Sodium azide is the most common, cost-effective, and widely used source for the azide anion. Its primary application is in the nucleophilic substitution (Sₙ2) of alkyl halides and sulfonates.[3] Due to its ionic nature, it is most effective in polar aprotic solvents like DMF and DMSO, which solvate the sodium cation and liberate the highly nucleophilic azide anion.[3]
-
Advantages: Inexpensive, readily available, high reactivity in Sₙ2 reactions.
-
Disadvantages: Poor solubility in many organic solvents. Highly toxic upon ingestion or skin contact.[15][16] Forms dangerously explosive heavy metal azides with lead, copper, and other metals, necessitating careful handling and disposal protocols.[17][18] It can also react with halogenated solvents like dichloromethane (B109758) to form explosive organic azides.[16]
Diphenylphosphoryl Azide (DPPA)
DPPA is a versatile, shelf-stable liquid reagent with a broad range of applications beyond simple substitution.[9][19] It is frequently used to convert alcohols into azides, often under Mitsunobu conditions (with triphenylphosphine (B44618) and an azodicarboxylate) for stereochemical inversion, or with a base like DBU.[8][13][20] DPPA also serves as a reagent for the Curtius rearrangement (converting carboxylic acids to isocyanates) and in peptide coupling.[9][21]
-
Advantages: Excellent for converting alcohols to azides, soluble in common organic solvents (THF, toluene), enables one-pot procedures.[13][19]
-
Disadvantages: More expensive than sodium azide, toxic and requires careful handling.[8] The reaction can generate diphenylphosphoryl alcohol as a byproduct, which may require chromatographic separation.
Sulfonyl Azides (TfN₃, Imidazole-1-sulfonyl Azide)
Sulfonyl azides are primarily employed as diazo-transfer reagents to convert primary amines into azides.[22] This method is orthogonal to substitution pathways and is valuable for substrates where an amine is the most accessible functional handle. Trifluoromethanesulfonyl azide (Triflyl azide, TfN₃) is highly reactive but is also notoriously unstable and explosive, often generated and used in situ.[10][11][23] Safer, crystalline alternatives like imidazole-1-sulfonyl azide hydrochloride have been developed to mitigate these risks while maintaining high efficiency.[22]
-
Advantages: Provides a direct route from primary amines to azides, compatible with many functional groups.[10]
-
Disadvantages: Reagents can be highly energetic and explosive.[10] This method is not suitable for substrates lacking a primary amine group.
Experimental Protocols
Protocol 1: Synthesis of 1-Azidohexane from 1-Bromohexane using Sodium Azide
This protocol describes a standard Sₙ2 reaction to form a primary alkyl azide.[6]
-
Reagents and Setup:
-
1-Bromohexane (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
-
Procedure:
-
In the round-bottom flask, dissolve sodium azide (1.5 eq) in DMSO under a nitrogen atmosphere.
-
Add 1-bromohexane (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill the final product unless absolutely necessary and behind a blast shield, as low molecular weight organic azides can be explosive.[18]
-
Protocol 2: Synthesis of an Alkyl Azide from an Alcohol using DPPA
This protocol describes the direct conversion of a primary or secondary alcohol to an azide using DPPA and DBU.[8][13]
-
Reagents and Setup:
-
Alcohol (1.0 eq)
-
Diphenylphosphoryl Azide (DPPA, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)
-
Anhydrous Toluene or THF
-
Round-bottom flask with a magnetic stir bar under an argon or nitrogen atmosphere.
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous toluene at room temperature, add DPPA (1.1 eq).
-
Add DBU (1.2 eq) dropwise to the stirred solution.
-
Stir the resulting mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizing Synthetic Workflows
The choice of synthetic route is dictated by the available starting material. The diagrams below illustrate the decision-making process and general workflows for the most common transformations.
Safety First: Handling Azide Compounds
Organic azides and azide sources are energetic materials that demand rigorous safety protocols.
-
Toxicity: Sodium azide is acutely toxic and can be fatal if ingested or absorbed through the skin.[15][17] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7][16]
-
Explosion Hazard: Avoid contact of sodium azide with heavy metals (lead, copper, silver, zinc) and their salts, as this can form highly shock-sensitive and explosive metal azides.[16][18] Never dispose of azide solutions down drains with metal pipes.[17]
-
Thermal Stability: Low molecular weight organic azides can be thermally unstable and may decompose violently upon heating or shock.[18] Avoid distillation of these compounds whenever possible. Store all synthesized azides in a cool, dark place, preferably in a diluted solution.[18]
-
Reaction Quenching: Any excess azide reagent in a reaction mixture should be safely quenched before disposal, following established laboratory safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 9. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 18. ehs.ucsb.edu [ehs.ucsb.edu]
- 19. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 22. Azide synthesis by diazotransfer [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Tetrabutylammonium Azide in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision that balances efficiency, safety, cost, and environmental impact. Tetrabutylammonium (B224687) azide (B81097) (TBAA) has emerged as a valuable alternative to traditional azide sources, such as sodium azide (NaN₃), in various synthetic applications, including the production of pharmaceuticals and advanced polymers. This guide provides an objective comparison of TBAA with its primary alternative, sodium azide, supported by available data to aid in making informed decisions for large-scale chemical production.
Executive Summary
Tetrabutylammonium azide (TBAA) offers significant advantages in terms of reaction efficiency and safety over the more conventional and less expensive sodium azide. Its superior solubility in a wide range of organic solvents allows for milder reaction conditions, faster reaction times, and often higher yields, which can lead to considerable downstream cost savings in purification and waste disposal. However, the higher upfront cost of TBAA necessitates a thorough cost-benefit analysis for its implementation in large-scale manufacturing. This guide will delve into a quantitative comparison of these two reagents, detail experimental protocols, and provide a visual representation of a key synthetic workflow where azide chemistry is pivotal.
Data Presentation: Quantitative Comparison
The decision to use TBAA over sodium azide often hinges on a trade-off between reagent cost and overall process efficiency. The following tables summarize the key quantitative data for a comparative analysis.
Table 1: Cost Comparison of Azide Reagents
| Reagent | Typical Purity | Price per kg (Small Scale) | Estimated Price per kg (Bulk) |
| This compound (TBAA) | ≥ 95% | ~$4,000 - $8,200 | ~$1,000 - $2,500 (estimated) |
| Sodium Azide (NaN₃) | ≥ 99% | ~$215 - $280[1] | ~$50 - $150 |
Note: Bulk pricing is subject to significant variation based on supplier, quantity, and market conditions. The bulk price for TBAA is an estimation based on typical markdowns for specialty chemicals.
Table 2: Performance Comparison in Azidation Reactions
| Parameter | This compound (TBAA) | Sodium Azide (NaN₃) |
| Solubility | Soluble in a wide range of polar and nonpolar organic solvents.[2][3] | Sparingly soluble in organic solvents; typically requires polar aprotic solvents like DMF or DMSO.[2] |
| Reaction Time | Significantly shorter reaction times (minutes to a few hours).[2][3] | Longer reaction times (often 12-48 hours or more). |
| Reaction Temperature | Often proceeds at room temperature or slightly elevated temperatures.[2] | Typically requires elevated temperatures. |
| Equivalents Required | Near-stoichiometric amounts (e.g., 1.1-1.5 equivalents).[2] | Often requires a large excess (e.g., 3-10 equivalents). |
| Typical Yields | Generally high to quantitative yields.[2][3] | Yields can be variable and are often lower than with TBAA. |
| Byproduct Formation | Cleaner reactions with fewer byproducts. | Can lead to more side reactions and impurities. |
| Process Safety | Lower risk of generating explosive hydrazoic acid in situ, especially in the absence of acidic conditions. | Can generate highly toxic and explosive hydrazoic acid (HN₃) in the presence of protic solvents or acids.[4] Risk of forming explosive heavy metal azides. |
Table 3: Estimated Waste Disposal Cost Comparison
| Waste Stream Component | Associated Reagent | Estimated Disposal Cost per kg | Key Considerations |
| Azide-contaminated solid waste | Both | $5 - $15 | Must be treated as highly hazardous waste. Costs can vary significantly based on local regulations and vendor contracts. |
| Azide-contaminated solvent waste | Both | $2 - $7 per gallon | Incineration is a common disposal method. The high cost is associated with the hazardous nature of azide compounds.[5] |
| Tetrabutylammonium salts | TBAA | $1 - $3 per gallon | Quaternary ammonium (B1175870) salts can be ecotoxic and require specific wastewater treatment. |
Note: These are estimations and actual costs can vary significantly based on the volume of waste, concentration of contaminants, and specific disposal protocols.
Experimental Protocols
Detailed methodologies are crucial for reproducing results and for scaling up processes. Below are representative experimental protocols for azidation reactions using both TBAA and sodium azide.
Protocol 1: Azidation of an Alkyl Halide using this compound
This protocol is adapted from a procedure for the synthesis of azido-end polymethacrylates.[2][3]
Materials:
-
Alkyl halide (e.g., bromo-end polymethacrylate) (1 equivalent)
-
This compound (1.5 equivalents)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alkyl halide in anhydrous toluene to a concentration of approximately 40 mM.
-
Add this compound (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (or heat to 50 °C for less reactive halides).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion (typically within 1-3 hours), dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the tetrabutylammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude azide product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Azidation of an Alkyl Halide using Sodium Azide
This protocol is a general procedure for nucleophilic substitution with sodium azide.
Materials:
-
Alkyl halide (1 equivalent)
-
Sodium azide (3-5 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alkyl halide in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude azide product.
-
Purify the product by column chromatography or distillation (with extreme caution due to the potential for explosive decomposition of organic azides).
Mandatory Visualization
The synthesis of many antiviral drugs, such as Zidovudine (AZT), the first FDA-approved treatment for HIV, relies on a critical azidation step. The following diagram illustrates a simplified workflow for the synthesis of AZT, highlighting the introduction of the azide group.
References
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Azide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of tetrabutylammonium (B224687) azide (B81097), a toxic and potentially reactive compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Tetrabutylammonium azide (TBAN) is a versatile reagent in organic synthesis, but its handling and disposal require stringent safety protocols due to its acute toxicity and the potential hazards associated with the azide functional group. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed or in contact with skin, causes serious eye and skin irritation, and may cause respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][3] Due to its azide component, it may be explosive under certain conditions, such as heating or friction.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Impermeable gloves (e.g., nitrile rubber) inspected before use.[5][6] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][5][6] |
| Skin and Body | Protective clothing to cover all skin, and safety shoes.[5][6] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[5][6] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1] Do not attempt to dispose of this chemical down the drain, as azides can react with metals in plumbing to form highly explosive metal azides.[7][8]
Step-by-Step Disposal Workflow:
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
-
Containerization:
-
Use a dedicated, sealed, and properly labeled container for all this compound waste, including contaminated labware (e.g., gloves, weighing paper).
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[6]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
In-Lab Neutralization (for residual amounts, with extreme caution and prior institutional approval):
While professional disposal is the standard, a procedure for the neutralization of sodium azide is well-documented and may be adaptable for small, residual amounts of this compound with appropriate risk assessment and approval. This procedure should only be performed by trained personnel in a controlled environment.
Experimental Protocol for Azide Neutralization (Adapted from Sodium Azide Procedures):
Disclaimer: This procedure is provided for informational purposes and should be thoroughly evaluated and approved by your institution's safety committee before implementation.
-
Preparation (in a chemical fume hood):
-
Prepare a 20% aqueous solution of sodium nitrite (B80452).
-
Prepare a 20% aqueous solution of sulfuric acid.
-
The this compound solution to be neutralized should not exceed a 5% concentration.
-
-
Reaction:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution of this compound.
-
With stirring, add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every gram of azide.[8]
-
Crucially, add the 20% sulfuric acid solution dropwise only after the sodium nitrite has been added. [8] Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[8]
-
Continue adding acid until the solution is acidic to litmus (B1172312) paper.
-
-
Verification and Final Disposal:
-
Once the evolution of nitrogen oxides ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of the azide is complete.[8]
-
The resulting solution must be neutralized to a pH between 6 and 9 before it can be considered for drain disposal, pending local regulations.[7][8]
-
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 993-22-6 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C15H34N4 | CID 46883096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. unomaha.edu [unomaha.edu]
Essential Safety and Logistical Information for Handling Tetrabutylammonium Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling energetic compounds like Tetrabutylammonium Azide (B81097). This document provides crucial, immediate safety protocols, operational guidance, and disposal plans to foster a secure research environment.
Tetrabutylammonium azide is a versatile reagent in organic synthesis, but it also presents significant hazards. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause serious eye and skin irritation and may cause respiratory irritation.[1][3][4] Furthermore, like other azide compounds, it has the potential for explosive decomposition when subjected to heat, shock, or friction.[2][5]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area.[5] |
| Weighing and Aliquoting (Solid) | - Safety glasses or goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat | - Mandatory use of a chemical fume hood.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[5][6]- A blast shield is recommended, especially when handling larger quantities.[5] |
| Solution Preparation and Handling | - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat | - Work within a chemical fume hood.- Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, which can form highly explosive di- and tri-azidomethane.[5]- Do not use ground glass joints, which can create friction and lead to detonation.[5] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[5] |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection (may be necessary depending on spill size and ventilation) | - A spill kit appropriate for azide-containing compounds should be readily available.[5] |
Experimental Protocols: Handling and Disposal
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][8]
-
Ignition Sources: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as acids.[8][9] The recommended storage temperature is 2-8°C.[10]
Disposal Plan:
The proper disposal of azide-containing waste is critical to prevent the formation of highly explosive metal azides in plumbing systems.[5][9][11]
-
Aqueous Waste: NEVER pour azide-containing solutions down the drain.[5][9][11] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[5][9][11] All aqueous solutions suspected of containing azides should be collected in a designated, sealed, and clearly labeled non-metal container for hazardous waste.[5][9]
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and clearly labeled plastic bag or container.[5]
-
Deactivation: For dilute solutions (5% or less), chemical deactivation by reaction with nitrous acid (formed by adding sodium nitrite (B80452) to an acidic solution) can be performed. This operation must be carried out in a chemical fume hood due to the formation of nitric oxide.[9] The resulting solution should be neutralized before being collected as hazardous waste.[9]
-
Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Emergency Procedures
Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for this compound Spill Response.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1][2] Rinse mouth.[1][2] Do not induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1] Consult a doctor.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] Consult a doctor.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C15H34N4 | CID 46883096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. uthsc.edu [uthsc.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. This compound 993-22-6 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
